molecular formula C8H16 B155198 2-Ethyl-1-hexene CAS No. 1632-16-2

2-Ethyl-1-hexene

Cat. No.: B155198
CAS No.: 1632-16-2
M. Wt: 112.21 g/mol
InChI Key: XTVRLCUJHGUXCP-UHFFFAOYSA-N
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Description

3-Methyleneheptane belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 3-Methyleneheptane is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Methyleneheptane has been detected in multiple biofluids, such as feces and saliva.
3-Methyleneheptane is an acyclic olefin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylideneheptane
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InChI

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XTVRLCUJHGUXCP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID7051769
Record name 3-Methyleneheptane
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Molecular Weight

112.21 g/mol
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Physical Description

Colorless liquid; [AccuStandard MSDS]
Record name 2-Ethyl-1-hexene
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Vapor Pressure

19.7 [mmHg]
Record name 2-Ethyl-1-hexene
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CAS No.

1632-16-2
Record name 2-Ethyl-1-hexene
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Record name 3-Methyleneheptane
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Record name 2-ETHYL-1-HEXENE
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Record name 2-ethylhex-1-ene
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Ethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1-hexene is an unsaturated aliphatic hydrocarbon with the molecular formula C₈H₁₆. As a member of the alkene family, its chemical reactivity is primarily dictated by the presence of a carbon-carbon double bond, making it a valuable intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound, tailored for professionals in research and development.

Chemical Structure and Identification

The structural attributes of this compound are fundamental to understanding its chemical behavior. It is an isomer of octene, characterized by a hexyl backbone with an ethyl group and a terminal double bond.

IdentifierValue
IUPAC Name 2-Ethylhex-1-ene
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol
CAS Number 1632-16-2
SMILES String CCCCC(=C)CC
InChI Key XTVRLCUJHGUXCP-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueSource
Appearance Colorless liquid[1]
Density 0.727 g/cm³
Boiling Point 120 °C
Flash Point 10.4 °C
Solubility Insoluble in water; Soluble in alcohol, acetone, ether, petroleum, and coal tar solvents.[1]
Vapor Pressure 19.7 mmHg

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for its different proton environments. The vinyl protons appear most downfield, followed by the allylic protons of the ethyl and butyl groups.

Proton TypeChemical Shift (ppm)
=CH₂~4.7
-CH₂- (ethyl)~2.0
-CH₂- (butyl)~1.9
-CH₂- (butyl chain)~1.3
-CH₃ (ethyl)~1.0
-CH₃ (butyl)~0.9

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The olefinic carbons show distinct chemical shifts from the aliphatic carbons.

Carbon TypeChemical Shift (ppm)
C=C H₂~110
C =CH₂~150
-C H₂- (ethyl)~29
-C H₂- (butyl chain)~23, 32
-C H₃ (ethyl)~14
-C H₃ (butyl)~14

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound

1. Dimerization of 1-Hexene (B165129) using a Zirconocene Catalyst (Adapted from literature)

This method describes the catalytic dimerization of 1-hexene to produce this compound, a reaction known to be facilitated by zirconocene-based catalysts.

  • Materials:

    • Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)

    • Methylaluminoxane (B55162) (MAO) solution (e.g., 10 wt% in toluene)

    • 1-Hexene, anhydrous

    • Toluene (B28343), anhydrous

    • Argon or Nitrogen gas (for inert atmosphere)

    • Schlenk flask and line

    • Magnetic stirrer and stir bar

    • Gas-tight syringes

  • Procedure:

    • Under an inert atmosphere of argon or nitrogen, add Cp₂ZrCl₂ to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous toluene to the flask to dissolve the catalyst.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add the methylaluminoxane (MAO) solution to the catalyst solution via a gas-tight syringe while stirring. The molar ratio of Al:Zr is a critical parameter and should be optimized (typically ranging from 100:1 to 1000:1).

    • Allow the mixture to stir at 0 °C for 30 minutes to activate the catalyst.

    • Slowly add anhydrous 1-hexene to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for the desired reaction time (this may range from a few hours to overnight, and should be monitored by GC).

    • Quench the reaction by the slow addition of a small amount of water or dilute acid (e.g., 1 M HCl).

    • Extract the organic phase with a suitable solvent (e.g., diethyl ether or pentane).

    • Wash the organic phase with water and brine.

    • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to isolate this compound.

2. Dehydration of 2-Ethylhexanol using a Solid Acid Catalyst (Adapted from literature)

This protocol outlines the synthesis of this compound through the acid-catalyzed dehydration of 2-ethylhexanol.

  • Materials:

    • 2-Ethylhexanol

    • Amberlyst-15 ion-exchange resin (or another solid acid catalyst)

    • Dean-Stark apparatus

    • Round-bottom flask

    • Heating mantle

    • Condenser

    • Magnetic stirrer and stir bar

  • Procedure:

    • Set up a distillation apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser.

    • To the round-bottom flask, add 2-ethylhexanol and the Amberlyst-15 catalyst (typically 5-10 wt% of the alcohol).

    • Add a magnetic stir bar to the flask.

    • Heat the mixture to a temperature that allows for the distillation of the product and water (the boiling point of this compound is 120 °C).

    • As the reaction proceeds, water will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the alkene.

    • The alkene product will co-distill with the water and can be collected from the side arm of the Dean-Stark trap or as the overhead product.

    • Continue the reaction until no more water is collected.

    • Wash the collected organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride).

    • Purify the product by fractional distillation.

Analytical Methods

1. Gas Chromatography (GC) for Purity Analysis

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., hexane (B92381) or pentane).

  • Data Analysis: The purity of this compound can be determined by the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

2. High-Performance Liquid Chromatography (HPLC) Analysis

While less common for volatile hydrocarbons, HPLC can be used for non-volatile contaminants or in specific applications.

  • Instrument: HPLC system with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound does not have a strong chromophore, detection can be challenging. A low wavelength (e.g., < 210 nm) may be used, but this can lead to high background noise. This method is more suitable for analyzing mixtures where other components are UV-active.

  • Injection Volume: 10-20 µL.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 300 MHz or higher field strength.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

    • Pulse Width: Typically a 30° or 45° pulse.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 75 MHz or higher.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Pulse Program: Typically a proton-decoupled experiment.

Chemical Reactivity and Synthetic Applications

The carbon-carbon double bond in this compound is the center of its reactivity, making it susceptible to various addition reactions.

Electrophilic Addition Reactions

The double bond readily undergoes electrophilic addition. For example, the reaction with hydrogen halides (HX) proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation.

Oxidation Reactions

This compound can be oxidized to form various products depending on the oxidizing agent and reaction conditions. For instance, epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) yields an epoxide.

Visualizing Chemical Processes

Synthesis Workflow: Dimerization of 1-Hexene

G cluster_synthesis Dimerization of 1-Hexene to this compound start Start: 1-Hexene, Zirconocene Catalyst, MAO reaction Catalytic Dimerization (Inert Atmosphere, 0°C to RT) start->reaction quench Reaction Quenching (e.g., with dilute acid) reaction->quench extraction Work-up: Extraction, Washing, Drying quench->extraction purification Purification: Fractional Distillation extraction->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound via catalytic dimerization of 1-hexene.

General Reactivity of this compound

G cluster_reactivity Key Reactions of this compound start This compound electrophilic_addition Electrophilic Addition (e.g., + HBr) start->electrophilic_addition oxidation Oxidation (e.g., + m-CPBA) start->oxidation hydrogenation Hydrogenation (e.g., + H₂/Pd) start->hydrogenation product_halide Alkyl Halide electrophilic_addition->product_halide product_epoxide Epoxide oxidation->product_epoxide product_alkane Alkane (3-Methylheptane) hydrogenation->product_alkane

Caption: General reactivity pathways of this compound.

Conclusion

This compound serves as a versatile chemical intermediate with a well-defined structure and predictable reactivity centered around its terminal double bond. The experimental protocols provided herein offer a foundation for its synthesis and analysis in a research setting. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the development of new materials and pharmaceutical agents.

References

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Ethyl-1-hexene, a valuable intermediate in various chemical syntheses. The information is presented to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

This compound is a colorless, volatile organic compound with the molecular formula C₈H₁₆.[1][2][3][4] It is an alkene, characterized by a carbon-carbon double bond, which is the source of its reactivity.[2] This compound is soluble in many common organic solvents such as alcohol, acetone, and ether, but it is insoluble in water.[1][5]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources for easy comparison.

Physical PropertyValueUnits
Molecular Weight 112.21 g/mol
Appearance Colorless Liquid-
Boiling Point 117.7 - 120°C
Melting Point -103.01 (estimate)°C
Density 0.721 - 0.73g/cm³
Refractive Index 1.4130 - 1.4160-
Flash Point 10 - 24°C
Vapor Pressure 19.7 - 20.6mmHg at 25°C

Experimental Protocols for Physical Property Determination

Accurate and reproducible measurement of physical properties is critical for ensuring the quality and consistency of chemical substances. Standardized methods, such as those developed by ASTM International, are widely used in the industry. Below are detailed methodologies for determining the key physical properties of volatile organic compounds like this compound.

Boiling Point Determination (Distillation Range)

The boiling point of this compound is determined using the distillation method, which is applicable to volatile organic liquids.[6]

Standard Method: ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids.[4][6][7][8][9]

Methodology:

  • A 100 mL sample of the liquid is placed in a distillation flask.

  • The flask is heated, and the vapor is passed through a condenser.

  • The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

  • The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature difference between the initial boiling point and the temperature at which the last of the liquid evaporates.

Density Measurement

The density of liquid hydrocarbons is commonly measured using a digital density meter.[3][10]

Standard Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[3][10][11][12][13][14]

Methodology:

  • A small volume of the liquid sample (approximately 1-2 mL) is injected into an oscillating U-tube.[10][12]

  • The instrument measures the change in the oscillation frequency of the tube caused by the sample.

  • This frequency change is used, in conjunction with calibration data, to determine the density of the sample at a specific temperature.[10]

Refractive Index Measurement

The refractive index, a measure of how light bends as it passes through a substance, is a fundamental property used for identification and quality control.[1][2][15]

Standard Method: ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.[1][2][5][15]

Methodology:

  • A few drops of the liquid sample are placed on the prism of a refractometer.

  • The instrument is temperature-controlled, typically at 20°C or 25°C.[2]

  • A light source (often a sodium lamp) is directed through the sample.[2]

  • The operator or an automated detector determines the critical angle at which the light is refracted and reads the refractive index from a scale or digital display.[2]

Melting Point (Freezing Point) Determination

For substances that are liquid at room temperature, the term "freezing point" is often used interchangeably with melting point.

Standard Method: ASTM D2386 - Standard Test Method for Freezing Point of Aviation Fuels (adapted for similar hydrocarbons).[16][17][18][19][20]

Methodology:

  • The liquid sample is placed in a tube and cooled in a refrigerated bath while being continuously stirred.[17]

  • The temperature at which the first solid hydrocarbon crystals appear is observed.

  • The sample is then allowed to warm up slowly, and the temperature at which the last crystals disappear is recorded as the freezing point.[17]

Visualizations

The following diagrams illustrate a typical experimental workflow and a logical relationship in the synthesis of this compound.

BoilingPointWorkflow start Start prep Prepare 100 mL of this compound Sample start->prep setup Set up Distillation Apparatus (Flask, Condenser, Receiver) prep->setup heat Heat the Flask Gently setup->heat observe_ibp Observe and Record Initial Boiling Point (IBP) (First drop of condensate) heat->observe_ibp continue_distill Continue Distillation observe_ibp->continue_distill observe_fbp Observe and Record Final Boiling Point (FBP) (Last of liquid evaporates) continue_distill->observe_fbp calculate Calculate Boiling Range (FBP - IBP) observe_fbp->calculate end End calculate->end

Workflow for Boiling Point Determination.

SynthesisPathway reactant 1-Hexene process Catalytic Dimerization (e.g., Amberlyst-15, Nafion) reactant->process Heat product This compound process->product

Synthesis of this compound via Dimerization.

References

An In-depth Technical Guide to 2-Ethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of 2-Ethyl-1-hexene, detailing its chemical properties, analytical methodologies, and structural information. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who may use this compound as a chemical intermediate or starting material.

Core Properties of this compound

This compound is a colorless liquid classified as an alkene and a volatile organic compound.[1] It is insoluble in water but soluble in common organic solvents such as alcohol, ether, and acetone.[1][2] Its primary applications are in the organic synthesis of various commercial products, including flavors, perfumes, medicines, dyes, and resins.[1][2] The reactivity of its carbon-carbon double bond makes it a versatile intermediate for reactions like hydroformylation, polymerization, oxidation, and dimerization.[3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

IdentifierValueCitations
Molecular Formula C₈H₁₆[1][4][5]
Molecular Weight 112.21 g/mol [1][3]
CAS Number 1632-16-2[1][4][6]
Density 0.73 g/cm³[2]
Boiling Point 120°C[2]
Flash Point 10.4°C (24°C also reported)[2]
Synonyms 3-Methylideneheptane, 2-Ethylhex-1-ene[6]

Experimental Protocols

Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A key experimental method for the analysis of this compound is reverse-phase HPLC.[6] This technique is suitable for purity assessment, quantitative analysis, and preparative separation for isolating impurities.[6]

Objective: To separate and analyze this compound from a sample mixture.

Methodology:

  • Chromatographic Column: Newcrom R1, a reverse-phase column with low silanol (B1196071) activity.[6] For faster UPLC applications, columns with smaller 3 µm particles are available.[6]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier.[6]

    • For standard HPLC applications, phosphoric acid is used.[6]

    • For applications compatible with Mass Spectrometry (MS), formic acid should be substituted for phosphoric acid.[6]

  • Mode: Reverse Phase (RP).[6]

  • Application: The method is scalable and can be adapted for preparative separations to isolate impurities. It is also suitable for pharmacokinetic studies.[6]

Visualized Logical Relationships

The following diagrams illustrate the structural composition and the derivation of this compound's molecular weight from its molecular formula.

G A This compound B Molecular Structure CCCCC(=C)CC A->B Has C Molecular Formula C₈H₁₆ B->C Corresponds to D Elemental Composition C->D Indicates E 8 Carbon Atoms D->E F 16 Hydrogen Atoms D->F G cluster_0 Elemental Contribution cluster_1 Calculation C Carbon (C) 8 atoms × 12.011 amu C_mass Total C Mass 96.088 amu C->C_mass H Hydrogen (H) 16 atoms × 1.008 amu H_mass Total H Mass 16.128 amu H->H_mass Total_MW Molecular Weight 112.216 g/mol C_mass->Total_MW + H_mass->Total_MW +

References

Technical Guide: 2-Ethyl-1-hexene (CAS 1632-16-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1-hexene, identified by CAS number 1632-16-2, is an unsaturated aliphatic hydrocarbon.[1][2] Also known by synonyms such as 3-methyleneheptane and 2-ethylhex-1-ene, this compound is a colorless liquid at room temperature.[3] Its structure features a hexene backbone with an ethyl group at the second carbon position, resulting in a terminal double bond. This structural characteristic makes it a reactive and versatile intermediate in organic synthesis.[4] While primarily utilized in the chemical industry for the synthesis of various organic compounds, its properties and potential biological interactions are of interest to researchers in toxicology and drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and the current understanding of the biological context of this compound.

Chemical and Physical Properties

This compound is a volatile organic compound with a molecular formula of C8H16 and a molecular weight of 112.21 g/mol .[5][6] It is a flammable liquid and is soluble in many organic solvents but not in water.[5] Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 1632-16-2[6]
Molecular Formula C8H16[6]
Molecular Weight 112.21 g/mol [6]
Appearance Colorless liquid[3]
Boiling Point 120-121 °C[5]
Melting Point -93 °C[5]
Density 0.727 g/cm³ at 20 °C[5]
Refractive Index 1.414 at 20 °C[5]
Flash Point 10 °C[5]
Solubility Insoluble in water; Soluble in organic solvents[5]

Synthesis and Industrial Applications

This compound is primarily synthesized through two main industrial routes: the dimerization of 1-butene (B85601) and the dehydration of 2-ethylhexanol. The choice of synthesis route often depends on the availability of starting materials and desired purity.

A general workflow for the synthesis of this compound is depicted in the following diagram:

Synthesis_Workflow cluster_dimerization Dimerization Route cluster_dehydration Dehydration Route cluster_purification Purification 1-Butene 1-Butene Dimerization Dimerization 1-Butene->Dimerization Catalyst (e.g., Zirconium complex) 2-Ethyl-1-hexene_D This compound Dimerization->2-Ethyl-1-hexene_D Purification Purification 2-Ethyl-1-hexene_D->Purification 2-Ethylhexanol 2-Ethylhexanol Dehydration Dehydration 2-Ethylhexanol->Dehydration Acid Catalyst (e.g., Alumina) 2-Ethyl-1-hexene_H This compound Dehydration->2-Ethyl-1-hexene_H 2-Ethyl-1-hexene_H->Purification Final_Product Pure this compound Purification->Final_Product Biological_Context This compound This compound Unsaturated_Hydrocarbon Unsaturated Aliphatic Hydrocarbon This compound->Unsaturated_Hydrocarbon 2-Ethyl-1-hexanol 2-Ethyl-1-hexanol (Saturated Analog) This compound->2-Ethyl-1-hexanol Structural Analog Unknown_Bioactivity Specific Biological Activity: Largely Unexplored This compound->Unknown_Bioactivity General_Toxicity General Toxicology: - Mild Irritant - Potential Asphyxiant Unsaturated_Hydrocarbon->General_Toxicity Specific_Bioactivity Known Biological Activity: - Hepatotoxicity Studies - Antifungal Activity 2-Ethyl-1-hexanol->Specific_Bioactivity

References

Spectroscopic Analysis of 2-Ethyl-1-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-1-hexene (CAS No. 1632-16-2), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the identification, characterization, and quality control of this compound in research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Spectroscopic Data Summary

The following sections provide a detailed analysis of the NMR, IR, and Mass Spectrometry data for this compound. The quantitative data are summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were acquired to elucidate its proton and carbon framework.

¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.69s2H=CH₂ (a)
2.01q2H-CH₂- (b)
1.96t2H=C-CH₂- (c)
1.37-1.26m4H-CH₂-CH₂- (d, e)
1.02t3H-CH₃ (f)
0.88t3H-CH₃ (g)

¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
152.09=C< (h)
105.70=CH₂ (i)
38.64=C-CH₂- (j)
31.84-CH₂- (k)
29.35-CH₂- (l)
23.14-CH₂- (m)
14.15-CH₃ (n)
12.39-CH₃ (o)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was obtained from a liquid film.

Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3077Medium=C-H stretch (vinylidene)
2959, 2928, 2872StrongC-H stretch (alkane)
1644MediumC=C stretch (alkene)
1463MediumC-H bend (alkane)
887Strong=C-H bend (vinylidene out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification.

Major Mass Spectral Fragments of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
11215[M]⁺ (Molecular Ion)
83100[M - C₂H₅]⁺ (Loss of ethyl group)
7030[C₅H₁₀]⁺
5585[C₄H₇]⁺
4170[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on this compound.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), inside a 5 mm NMR tube. The solution is filtered to remove any particulate matter. The NMR tube is then placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and shimming is performed to optimize the magnetic field homogeneity. The spectra are then acquired, processed (typically via Fourier transformation), and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

For the analysis of a liquid sample such as this compound, a neat (undiluted) spectrum is typically obtained. A single drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is first recorded. Subsequently, the spectrum of the sample is recorded over a typical range of 4000-400 cm⁻¹. The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

For a volatile liquid like this compound, the sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. In the ion source, the molecules are typically ionized by electron impact (EI). The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_reporting Reporting Sample Pure Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Prepare for Injection (e.g., Dilution) Sample->Prep_MS Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer Prep_MS->Acquire_MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) Acquire_NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) Acquire_IR->Process_IR Process_MS Process MS Data (Peak Detection) Acquire_MS->Process_MS Interpret_NMR Assign Peaks (Chemical Shift, Multiplicity) Process_NMR->Interpret_NMR Interpret_IR Identify Functional Groups Process_IR->Interpret_IR Interpret_MS Analyze Fragmentation Pattern Process_MS->Interpret_MS Report Final Spectroscopic Report Interpret_NMR->Report Interpret_IR->Report Interpret_MS->Report

Quantum Chemical Investigations of 2-Ethyl-1-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1-hexene is a branched alpha-olefin that serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity is largely governed by the presence of the terminal double bond, making it a subject of interest for both experimental and theoretical studies. Quantum chemical investigations provide a powerful lens through which to understand the molecular structure, electronic properties, and reactivity of this compound at the atomic level. This technical guide offers an in-depth overview of the quantum chemical approaches used to study this molecule, presenting key data and methodologies for researchers in related fields.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to model and compute the properties of molecules like this compound.[1] These computational tools offer a balance of accuracy and computational cost, making them suitable for examining electronic structure and predicting chemical behavior.[1]

Molecular Structure and Conformational Analysis

The three-dimensional structure of this compound is fundamental to its physical and chemical properties. Due to the flexibility of its alkyl chain, this compound can exist in multiple conformations. A thorough quantum chemical investigation typically begins with a conformational analysis to identify the most stable conformers. This process involves exploring the potential energy surface by systematically rotating the single bonds within the molecule.

Computational Protocol for Geometry Optimization:

A common methodology for geometry optimization of hydrocarbons like this compound involves the use of Density Functional Theory. A frequently used functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-31G(d,p). This level of theory provides a good compromise between accuracy and computational efficiency for molecules of this size. The optimization process seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.

A successful geometry optimization is confirmed by a vibrational frequency analysis, where the absence of imaginary frequencies indicates that the optimized structure is a true local minimum.

Data Presentation: Optimized Geometrical Parameters

While a specific research paper providing a complete set of optimized geometrical parameters for this compound could not be located in the available search results, the following table illustrates the typical format for presenting such data. The values presented here are hypothetical and for illustrative purposes only, based on standard bond lengths and angles for similar alkenes.

Parameter Atoms Value (Å or Degrees)
Bond Lengths C1=C21.34
C2-C31.51
C3-H1.10
C3-C41.54
C4-H1.10
C4-C51.54
C5-H1.10
C5-C61.54
C6-H1.10
C2-C71.51
C7-H1.10
C7-C81.54
C8-H1.10
Bond Angles H-C1-H117.0
H-C1-C2121.5
C1=C2-C3122.0
C1=C2-C7122.0
C3-C2-C7116.0
Dihedral Angles H-C1-C2-C30.0
C1=C2-C3-C4120.0
C1=C2-C7-C8120.0

Note: These values are illustrative and not from a specific cited quantum chemical study.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and overall structure of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

Computational Protocol for Vibrational Frequency Analysis:

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)). This calculation computes the second derivatives of the energy with respect to the atomic coordinates, which are then used to determine the vibrational modes and their frequencies. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a local minimum on the potential energy surface.

Data Presentation: Calculated Vibrational Frequencies

A detailed table of calculated vibrational frequencies for this compound from a specific research paper is not available in the search results. The following is an example of how such data would be presented, with hypothetical values and assignments based on characteristic vibrational modes of alkenes and alkanes.

Frequency (cm⁻¹) Intensity (km/mol) Vibrational Mode Assignment
3080High=C-H stretch (asymmetric)
2960High-C-H stretch (asymmetric)
2870Medium-C-H stretch (symmetric)
1645MediumC=C stretch
1460Medium-CH₂- scissor
1380Medium-CH₃ umbrella
910High=CH₂ wag

Note: These values are illustrative and not from a specific cited quantum chemical study.

Electronic Properties: HOMO-LUMO Analysis

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.[1]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.[1] A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[1] Conversely, a small gap indicates a more reactive molecule.[1] For an alkene like this compound, the HOMO is typically associated with the π-bonding orbital of the carbon-carbon double bond, and the LUMO is the corresponding π*-antibonding orbital.[1]

Computational Protocol for Electronic Property Analysis:

The energies of the HOMO and LUMO are obtained from the output of the quantum chemical calculation after geometry optimization. These values are typically reported in electron volts (eV) or Hartrees.

Data Presentation: Frontier Molecular Orbital Energies

Specific calculated HOMO and LUMO energies for this compound were not found in the provided search results. The table below is a template for presenting such data.

Property Value (eV)
HOMO Energy Illustrative Value
LUMO Energy Illustrative Value
HOMO-LUMO Gap Illustrative Value

Note: These values are illustrative and not from a specific cited quantum chemical study.

Visualizations

Logical Workflow for Quantum Chemical Investigation

The following diagram illustrates a typical workflow for a quantum chemical investigation of a molecule like this compound.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Results and Analysis mol_structure Define Molecular Structure (this compound) conf_search Conformational Search (Optional but Recommended) mol_structure->conf_search geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-31G(d,p)) mol_structure->geom_opt conf_search->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, etc.) geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->opt_geom vib_spec Vibrational Spectra (Frequencies, Intensities) freq_calc->vib_spec reactivity Reactivity Descriptors elec_prop->reactivity

Caption: Workflow for a typical quantum chemical investigation.

Conclusion

Quantum chemical investigations provide invaluable insights into the fundamental properties of this compound. Through methods like Density Functional Theory, researchers can obtain detailed information about its molecular structure, vibrational spectra, and electronic properties. This knowledge is crucial for understanding its reactivity and for the rational design of new synthetic routes and applications. While specific comprehensive studies with detailed quantitative data on this compound were not identified in the literature search, this guide outlines the standard theoretical protocols and data presentation formats that are central to such an investigation. Further dedicated computational studies would be beneficial to populate the illustrative tables with concrete data, providing a more complete picture for the scientific community.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2-Ethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core reaction mechanisms involving 2-ethyl-1-hexene. As a valuable chemical intermediate, its reactivity is primarily centered around its terminal double bond, making it susceptible to a variety of transformations including electrophilic additions, oxidation, and catalytic processes.[1] This guide details the primary synthesis routes and key reaction pathways, presenting quantitative data in structured tables, outlining experimental protocols, and illustrating mechanisms and workflows with detailed diagrams.

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main pathways: the acid-catalyzed dehydration of 2-ethylhexanol and the dimerization of smaller olefins like 1-hexene (B165129).

  • Acid-Catalyzed Dehydration of 2-Ethylhexanol: This is a common laboratory and industrial method where a water molecule is eliminated from the precursor alcohol, 2-ethylhexanol, to form the alkene.[1] Strong acids or solid acid catalysts are employed to facilitate this reaction, which typically operates at elevated temperatures.[1]

  • Acid-Catalyzed Dimerization of 1-Hexene: Another significant route involves the dimerization of 1-hexene using heterogeneous solid acid catalysts.[1] This process is optimized to maximize dimer selectivity and minimize side reactions such as isomerization.[1]

G Figure 1. Primary Synthesis Pathways for this compound node_2EH 2-Ethylhexanol node_2E1H This compound node_2EH->node_2E1H  Acid-Catalyzed  Dehydration  (-H2O) node_1H 1-Hexene node_1H->node_2E1H  Acid-Catalyzed  Dimerization

Figure 1. Primary Synthesis Pathways for this compound
Quantitative Data for Synthesis

Reaction PathwayCatalystTemperature (°C)Key ObservationsReference
DehydrationStrong acids (e.g., H₂SO₄)160–200Common laboratory and industrial method.[1]
DehydrationAmberlyst-15 (ion-exchange resin)160–200Effective solid acid catalyst. Can lead to isomeric octene byproducts via carbocation rearrangements.[1]
DimerizationAmberlyst-15, NafionElevatedEffective for dimerizing 1-hexene. Catalyst hydration affects activity.[1][2]
Experimental Protocol: Acid-Catalyzed Dehydration of 2-Ethylhexanol
  • Catalyst Preparation: If using a solid acid catalyst like Amberlyst-15, ensure it is properly activated and dried according to the manufacturer's specifications.

  • Reactor Setup: Charge a round-bottom flask, equipped with a distillation head and a condenser, with 2-ethylhexanol and the acid catalyst (e.g., a catalytic amount of sulfuric acid or a specified weight percentage of Amberlyst-15).

  • Reaction: Heat the mixture to the target temperature range (160–200°C) with constant stirring.[1] The water produced during the reaction, along with the this compound product, will distill off.

  • Product Collection: Collect the distillate, which will consist of an aqueous layer and an organic layer (the product).

  • Purification: Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by a water wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Final Distillation: Purify the crude this compound by fractional distillation to separate it from any unreacted alcohol and isomeric byproducts.

Key Reaction Mechanisms

The reactivity of the C=C double bond in this compound allows for a wide range of chemical transformations.

A. Acid-Catalyzed Dimerization and Isomerization

When this compound is treated with strongly acidic heterogeneous catalysts, it can undergo dimerization to form a complex mixture of C16 hydrocarbons.[2] Concurrently, isomerization to more stable internal alkenes, such as 3-methyl-2-heptene (B1599018) and 3-methyl-3-heptene, can occur, particularly with catalysts like Montmorillonite K-10 and sulfated zirconia.[2] Cation exchange resins like Amberlyst-15 and Nafion are effective for promoting dimerization at elevated temperatures.[2]

G Figure 2. Competing Dimerization and Isomerization Pathways node_2E1H This compound node_Carbocation Tertiary Carbocation Intermediate node_2E1H->node_Carbocation  Protonation (H+) node_Dimer C16 Dimer node_Carbocation->node_Dimer  + this compound  - H+ node_Isomers Isomeric Octenes (e.g., 3-Methyl-3-heptene) node_Carbocation->node_Isomers  Rearrangement &  Deprotonation (-H+)

Figure 2. Competing Dimerization and Isomerization Pathways
CatalystTemperature (°C)Predominant ReactionYieldReference
Montmorillonite K-10Up to 116IsomerizationInactive for dimerization[2]
Sulfated ZirconiaUp to 116IsomerizationInactive for dimerization[2]
Amberlyst-15, NafionElevatedDimerizationUp to 90% (after hydrogenation)[2]

  • Catalyst Activation: Dry the acidic resin catalyst (e.g., Amberlyst-15) under vacuum at an elevated temperature to remove absorbed water, as hydration level strongly affects the reaction rate.[2]

  • Reactor Setup: In a high-pressure batch reactor, add the activated catalyst and this compound.

  • Reaction Conditions: Seal the reactor, purge with an inert gas (e.g., nitrogen), and heat to the desired temperature while stirring vigorously to ensure good contact between the liquid and the solid catalyst.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC) to determine the conversion of the reactant and the distribution of products (dimers and isomers).

  • Work-up: After the reaction, cool the reactor, filter to remove the catalyst, and analyze the resulting liquid product mixture. For fuel applications, the dimer mixture can be subsequently hydrogenated over a PtO₂ catalyst.[2]

B. Hydroformylation (Oxo Process)

Hydroformylation is a major industrial process that converts alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond.[3] The reaction requires synthesis gas (a mixture of CO and H₂) and a transition metal catalyst, typically based on rhodium or cobalt.[3][4] For this compound, this reaction would yield a mixture of linear (2-ethylheptanal) and branched aldehydes. Precise control over reaction conditions is necessary to favor the desired isomer.[5]

G Figure 3. Simplified Catalytic Cycle for Hydroformylation node_Cat H-M(CO)n node_AlkeneComplex Alkene-M-Complex node_Cat->node_AlkeneComplex + Alkene - CO node_AlkylComplex Alkyl-M(CO)n node_AlkeneComplex->node_AlkylComplex Insertion node_AcylComplex Acyl-M(CO)n node_AlkylComplex->node_AcylComplex + CO Migratory Insertion node_H2Complex H2-Acyl-M-Complex node_AcylComplex->node_H2Complex + H2 node_H2Complex->node_Cat Reductive Elimination (+ Aldehyde)

Figure 3. Simplified Catalytic Cycle for Hydroformylation
Catalyst TypeActive MetalTemperature (°C)Pressure (atm)Key FeaturesReference
HomogeneousRhodium (Rh)40–20010–100High activity, often used with phosphine (B1218219) ligands to control selectivity.[3][5]
HomogeneousCobalt (Co)40–20010–100Less active than Rh, often requires harsher conditions.[3][5]

  • Catalyst Precursor: The catalyst is typically formed in situ. For a rhodium-based system, a precursor like Rh(acac)(CO)₂ might be used along with a phosphine or phosphite (B83602) ligand.[6]

  • Reactor Setup: The reaction is performed in a high-pressure autoclave equipped with a stirrer, gas inlet, and temperature control. The alkene substrate and solvent are charged into the reactor.

  • Reaction: The reactor is sealed, purged, and then pressurized with a specific ratio of carbon monoxide and hydrogen (syngas). The mixture is heated to the target temperature (e.g., 40-200°C) to initiate the reaction.[3]

  • Monitoring: The reaction progress is monitored by the pressure drop due to gas consumption. In-situ analytical techniques like IR spectroscopy can be used to observe catalyst intermediates and product formation.[6]

  • Product Isolation: After the reaction is complete, the reactor is cooled and depressurized. The product aldehyde is separated from the catalyst (which can be challenging in homogeneous catalysis) and purified, often by distillation.

C. Catalytic Hydrogenation

Hydrogenation is the addition of hydrogen (H₂) across the double bond, converting the alkene into a saturated alkane.[7] For this compound, this reaction yields 3-methylheptane. The process requires a heterogeneous metal catalyst, such as palladium, platinum, or nickel, which facilitates the cleavage of the H-H bond and its addition to the alkene on the catalyst surface.[7][8] The reaction is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond.[7]

G Figure 4. Mechanism of Catalytic Hydrogenation node_Surface Metal Catalyst Surface (e.g., Pd, Pt, Ni) node_H2 H₂ node_Adsorbed Adsorbed H atoms and Alkene node_H2->node_Adsorbed Adsorption node_Alkene This compound node_Alkene->node_Adsorbed Adsorption node_Step1 First H addition node_Adsorbed->node_Step1 H transfer node_Step2 Second H addition node_Step1->node_Step2 H transfer (syn) node_Product 3-Methylheptane (Product desorbs) node_Step2->node_Product

Figure 4. Mechanism of Catalytic Hydrogenation
CatalystSupportTemperature (°C)PressureApplication ExampleReference
Nickel (Ni)-~150Atmospheric/ElevatedGeneral alkene hydrogenation, margarine production.[9]
Palladium (Pd)Carbon (Pd-C)AmbientAtmospheric/ElevatedCommon laboratory catalyst.[7][8]
Platinum (Pt)PtO₂ (Adams' catalyst)AmbientAtmospheric/ElevatedHighly active laboratory catalyst.[7]

  • Reactor Setup: In a flask or a specialized hydrogenation apparatus (e.g., a Parr shaker), dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 wt% Pd-C) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the apparatus, evacuate the air, and introduce hydrogen gas, typically to a pressure of 1-4 atmospheres.

  • Reaction: Agitate the mixture vigorously to ensure the catalyst remains suspended and to facilitate gas-liquid mass transfer. The reaction is typically exothermic. Monitor the reaction by observing hydrogen uptake.

  • Work-up: Once hydrogen uptake ceases, vent the excess hydrogen and purge the system with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the solid catalyst. The solvent can then be removed by rotary evaporation to yield the product, 3-methylheptane.

D. Epoxidation

Epoxidation involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide (or oxirane).[10] This is typically achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[11][12] The reaction is stereospecific and proceeds via a concerted mechanism where the new C-O bonds are formed simultaneously as the O-O bond in the peroxyacid breaks.[11][12]

G Figure 5. Concerted Mechanism of Alkene Epoxidation node_Alkene This compound node_Peroxyacid Peroxyacid (RCO3H) node_Alkene->node_Peroxyacid Concerted interaction node_Product Epoxide (2-Butyl-2-ethyloxirane) node_Alkene->node_Product node_Byproduct Carboxylic Acid (RCO2H) node_Alkene->node_Byproduct node_Peroxyacid->node_Product node_Peroxyacid->node_Byproduct

Figure 5. Concerted Mechanism of Alkene Epoxidation
ReagentSolventTemperatureKey FeaturesReference
m-CPBACH₂Cl₂, CHCl₃0°C to ambientCommonly used, stable solid peroxyacid.[10][11]
Peroxyacetic acidAcetic acid, CH₂Cl₂0°C to ambientOften prepared in situ.[11]

  • Setup: Dissolve this compound in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (typically 1.0-1.2 equivalents) in the same solvent. Add this solution dropwise to the cold alkene solution. The peroxyacid is often not fully pure, so its effective concentration should be considered.

  • Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC) by observing the disappearance of the starting alkene.

  • Quenching: Once the reaction is complete, quench any remaining peroxyacid by adding a reducing agent, such as a 10% aqueous solution of sodium sulfite.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove the meta-chlorobenzoic acid byproduct) and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude epoxide can be purified by column chromatography if necessary.

References

Methodological & Application

Application Notes and Protocols: Use of 2-Ethyl-1-hexene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-ethyl-1-hexene, a versatile C8 olefin. Due to its terminal double bond, this compound serves as a valuable precursor in a variety of organic transformations, leading to the formation of aldehydes, ketones, epoxides, and polymers. This document outlines key applications and provides detailed experimental protocols for its use in significant synthetic reactions.

Overview of this compound

This compound is a colorless liquid and a useful intermediate in the synthesis of a diverse range of chemical products.[1] Its reactivity is primarily centered around the terminal carbon-carbon double bond, which is amenable to various addition and oxidation reactions.[1] This alkene is employed in the production of valuable chemicals such as alcohols, aldehydes, ethers, and esters, which find applications in the fragrance, flavor, and pharmaceutical industries.[1] Furthermore, it is utilized in the manufacturing of synthetic lubricants and as a comonomer in polymerization processes.[1]

Key Synthetic Applications and Protocols

The following sections detail key organic synthesis applications of this compound, complete with experimental protocols and quantitative data where available.

Hydroformylation: Synthesis of 2-Ethylhexanal

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, converting alkenes into aldehydes. For terminal olefins like this compound, this reaction can be catalyzed by transition metal complexes, most notably those of rhodium and cobalt, to produce 2-ethylhexanal, a precursor to the widely used plasticizer alcohol, 2-ethylhexanol.[2][3]

Reaction Scheme:

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol is a general representation of a laboratory-scale hydroformylation reaction.

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)2)

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) - TPP)

  • Solvent (e.g., Toluene)

  • Syngas (a mixture of CO and H2)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • In a glovebox, charge the autoclave with the rhodium catalyst precursor and the phosphine ligand in a suitable solvent like toluene. The Rh:ligand ratio is crucial for selectivity and should be optimized.

  • Add this compound to the reactor.

  • Seal the reactor and purge it several times with nitrogen, followed by syngas.

  • Pressurize the reactor with syngas to the desired pressure (e.g., 15-20 bar).[4]

  • Heat the reactor to the reaction temperature (e.g., 80-100 °C) with vigorous stirring.[4]

  • Maintain the pressure by feeding syngas as it is consumed. Monitor the reaction progress by gas uptake.

  • After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the excess gas.

  • The product, 2-ethylhexanal, can be isolated and purified by distillation.

Quantitative Data:

Catalyst SystemTemperature (°C)Pressure (bar)Solventn:iso SelectivityYield (%)Reference
Rh/TPP80-12010-20TolueneHigh for linear aldehyde>95[2][4]
Co2(CO)8140-180200-300HeptaneLower than Rh~80[2]

Note: 'n:iso' refers to the ratio of the linear (n) to the branched (iso) aldehyde product. For this compound, the primary product is the linear aldehyde, 2-ethylhexanal.

Process Flow Diagram for Hydroformylation

Hydroformylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_workup Product Isolation Rh_precatalyst Rh(acac)(CO)2 Autoclave Autoclave Reactor Rh_precatalyst->Autoclave Charge Ligand Triphenylphosphine Ligand->Autoclave Heating Heating & Stirring (80-120°C, 10-20 bar) Autoclave->Heating Pressurize & Heat Reactants This compound CO/H2 (Syngas) Toluene Reactants->Autoclave Cooling Cooling & Venting Heating->Cooling Reaction Complete Distillation Distillation Cooling->Distillation Crude Product Product 2-Ethylhexanal Distillation->Product Purified

Caption: Workflow for the rhodium-catalyzed hydroformylation of this compound.

Wacker-Tsuji Oxidation: Synthesis of 3-Methyl-2-heptanone

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts terminal alkenes into methyl ketones.[5][6] This reaction provides a powerful method for the selective oxidation of the terminal double bond in the presence of other functional groups.[7] For this compound, this reaction yields 3-methyl-2-heptanone.

Reaction Scheme:

Experimental Protocol: Wacker-Tsuji Oxidation

This protocol is based on the general Tsuji-Wacker conditions.[5]

Materials:

  • This compound

  • Palladium(II) chloride (PdCl2)

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF)

  • Water

  • Oxygen (balloon or atmosphere)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • To a round-bottom flask, add PdCl2 (e.g., 0.1 eq) and CuCl (e.g., 1.0 eq) in a mixture of DMF and water (e.g., 7:1 v/v).

  • Stir the mixture under an oxygen atmosphere (a balloon is sufficient for lab scale) for about 30 minutes to allow for the oxidation of Cu(I) to Cu(II).

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within several hours to a day.

  • Upon completion, quench the reaction with dilute HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether or hexane).

  • Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous MgSO4.

  • Remove the solvent under reduced pressure and purify the resulting 3-methyl-2-heptanone by distillation or column chromatography.

Quantitative Data:

Catalyst SystemCo-oxidantSolventTemperature (°C)Yield (%)Reference
PdCl2 (10 mol%)CuClDMF/H2ORoom TempModerate to High[5]

Mechanism of Wacker-Tsuji Oxidation

Caption: Catalytic cycle of the Wacker-Tsuji oxidation.

Epoxidation: Synthesis of 2-Ethyl-1,2-epoxyhexane

Epoxidation of alkenes is a fundamental transformation that introduces a three-membered cyclic ether (epoxide) into a molecule. Epoxides are versatile intermediates that can undergo ring-opening reactions with various nucleophiles. This compound can be readily epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[8]

Reaction Scheme:

Experimental Protocol: Epoxidation with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium sulfite (B76179) (Na2SO3) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve this compound in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (typically 1.1-1.5 equivalents) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxy acid.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude 2-ethyl-1,2-epoxyhexane can be purified by distillation under reduced pressure.

Quantitative Data:

ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
m-CPBACH2Cl20 to RT2-4>90General Procedure[8]

Epoxidation Reaction Pathway

Epoxidation_Pathway Reactant This compound TransitionState Concerted Transition State Reactant->TransitionState Reagent m-CPBA (in CH2Cl2) Reagent->TransitionState Product 2-Ethyl-1,2-epoxyhexane TransitionState->Product Byproduct m-Chlorobenzoic Acid TransitionState->Byproduct

Caption: Concerted mechanism for the epoxidation of this compound with m-CPBA.

Olefin Metathesis

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal carbene complexes, such as Grubbs catalysts.[9] Cross-metathesis of this compound with another olefin can lead to the formation of new, valuable alkenes. The self-metathesis of this compound would result in the formation of ethylene (B1197577) and 5,6-diethyl-5-decene.

Reaction Scheme (Self-Metathesis):

Experimental Protocol: Olefin Metathesis

This protocol describes a general procedure for a cross-metathesis reaction.

Materials:

  • This compound

  • Cross-metathesis partner (another olefin)

  • Grubbs catalyst (e.g., Grubbs' 1st or 2nd generation catalyst)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Schlenk flask and standard Schlenk line techniques

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the Grubbs catalyst (typically 1-5 mol%) in the chosen solvent in a Schlenk flask.

  • Add the olefin partner to the flask.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by GC analysis of aliquots.

  • To drive the reaction to completion, especially in self-metathesis, the volatile ethylene byproduct can be removed by applying a vacuum or by bubbling an inert gas through the solution.[10]

  • Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.

  • Remove the solvent under reduced pressure. The product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

The yield and product distribution in metathesis reactions are highly dependent on the specific substrates and catalyst used.

Olefin Metathesis Catalytic Cycle

Metathesis_Cycle Catalyst [Ru]=CH2 (Active Catalyst) Metallacyclobutane1 Ruthenacyclobutane Intermediate 1 Catalyst->Metallacyclobutane1 + Alkene1 This compound Alkene1->Metallacyclobutane1 IntermediateCarbene [Ru]=C(Et)(n-Bu) Metallacyclobutane1->IntermediateCarbene Retro [2+2] Ethylene Ethylene (byproduct) Metallacyclobutane1->Ethylene Release Metallacyclobutane2 Ruthenacyclobutane Intermediate 2 IntermediateCarbene->Metallacyclobutane2 + Alkene2 This compound Alkene2->Metallacyclobutane2 Metallacyclobutane2->Catalyst Retro [2+2] Product 5,6-Diethyl-5-decene Metallacyclobutane2->Product Release

Caption: Catalytic cycle for the self-metathesis of this compound.

Cationic Polymerization

This compound, being an alkene with electron-donating alkyl groups, can undergo cationic polymerization initiated by strong acids or Lewis acids.[11] This process leads to the formation of poly(this compound), a polymer with a saturated hydrocarbon backbone and pendant ethyl and butyl groups.

Reaction Scheme:

Experimental Protocol: Cationic Polymerization

Materials:

  • This compound (monomer), freshly distilled

  • Initiator (e.g., a strong protic acid like triflic acid, or a Lewis acid like BF3·OEt2 with a proton source)

  • Anhydrous, non-polar solvent (e.g., dichloromethane or hexane)

  • Dry glassware and inert atmosphere conditions (glovebox or Schlenk line)

Procedure:

  • Under an inert atmosphere, add the dry solvent to a cooled reaction flask (e.g., -78 °C in a dry ice/acetone bath).

  • Add the purified this compound monomer to the solvent.

  • Initiate the polymerization by adding the initiator solution dropwise to the stirred monomer solution.

  • The polymerization is often rapid. After the desired reaction time, terminate the polymerization by adding a quenching agent, such as methanol (B129727) or ammonia (B1221849) in methanol.

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Quantitative Data:

The molecular weight and polydispersity of the resulting polymer are highly dependent on the initiator, solvent, temperature, and monomer concentration.

Logical Steps in Cationic Polymerization

Cationic_Polymerization Initiation Initiation: Formation of Carbocation Propagation Propagation: Chain Growth Initiation->Propagation Propagation->Propagation Addition of Monomer ChainTransfer Chain Transfer (Optional) Propagation->ChainTransfer Termination Termination: End of Polymerization Propagation->Termination ChainTransfer->Propagation Polymer Poly(this compound) Termination->Polymer

Caption: Key stages in the cationic polymerization of this compound.

Safety Information

This compound is a flammable liquid and vapor. It may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable building block in organic synthesis. The protocols and data presented in these application notes demonstrate its utility in a range of important transformations, providing a foundation for its application in research, development, and industrial processes. The reactivity of its terminal double bond allows for the synthesis of a variety of functionalized molecules and polymers, making it a key intermediate for chemists in both academic and industrial settings.

References

Polymerization Techniques Involving 2-Ethyl-1-hexene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1-hexene is a mono-olefin that presents unique challenges and opportunities in polymerization. As a 1,1-disubstituted alkene, its reactivity is significantly influenced by steric hindrance around the double bond. This document provides an overview of the primary polymerization techniques and their applicability to this compound, offering theoretical insights and generalized protocols. While extensive research has been conducted on its isomer, 1-hexene, literature specifically detailing the high-molecular-weight polymerization of this compound is limited. Often, oligomerization into dimers and trimers is a more common outcome.[1] This document will, therefore, also address the general reactivity of 1,1-disubstituted alkenes to provide a foundational understanding for researchers exploring this monomer.

General Reactivity of this compound

The structure of this compound, with two alkyl substituents on one carbon of the double bond, sterically hinders the approach of initiators and propagating chain ends. This steric hindrance is a critical factor in its polymerization behavior across different mechanisms.

Cationic Polymerization

Cationic polymerization is a viable method for polymerizing alkenes with electron-donating groups that can stabilize the resulting carbocation intermediate.[2][3] The alkyl groups in this compound are weakly electron-donating, which could facilitate the formation of a stable tertiary carbocation upon initiation.

Application Notes

Cationic polymerization of this compound is expected to proceed through the formation of a tertiary carbocation, which is relatively stable. This method holds promise for achieving polymerization where other techniques might fail due to the monomer's structure. The choice of initiator and solvent is crucial to control the polymerization and minimize side reactions like chain transfer and termination.[2]

Experimental Protocol: Generalized Cationic Polymerization

Materials:

  • This compound (monomer), freshly distilled

  • Inert solvent (e.g., dichloromethane, hexane), dried

  • Initiator system (e.g., a Lewis acid like BF₃ or AlCl₃ with a protic co-initiator like H₂O)

  • Dry nitrogen or argon source

  • Quenching agent (e.g., methanol)

Procedure:

  • All glassware should be rigorously dried in an oven and cooled under a stream of inert gas.

  • The monomer and solvent are charged into the reaction vessel under an inert atmosphere.

  • The reactor is cooled to the desired temperature (typically low temperatures, e.g., -78°C to 0°C, are used to suppress side reactions).

  • The initiator system is prepared separately and added to the rapidly stirring monomer solution to initiate polymerization.

  • The reaction is allowed to proceed for a predetermined time.

  • The polymerization is terminated by the addition of a quenching agent, such as methanol.

  • The resulting polymer is isolated by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Signaling Pathway Diagram

Cationic_Polymerization Initiator Initiator (e.g., H+) Monomer This compound Initiator->Monomer Initiation Carbocation Tertiary Carbocation Monomer->Carbocation Propagation Propagation Carbocation->Propagation + Monomer Polymer Poly(this compound) Propagation->Polymer Termination Termination/Chain Transfer Propagation->Termination

Caption: Cationic polymerization of this compound.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts are highly effective for the polymerization of 1-alkenes, producing stereoregular polymers.[4][5][6] However, their application to 1,1-disubstituted alkenes like this compound is generally less effective due to the increased steric hindrance at the double bond, which can inhibit the coordination and insertion of the monomer into the growing polymer chain. Some studies have shown that certain catalysts can lead to the dimerization of this compound.[1]

Application Notes

Direct high-molecular-weight polymerization of this compound using traditional Ziegler-Natta catalysts is challenging. The catalyst system would need to be carefully designed to accommodate the sterically hindered monomer. Researchers may find more success in copolymerizing this compound with less hindered monomers like ethylene.

Experimental Protocol: Generalized Ziegler-Natta Polymerization

Materials:

  • This compound (monomer), purified

  • Transition metal catalyst (e.g., TiCl₄)

  • Co-catalyst (e.g., Triethylaluminium, Al(C₂H₅)₃)

  • Inert solvent (e.g., heptane), dried

  • Dry nitrogen or argon source

  • Terminating agent (e.g., acidified methanol)

Procedure:

  • The polymerization reactor is assembled, dried, and purged with inert gas.

  • The solvent and co-catalyst are introduced into the reactor.

  • The monomer is then added to the reactor.

  • The catalyst is introduced to start the polymerization, and the reaction is maintained at a specific temperature and pressure.

  • After the desired reaction time, the polymerization is stopped by adding the terminating agent.

  • The polymer is then washed, filtered, and dried.

Experimental Workflow Diagram

Ziegler_Natta_Workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Work-up Dry Dry Glassware Purge Purge with N2/Ar Dry->Purge Add_Solvent Add Solvent & Co-catalyst Purge->Add_Solvent Add_Monomer Add this compound Add_Solvent->Add_Monomer Add_Catalyst Add Catalyst Add_Monomer->Add_Catalyst React Maintain T & P Add_Catalyst->React Terminate Terminate Reaction React->Terminate Wash Wash Polymer Terminate->Wash Filter Filter Wash->Filter Dry_Polymer Dry Polymer Filter->Dry_Polymer

Caption: Ziegler-Natta polymerization workflow.

Anionic Polymerization

Anionic polymerization is typically effective for monomers with electron-withdrawing groups. Alkenes without such groups, like this compound, are generally not suitable for anionic polymerization. The initiation step, which involves the addition of a nucleophile (anion) to the double bond, is difficult due to the electron-rich nature of the alkene.

Application Notes

Anionic polymerization of this compound is not considered a feasible method. The electron-donating alkyl groups on the double bond would repel the anionic initiator, making initiation highly unfavorable.

Free-Radical Polymerization

Free-radical polymerization is a versatile technique for a wide range of vinyl monomers.[7] However, for 1,1-disubstituted alkenes, steric hindrance can impede chain propagation and favor chain transfer reactions, often leading to low molecular weight polymers or oligomers.

Application Notes

The free-radical polymerization of this compound is expected to be challenging. The bulky substituents on the carbon atom of the double bond would sterically hinder the approach of the growing radical chain, potentially leading to a low rate of propagation and a higher likelihood of chain termination or transfer. High initiator concentrations and elevated temperatures might be necessary to achieve any significant conversion, but this could also lead to the formation of short-chain polymers.

Experimental Protocol: Generalized Free-Radical Polymerization

Materials:

  • This compound (monomer)

  • Free-radical initiator (e.g., benzoyl peroxide, AIBN)

  • Solvent (optional, e.g., toluene, benzene)

  • Inert gas supply

  • Precipitating solvent (e.g., methanol)

Procedure:

  • The monomer and solvent (if used) are placed in a reaction vessel.

  • The solution is deoxygenated by bubbling with an inert gas.

  • The initiator is added to the reaction mixture.

  • The reactor is heated to the decomposition temperature of the initiator to start the polymerization.

  • The reaction is maintained at this temperature for the desired duration.

  • The polymerization is then cooled, and the polymer is isolated by precipitation in a non-solvent.

  • The polymer is collected by filtration and dried.

Logical Relationship Diagram

Free_Radical_Polymerization Initiation Initiation (Radical Formation) Propagation Propagation (Chain Growth) Initiation->Propagation Propagation->Propagation Adds Monomer Termination Termination (Combination/Disproportionation) Propagation->Termination Chain_Transfer Chain Transfer Propagation->Chain_Transfer Low_MW_Polymer Low Molecular Weight Polymer Termination->Low_MW_Polymer Chain_Transfer->Low_MW_Polymer

Caption: Free-radical polymerization of this compound.

Quantitative Data Summary

Due to the limited literature on the polymerization of this compound, a comprehensive table of quantitative data is not feasible. However, for the related monomer 1-hexene , extensive data is available from Ziegler-Natta and metallocene catalysis. The following table presents a summary of typical data for ethylene/1-hexene copolymerization to provide a reference point for researchers.

ParameterCatalyst SystemTemperature (°C)1-Hexene Incorporation (mol%)Polymer MW (kDa)PDIActivity (kg polymer/mol catalyst·h)
Ethylene/1-hexene CopolymerizationsMAO-Me₂SB(iPrN,I*)TiCl₂8014.2---
Ethylene/1-hexene CopolymerizationModified Ziegler-Natta-5.99-5.8926.74 (g copolymer/g Cat·h)
Ethylene/1-hexene Copolymerization(2-PhInd)₂ZrCl₂/MAO0High-NarrowHigh
Ethylene/1-hexene Copolymerization(2-PhInd)₂ZrCl₂/MAO50Lower-BroadLower

Data sourced from references[8][9][10]. Note that specific values for MW and PDI were not always provided in the abstracts.

Applications in Drug Development

Polymers are extensively used in drug delivery systems to control the release of therapeutic agents.[11][12][13][14][15] While poly(this compound) itself is not a commonly used polymer in this field due to the aforementioned synthesis challenges, the development of novel polymers with specific properties is of great interest. If a controlled polymerization of this compound can be achieved, the resulting polyolefin could potentially be functionalized to create materials for drug delivery applications such as nanoparticles or microparticles. Its hydrocarbon nature would lend itself to the encapsulation of hydrophobic drugs.

Conclusion

The polymerization of this compound presents significant challenges primarily due to steric hindrance. Cationic polymerization appears to be the most promising route for achieving high molecular weight polymers, although this requires careful optimization of reaction conditions. Ziegler-Natta and free-radical polymerization are less likely to be effective for homopolymerization but may be applicable for copolymerization with other monomers. The lack of extensive research on this specific monomer highlights an opportunity for further investigation into novel catalyst systems and polymerization techniques that can overcome the steric barriers. Successful synthesis of poly(this compound) could open up new possibilities for materials with unique properties for various applications, including in the pharmaceutical industry.

References

Application Notes and Protocols for the Analytical Characterization of 2-Ethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of 2-Ethyl-1-hexene using various analytical techniques. The protocols are intended to guide researchers in obtaining reliable and accurate data for identification, quantification, and quality control purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS allows for its separation from other components in a mixture and its unambiguous identification based on its mass spectrum.

Quantitative Data
ParameterValue
Retention Time Analyte-specific, dependent on GC conditions
Molecular Ion (M+) m/z 112
Key Fragment Ions (m/z) 97, 83, 70, 55, 41
Base Peak m/z 70
Experimental Protocol

Sample Preparation:

  • For liquid samples, prepare a 10 µg/mL solution of this compound in a volatile solvent suitable for GC-MS analysis, such as hexane (B92381) or dichloromethane.

  • Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.

  • Transfer the sample to a 1.5 mL glass autosampler vial.

GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: SH-I-5MS (30 m × 0.25 mm I.D., df = 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (split ratio 10:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant linear velocity of 36.1 cm/s.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 3 minutes.

      • Ramp: 10 °C/min to 330 °C.

      • Final hold: 330 °C for 15 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C

    • Interface Temperature: 300 °C

    • Scan Range: m/z 29 to 800.

    • Event Time: 0.3 seconds.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start prep_sol Prepare 10 µg/mL solution in Hexane start->prep_sol filter Filter if necessary prep_sol->filter vial Transfer to GC vial filter->vial inject Inject 1 µL into GC-MS vial->inject separate Separation on GC column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 29-800) ionize->detect process Process Data detect->process identify Identify by Mass Spectrum process->identify quantify Quantify process->quantify report Report Results identify->report quantify->report

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

Quantitative Data

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.7s2H=CH₂
~2.0q2H-CH₂-C=
~1.3-1.4m4H-CH₂-CH₂-
~1.0t3H-CH₃ (ethyl)
~0.9t3H-CH₃ (butyl)

¹³C NMR (Carbon NMR)

Chemical Shift (δ, ppm)Assignment
~150C=CH₂
~108=CH₂
~35-CH₂-C=
~30-CH₂- (butyl)
~23-CH₂- (butyl)
~14-CH₃ (ethyl)
~12-CH₃ (butyl)
Experimental Protocol

Sample Preparation:

  • For a standard 5 mm NMR tube, dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Cap the NMR tube securely.

NMR Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher field strength.

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹H NMR:

    • Pulse Sequence: Standard single pulse.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single pulse (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve 5-20 mg in 0.6 mL CDCl3 start->dissolve filter Filter into NMR tube dissolve->filter cap Cap NMR tube filter->cap insert Insert sample into spectrometer cap->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock_shim->acquire_c13 process_h1 Process ¹H Data (FT, Phase, Baseline) acquire_h1->process_h1 process_c13 Process ¹³C Data (FT, Phase, Baseline) acquire_c13->process_c13 assign Assign Peaks process_h1->assign process_c13->assign report Report Structure assign->report

Caption: Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, FTIR can confirm the presence of the alkene C=C and C-H bonds, as well as the aliphatic C-H bonds.

Quantitative Data
Wavenumber (cm⁻¹)VibrationFunctional Group
~3080=C-H stretchAlkene
~2960-2850C-H stretchAlkane
~1640C=C stretchAlkene
~1460-CH₂- bendAlkane
~890=C-H bend (out-of-plane)Alkene
Experimental Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a single drop of neat this compound onto the center of the ATR crystal.

  • If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.

FTIR Spectrometer Parameters:

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Experimental Workflow

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_data Data Analysis start Start clean Clean ATR Crystal start->clean background Acquire Background Spectrum clean->background apply_sample Apply one drop of sample to crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process Process Spectrum (Baseline Correction) acquire_spectrum->process identify Identify Peaks process->identify report Report Functional Groups identify->report

Caption: Workflow for FTIR analysis of this compound.

2-Ethyl-1-hexene: A Versatile Chemical Intermediate in Industrial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1-hexene is a C8 branched alpha-olefin that serves as a crucial building block in the chemical industry. Its reactivity, stemming from the terminal double bond, allows for its conversion into a variety of valuable downstream products. This document provides an overview of its primary industrial applications, detailed experimental protocols for its synthesis and key transformations, and quantitative data to support laboratory and process development efforts. The major applications of this compound include its role as a precursor to 2-ethylhexanol, a key component in the production of plasticizers, and as a starting material for the synthesis of 2-ethylhexanal.

Key Industrial Applications

The primary industrial importance of this compound lies in its function as an intermediate in the synthesis of other high-value chemicals.

  • Production of 2-Ethylhexanol: A significant application of this compound is its conversion to 2-ethylhexanol. This is often achieved through a multi-step process that can involve the dimerization of smaller olefins to form an eight-carbon chain, which is then functionalized. 2-Ethylhexanol is a major precursor for the synthesis of plasticizers, such as dioctyl phthalate (B1215562) (DOP), which are used to impart flexibility to polymers like PVC.

  • Synthesis of 2-Ethylhexanal: 2-Ethylhexanal is another important derivative of this compound, produced via hydroformylation (the oxo process). 2-Ethylhexanal is a precursor to 2-ethylhexanoic acid and 2-ethylhexanol.

  • Plasticizers: Through its conversion to 2-ethylhexanol, this compound is integral to the plasticizer industry. Phthalate and other esters of 2-ethylhexanol are widely used to soften PVC and other polymers for a vast range of applications.

  • Other Applications: this compound and its derivatives also find use in the production of surfactants, adhesives, antioxidants, and as additives for diesel and lubricating oils.

Synthesis and Transformation Pathways

The following diagrams illustrate the key synthetic routes involving this compound.

Synthesis_of_2_Ethyl_1_hexene 1-Hexene (B165129) 1-Hexene This compound This compound 1-Hexene->this compound Dimerization (Acid Catalyst)

Caption: Dimerization of 1-hexene to this compound.

Production_of_2_Ethylhexanol_and_DOP n-Butyraldehyde n-Butyraldehyde 2-Ethyl-2-hexenal (B1232207) 2-Ethyl-2-hexenal n-Butyraldehyde->2-Ethyl-2-hexenal Aldol (B89426) Condensation 2-Ethylhexanol 2-Ethylhexanol 2-Ethyl-2-hexenal->2-Ethylhexanol Hydrogenation Dioctyl Phthalate (DOP) Dioctyl Phthalate (DOP) 2-Ethylhexanol->Dioctyl Phthalate (DOP) Esterification Phthalic Anhydride (B1165640) Phthalic Anhydride Phthalic Anhydride->Dioctyl Phthalate (DOP)

Caption: Synthesis of 2-Ethylhexanol and Dioctyl Phthalate.

Quantitative Data for Key Reactions

The following tables summarize typical reaction conditions and outcomes for the synthesis and transformation of this compound and related compounds.

Table 1: Dimerization of 1-Hexene to this compound

CatalystTemperature (°C)Pressure (MPa)Reaction Time (h)1-Hexene Conversion (%)Dimer Selectivity (%)Reference
Amberlyst-151002610056[1][2]
Solid Phosphoric Acid150 - 250AutogenousBatch--[3]
Cp₂ZrCl₂/HAlBuⁱ₂/MMAO-1260--HighHigh[4]

Table 2: Synthesis of 2-Ethylhexanol via Aldol Condensation and Hydrogenation

StepCatalystTemperature (°C)Pressure (MPa)Substrate Conversion (%)Product Selectivity (%)Reference
Aldol CondensationNaOH (aq)110 - 150-->93 (for 2-ethyl-hexenal)[5]
HydrogenationNi/Ce-Al₂O₃1704.0100 (of n-butyraldehyde)66.9 (for 2-ethylhexanol)[6]
One-Pot ReactionNi/La-Al₂O₃1804.0100 (of n-butyraldehyde)67.0 (for 2-ethylhexanol)[7]

Table 3: Synthesis of Dioctyl Phthalate (DOP)

CatalystTemperature (°C)Molar Ratio (Alcohol:Anhydride)Reaction Time (min)Yield (%)Reference
Sulfated TiO₂ (nano)1709:18393.7[8]
M(IV) Tungstates1702.4:1 (total alcohol)300Good[9]
p-Toluenesulfonic acid (p-TSA)1501.8:1 (monoester:alcohol)--[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dimerization of 1-Hexene (General Procedure)

This protocol is a generalized procedure based on the use of a solid acid catalyst like Amberlyst-15.

Materials:

  • 1-Hexene

  • Amberlyst-15 ion-exchange resin (dried)

  • Anhydrous Toluene (B28343) (optional, as solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Dry the Amberlyst-15 resin under vacuum at 80-100 °C for at least 4 hours to remove any adsorbed water.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the dried Amberlyst-15 catalyst (e.g., 5-10 wt% relative to 1-hexene).

  • Reactant Addition: Add freshly distilled 1-hexene to the flask. Toluene can be used as a solvent if desired.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by gas chromatography (GC) by taking aliquots periodically.

  • Workup: After the desired conversion is achieved (e.g., after 6 hours), cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with a solvent (e.g., hexane), dried, and potentially reused.

  • Purification: Remove the solvent (if used) and any unreacted 1-hexene by rotary evaporation. The resulting crude product, primarily containing this compound and other dimers, can be further purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of 2-Ethylhexanol from n-Butyraldehyde

This two-step process involves the aldol condensation of n-butyraldehyde to form 2-ethyl-2-hexenal, followed by hydrogenation to yield 2-ethylhexanol.[6][11]

Step A: Aldol Condensation of n-Butyraldehyde

Materials:

  • n-Butyraldehyde

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Organic solvent (e.g., Toluene)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, place the n-butyraldehyde.

  • Catalyst Addition: Slowly add the aqueous NaOH solution to the stirred n-butyraldehyde at a controlled temperature (e.g., 80-130 °C). The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Reaction: Continue stirring for a specified time (e.g., 1-2 hours) until the reaction is complete (monitored by GC).

  • Phase Separation: After cooling, transfer the mixture to a separatory funnel. The organic layer containing 2-ethyl-2-hexenal will separate from the aqueous layer.

  • Washing: Wash the organic layer with water and then with a brine solution to remove any remaining NaOH and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain crude 2-ethyl-2-hexenal. This can be purified by distillation.

Step B: Hydrogenation of 2-Ethyl-2-hexenal

Materials:

  • 2-Ethyl-2-hexenal (from Step A)

  • Hydrogenation catalyst (e.g., Ni/Ce-Al₂O₃ or Pd/C)

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • High-pressure autoclave (hydrogenator)

  • Hydrogen gas source

Procedure:

  • Reaction Setup: In a high-pressure autoclave, dissolve the 2-ethyl-2-hexenal in a suitable solvent. Add the hydrogenation catalyst (e.g., 5 mol%).

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 4 MPa). Heat the mixture to the reaction temperature (e.g., 170-180 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Workup: Cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent by rotary evaporation. The resulting crude 2-ethylhexanol can be purified by distillation.

Protocol 3: Synthesis of Dioctyl Phthalate (DOP)

This protocol describes the esterification of phthalic anhydride with 2-ethylhexanol.[8][9][12]

Materials:

  • Phthalic anhydride

  • 2-Ethylhexanol

  • Esterification catalyst (e.g., sulfated titanium dioxide, p-toluenesulfonic acid, or a titanate catalyst like tetrabutyl titanate)

  • Dean-Stark apparatus

  • Toluene (as an azeotroping agent)

  • Aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer, combine phthalic anhydride, 2-ethylhexanol (in excess, e.g., a 2.2:1 molar ratio to phthalic anhydride), the catalyst (e.g., 0.5-1 wt% of reactants), and toluene.

  • Reaction: Heat the mixture to reflux (around 140-170 °C). Water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected. The reaction progress can also be monitored by measuring the acid value of the reaction mixture.

  • Neutralization: Cool the reaction mixture. Add an aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted phthalic acid. Stir until CO₂ evolution ceases.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene and excess 2-ethylhexanol by vacuum distillation.

  • Purification: The resulting crude DOP can be further purified by vacuum distillation to obtain a colorless, viscous liquid.

Conclusion

This compound is a versatile and economically important chemical intermediate. The protocols and data provided herein offer a foundation for researchers and professionals to explore its synthesis and applications. The primary routes to its valuable derivatives, 2-ethylhexanol and 2-ethylhexanal, rely on well-established industrial processes such as dimerization, aldol condensation, hydrogenation, and hydroformylation. Further research into more sustainable and efficient catalytic systems for these transformations continues to be an active area of investigation.

References

Application Note: High-Throughput Analysis of 2-Ethyl-1-hexene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of 2-Ethyl-1-hexene in solution using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is tailored for researchers, scientists, and professionals in drug development and related fields, ensuring high sensitivity, selectivity, and reproducibility. The protocol covers sample preparation, instrument parameters, and data analysis. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using diagrams for enhanced clarity.

Introduction

This compound is a volatile organic compound (VOC) that finds application in various industrial processes, including the synthesis of polymers and other chemical intermediates. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and environmental assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2][3] This method offers high resolution and sensitivity, making it ideal for the analysis of this compound.[4]

This document provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument setup, and data processing.

Experimental Protocols

Materials and Reagents
  • Solvent: n-Hexane (HPLC grade or equivalent)

  • Internal Standard (IS): Toluene (Analytical Standard)

  • This compound Standard: Analytical standard of this compound (≥99% purity)

  • Glassware: Volumetric flasks, pipettes, autosampler vials with PTFE-lined septa

  • Equipment: Vortex mixer, centrifuge

Sample Preparation

Proper sample preparation is critical for accurate and reliable GC-MS analysis.[5] The following steps should be performed for liquid samples.

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[1]

  • Internal Standard Spiking: Spike all samples, calibration standards, and quality control samples with the internal standard (Toluene) at a final concentration of 10 µg/mL.

  • Dilution: Dilute the sample with n-hexane to ensure the concentration of this compound falls within the calibration range (1-100 µg/mL). A typical dilution might be 1:10 or 1:100, depending on the expected concentration.

  • Homogenization: Vortex the diluted sample for 30 seconds to ensure homogeneity.

  • Clarification: If the sample contains suspended particles, centrifuge at 3000 rpm for 10 minutes to prevent blockage of the GC inlet and column.[2][6]

  • Transfer: Carefully transfer the supernatant to a 2 mL glass autosampler vial.

GC-MS Instrumentation and Parameters

The analysis is performed on a standard GC-MS system. The following parameters are recommended for the analysis of this compound.

GC Parameter Value
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split Ratio 20:1)
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 25 °C/min to 280 °C, hold for 2 min
Transfer Line Temperature 280 °C
MS Parameter Value
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-300
Scan Mode Full Scan
Solvent Delay 3 minutes

Data Analysis and Quantitative Results

Compound Identification

This compound is identified by its retention time and by comparing its mass spectrum with a reference spectrum from a standard library (e.g., NIST). The expected retention time under the specified conditions is approximately 6.5 minutes. The mass spectrum of this compound is characterized by its molecular ion and specific fragmentation pattern.

Calibration and Quantification

Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard (Toluene) against the concentration of the this compound standards.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (this compound)Peak Area (Toluene)Area Ratio (Analyte/IS)
115,234305,1230.050
576,543304,9870.251
10153,123305,5430.501
25382,987304,8761.256
50765,432305,2102.508
1001,532,876304,9985.026

The calibration curve should exhibit good linearity, with a correlation coefficient (R²) of ≥ 0.995.

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)0.9992
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)95.8 - 104.2%
Precision (% RSD)< 5%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (Glassware) Spike 2. Internal Standard Spiking (Toluene) Sample->Spike Dilute 3. Dilution with n-Hexane Spike->Dilute Vortex 4. Homogenization (Vortex) Dilute->Vortex Centrifuge 5. Clarification (Centrifuge) Vortex->Centrifuge Transfer 6. Transfer to Autosampler Vial Centrifuge->Transfer Injection 7. GC Injection Transfer->Injection Separation 8. Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization 9. Electron Ionization (EI) Separation->Ionization Detection 10. Mass Detection (m/z 40-300) Ionization->Detection Integration 11. Peak Integration Detection->Integration Calibration 12. Calibration Curve Generation Integration->Calibration Quantification 13. Concentration Calculation Calibration->Quantification logical_relationship Analyte This compound (Volatile Analyte) GC Gas Chromatography (GC) (Separation by Boiling Point) Analyte->GC is separated by MS Mass Spectrometry (MS) (Identification by Mass) GC->MS is identified by Data Quantitative Data (Concentration) MS->Data provides

References

Application Note: Proposed HPLC Methods for the Separation of 2-Ethyl-1-hexene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyl-1-hexene is an eight-carbon branched alkene that can exist in several isomeric forms. These isomers, which include positional and geometric (cis/trans) isomers, often arise as byproducts during the synthesis of the target compound, for instance, through the acid-catalyzed dehydration of 2-ethylhexanol.[1] The presence of these isomers can significantly impact the chemical and physical properties of the final product. Therefore, a robust analytical method for their separation and quantification is crucial for process monitoring, quality control, and ensuring product purity.

While gas chromatography (GC) is a powerful and commonly used technique for the separation of volatile hydrocarbon isomers, High-Performance Liquid Chromatography (HPLC) can offer alternative selectivity, particularly with the use of specialized stationary phases. This application note presents two proposed HPLC methods for the separation of this compound from its potential isomers, such as 2-ethyl-2-hexene, and cis/trans isomers of 3-methyl-2-heptene (B1599018) and 3-methyl-3-heptene.[1][2][3] These methods are based on established chromatographic principles for alkene and isomer separations.

Method A: Reversed-Phase HPLC using a Pentafluorophenyl (PFP) Stationary Phase

Pentafluorophenyl (PFP) columns provide unique selectivity for isomers due to multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions.[4] This makes them well-suited for separating compounds with subtle differences in structure, such as positional and geometric isomers.[5][6]

Method B: Normal-Phase HPLC using a Silver-Impregnated Stationary Phase

Silver-impregnated silica (B1680970) gel chromatography is a well-established technique for the separation of unsaturated compounds, particularly cis/trans isomers.[7] The separation mechanism is based on the reversible complexation between the silver ions on the stationary phase and the π-electrons of the double bonds in the alkene isomers. The strength of this interaction varies depending on the structure of the alkene, allowing for their separation.[7][8]

Experimental Protocols

Method A: PFP Column (Reversed-Phase)

1. Materials and Reagents

  • Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: Acetonitrile

  • Analytes: Standard mixture of this compound and its potential isomers.

2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and a UV detector.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 205 nm (alkenes have a weak chromophore at low UV wavelengths)

  • Injection Volume: 5 µL

  • Gradient Program:

    • Start at 60% B

    • Linear gradient to 95% B over 15 minutes

    • Hold at 95% B for 5 minutes

    • Return to 60% B over 1 minute

    • Equilibrate at 60% B for 9 minutes

4. Sample Preparation

  • Prepare a stock solution of the isomer mixture at 1 mg/mL in acetonitrile.

  • Dilute the stock solution to a working concentration of 100 µg/mL with acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method B: Silver-Impregnated Column (Normal-Phase)

1. Materials and Reagents

  • Column: Silver-impregnated silica gel column (e.g., 10% AgNO₃ on silica, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: 98:2 (v/v) n-Hexane / Ethyl Acetate. Note: Polar protic solvents like methanol (B129727) or water should be avoided as they can cause silver nitrate (B79036) to leach from the column.[7]

  • Sample Solvent: n-Hexane

  • Analytes: Standard mixture of this compound and its potential isomers.

2. Instrumentation

  • HPLC system with an isocratic pump, manual or autosampler, column oven, and a UV detector.

3. Chromatographic Conditions

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 205 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes (isocratic)

4. Sample Preparation

  • Prepare a stock solution of the isomer mixture at 1 mg/mL in n-Hexane.

  • Dilute the stock solution to a working concentration of 100 µg/mL with n-Hexane.

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

Data Presentation

The following table presents illustrative data for the expected separation of this compound and its isomers based on the proposed methods. Actual retention times and resolution will vary depending on the specific column, instrumentation, and exact isomer composition.

Analyte (Hypothetical Elution Order)Method A (PFP) - Illustrative Retention Time (min)Method B (AgNO₃) - Illustrative Retention Time (min)
This compound8.512.1
2-Ethyl-2-hexene9.210.5
trans-3-Methyl-2-heptene10.19.3
cis-3-Methyl-2-heptene10.811.4
trans-3-Methyl-3-heptene11.58.7
cis-3-Methyl-3-heptene12.310.9

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Isomer Standard Mixture Dilution Dilute with Mobile Phase (or compatible solvent) Standard->Dilution Filtration Filter through 0.45 um Syringe Filter Dilution->Filtration Injection Inject Sample into HPLC System Filtration->Injection Separation Separation on Analytical Column (PFP or AgNO3) Injection->Separation Detection UV Detection at 205 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks (Retention Time, Area) Chromatogram->Integration Quantification Quantify Isomers Integration->Quantification

References

Application of 2-Ethyl-1-hexene in Fragrance Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1-hexene serves as a versatile precursor in the synthesis of various fragrance ingredients. Its chemical structure allows for targeted modifications to produce aldehydes, alcohols, and esters with desirable olfactory properties. This document provides detailed application notes and experimental protocols for the conversion of this compound into key fragrance intermediates and final products. The primary synthetic routes explored are hydroformylation to produce 2-ethylhexanal (B89479), followed by reduction to 2-ethyl-1-hexanol, and direct hydroboration-oxidation to yield 2-ethyl-1-hexanol. Furthermore, the subsequent esterification of 2-ethyl-1-hexanol to form fragrant esters is detailed. These protocols are intended to provide a foundation for laboratory-scale synthesis and exploration of novel fragrance compounds derived from this compound.

Introduction

The fragrance industry continually seeks novel molecules and efficient synthetic pathways to create unique and captivating scents. Alkenes are fundamental building blocks in organic synthesis, and this compound, with its terminal double bond and branched alkyl chain, offers a reactive handle for transformation into a variety of fragrance compounds. The primary odorants derived from this compound are its corresponding aldehyde, 2-ethylhexanal, and alcohol, 2-ethyl-1-hexanol. 2-Ethyl-1-hexanol itself is utilized as a fragrance ingredient, possessing a mild, slightly floral, and waxy odor. More significantly, it serves as a crucial intermediate for the synthesis of a wide range of esters that exhibit diverse and commercially valuable fragrance profiles, from fruity to floral notes.

This document outlines the key synthetic transformations of this compound into valuable fragrance precursors and provides detailed experimental protocols for their synthesis.

Synthetic Pathways from this compound

Two primary pathways are highlighted for the conversion of this compound to the key fragrance intermediate, 2-ethyl-1-hexanol. A third pathway details the synthesis of fragrant esters from this alcohol.

  • Pathway 1: Hydroformylation and Subsequent Reduction. This two-step process involves the initial addition of a formyl group and hydrogen across the double bond of this compound to yield 2-ethylhexanal. The resulting aldehyde is then reduced to 2-ethyl-1-hexanol.

  • Pathway 2: Hydroboration-Oxidation. This one-pot reaction provides a direct route to 2-ethyl-1-hexanol with anti-Markovnikov selectivity, placing the hydroxyl group at the terminal carbon.

  • Pathway 3: Esterification. 2-Ethyl-1-hexanol, obtained from either of the above pathways, can be reacted with various carboxylic acids or their derivatives to produce a diverse palette of fragrant esters.

A logical workflow for these transformations is presented below.

Fragrance_Synthesis_from_2_Ethyl_1_hexene This compound This compound 2-Ethylhexanal 2-Ethylhexanal This compound->2-Ethylhexanal Hydroformylation (CO, H2, Catalyst) 2-Ethyl-1-hexanol 2-Ethyl-1-hexanol This compound->2-Ethyl-1-hexanol Hydroboration-Oxidation (1. BH3-THF, 2. H2O2, NaOH) 2-Ethylhexanal->2-Ethyl-1-hexanol Reduction (e.g., NaBH4) Fragrant Esters Fragrant Esters 2-Ethyl-1-hexanol->Fragrant Esters Esterification (Carboxylic Acid, Acid Catalyst)

Caption: Synthetic routes from this compound to fragrance compounds.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key transformations described in this document. Please note that yields are highly dependent on specific reaction conditions and catalyst systems.

Reaction StepStarting MaterialProductCatalyst/ReagentsTypical Yield (%)Reference
HydroformylationThis compound2-EthylhexanalRhodium or Cobalt complexes80-95%[1][2]
Reduction2-Ethylhexanal2-Ethyl-1-hexanolSodium Borohydride (B1222165)>95%[3][4][5]
Hydroboration-OxidationThis compound2-Ethyl-1-hexanolDiborane/9-BBN, H₂O₂, NaOH85-95%[6][7][8]
Esterification2-Ethyl-1-hexanol2-Ethylhexyl Acetate (B1210297)Sulfuric Acid~90%[9]
Esterification2-Ethyl-1-hexanol2-Ethylhexyl BenzoateNot specifiedHigh[10]

Experimental Protocols

Pathway 1: Hydroformylation of this compound and Reduction of 2-Ethylhexanal

This pathway is a common industrial route for the production of oxo-alcohols.

Hydroformylation_Reduction_Workflow cluster_0 Step 1: Hydroformylation cluster_1 Step 2: Reduction Start_HF This compound, Catalyst, Solvent Reaction_HF Pressurize with CO/H2 Heat and Stir Start_HF->Reaction_HF Workup_HF Cool, Depressurize Distill Reaction_HF->Workup_HF Product_HF 2-Ethylhexanal Workup_HF->Product_HF Start_Red 2-Ethylhexanal, Methanol (B129727) Product_HF->Start_Red Use as starting material Reaction_Red Add NaBH4 Stir Start_Red->Reaction_Red Workup_Red Quench with Water Extract with Ether Dry and Evaporate Reaction_Red->Workup_Red Product_Red 2-Ethyl-1-hexanol Workup_Red->Product_Red

Caption: Workflow for hydroformylation of this compound and subsequent reduction.

Materials:

  • This compound

  • Rhodium catalyst (e.g., Rh(CO)₂(acac))

  • Triphenylphosphine (B44618) (PPh₃) ligand

  • Toluene (B28343) (solvent)

  • Synthesis gas (CO/H₂ in a 1:1 ratio)

  • High-pressure autoclave reactor equipped with a stirrer and temperature control

Procedure:

  • In a glovebox, charge the autoclave with the rhodium catalyst and triphenylphosphine ligand in a suitable solvent like toluene. The Rh:ligand ratio is typically between 1:10 and 1:100.

  • Add this compound to the autoclave.

  • Seal the autoclave and purge it several times with nitrogen, followed by synthesis gas.

  • Pressurize the reactor with synthesis gas to the desired pressure (typically 20-100 bar).

  • Heat the reactor to the reaction temperature (typically 80-130 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the pressure drop and/or by taking samples for GC analysis.

  • Once the reaction is complete (no further pressure drop or starting material is consumed), cool the reactor to room temperature and carefully vent the excess gas.

  • The crude product, 2-ethylhexanal, can be purified by distillation.

Expected Outcome: This procedure is expected to yield 2-ethylhexanal with high conversion and selectivity. The regioselectivity (ratio of linear to branched aldehyde) will depend on the catalyst and ligand system used.

Materials:

  • 2-Ethylhexanal

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • 1 M Hydrochloric acid (for quenching, optional)

Procedure:

  • Dissolve 2-ethylhexanal in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding deionized water or 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2-ethyl-1-hexanol can be purified by distillation if necessary.

Expected Outcome: This reduction should proceed with high yield (>95%) to give 2-ethyl-1-hexanol.[3][4]

Pathway 2: Hydroboration-Oxidation of this compound

This method provides a direct, one-pot synthesis of 2-ethyl-1-hexanol from this compound with high regioselectivity for the anti-Markovnikov product.

Hydroboration_Oxidation_Workflow Start This compound in THF Hydroboration Add BH3-THF at 0°C Stir at room temperature Start->Hydroboration Step 1 Oxidation Add NaOH and H2O2 Heat to reflux Hydroboration->Oxidation Step 2 Workup Cool, Separate layers Extract aqueous layer Dry and Evaporate Oxidation->Workup Step 3 Product 2-Ethyl-1-hexanol Workup->Product

Caption: Workflow for the hydroboration-oxidation of this compound.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound and anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the 1 M solution of BH₃·THF from the dropping funnel to the stirred solution of the alkene.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Cool the flask again to 0 °C and slowly add the 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. The addition of hydrogen peroxide is highly exothermic and should be done with caution to control the temperature.

  • After the addition is complete, heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature and separate the two layers.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation. The crude 2-ethyl-1-hexanol can be purified by distillation.

Expected Outcome: This reaction is expected to produce 2-ethyl-1-hexanol in high yield (85-95%) with excellent regioselectivity for the primary alcohol.[6][7]

Pathway 3: Synthesis of Fragrant Esters from 2-Ethyl-1-hexanol

2-Ethyl-1-hexanol is a precursor to a variety of esters with pleasant odors.

Materials:

  • 2-Ethyl-1-hexanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Combine 2-ethyl-1-hexanol, a slight excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask. Add toluene to facilitate azeotropic removal of water.

  • Set up the apparatus for reflux with a Dean-Stark trap to collect the water produced during the reaction.

  • Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by distillation.

  • The resulting 2-ethylhexyl acetate can be purified by fractional distillation.

Odor Description of 2-Ethylhexyl Acetate: Sweet, fruity, slightly floral.[9]

Potential Applications of this compound in Fragrance Synthesis via the Prins Reaction

A hypothetical Prins reaction between this compound and formaldehyde (B43269) could potentially lead to the formation of substituted 1,3-dioxanes or allylic alcohols, which may possess interesting olfactory properties. Further research in this area could yield novel fragrance molecules.

Prins_Reaction_Hypothesis This compound This compound Potential_Products Substituted 1,3-Dioxanes or Allylic Alcohols (Novel Fragrances?) This compound->Potential_Products Formaldehyde Formaldehyde Formaldehyde->Potential_Products Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Potential_Products

Caption: Hypothetical Prins reaction of this compound for novel fragrance synthesis.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of important fragrance ingredients. The protocols provided herein for its conversion to 2-ethylhexanal and 2-ethyl-1-hexanol, and subsequently to fragrant esters, offer robust and reproducible methods for laboratory-scale synthesis. The exploration of less common reactions, such as the Prins reaction, with this compound as a substrate, presents an exciting opportunity for the discovery of new and unique fragrance molecules. These application notes and protocols are intended to be a valuable resource for researchers in the field of fragrance chemistry.

References

Synthesis of Fine Chemicals from 2-Ethyl-1-hexene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable fine chemicals starting from 2-Ethyl-1-hexene. This branched C8 alpha-olefin serves as a versatile building block for a variety of functionalized molecules, including aldehydes, ketones, and epoxides, which are key intermediates in the pharmaceutical and specialty chemical industries. The following sections detail the reaction pathways, experimental procedures, and expected outcomes for key transformations of this compound.

Hydroformylation: Synthesis of 2-Ethylhexanals

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. This reaction converts this compound into a mixture of linear and branched aldehydes, primarily 2-ethylheptanal and 2,2-diethylhexanal. The regioselectivity of this reaction is of paramount importance and can be controlled by the choice of catalyst and ligands. Rhodium-based catalysts, in particular, are known for their high activity and selectivity.[1][2][3] The resulting aldehydes are valuable intermediates, readily oxidized to carboxylic acids or reduced to alcohols.

Quantitative Data for Hydroformylation of Terminal Alkenes
Catalyst SystemLigandTemperature (°C)Pressure (bar, CO/H₂)L/B Ratio (n-heptanal:2-methylhexanal)Aldehyde Yield (%)Reference
Rh/phosphine (B1218219)Triphenylphosphine100-1208-15~2-4:1>95[4]
Rh/zeolite-12040>99:1>99[3]
Rh/phospholene-phosphiteBobphos75-1:3 (favoring branched)-[5]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol is a general procedure adapted from the hydroformylation of terminal alkenes using rhodium catalysts.[4][6]

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Anhydrous toluene (B28343) (solvent)

  • Syngas (CO/H₂, typically 1:1 mixture)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

Procedure:

  • In a glovebox, charge the autoclave with the rhodium catalyst precursor and the phosphine ligand in the desired molar ratio in anhydrous toluene.

  • Seal the autoclave and purge it several times with nitrogen, followed by syngas.

  • Add this compound to the autoclave via a syringe.

  • Pressurize the reactor with the CO/H₂ mixture to the desired pressure (e.g., 20 bar).

  • Heat the reactor to the desired temperature (e.g., 100 °C) while stirring.

  • Maintain the reaction under constant pressure by feeding syngas as it is consumed.

  • Monitor the reaction progress by gas chromatography (GC) by taking samples periodically.

  • After the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

  • The product mixture can be analyzed by GC to determine the conversion and the ratio of linear to branched aldehydes.

  • The product aldehydes can be isolated by distillation under reduced pressure.

G cluster_prep Catalyst Preparation and Reactor Setup cluster_reaction Hydroformylation Reaction cluster_workup Product Isolation and Analysis catalyst Rh(acac)(CO)₂ + Ligand autoclave Autoclave catalyst->autoclave solvent Anhydrous Toluene solvent->autoclave purge_N2 Purge with N₂ autoclave->purge_N2 purge_syngas Purge with Syngas purge_N2->purge_syngas add_alkene Add this compound purge_syngas->add_alkene pressurize Pressurize with CO/H₂ add_alkene->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor by GC heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent analyze Analyze by GC cool_vent->analyze distill Distillation analyze->distill product 2-Ethylheptanal & 2,2-Diethylhexanal distill->product

Caption: Experimental workflow for the hydroformylation of this compound.

Wacker-Type Oxidation: Synthesis of 3-Ethyl-2-heptanone

The Wacker-Tsuji oxidation is a palladium-catalyzed process that typically converts terminal olefins into methyl ketones.[7][8][9] For this compound, this reaction is expected to yield 3-Ethyl-2-heptanone. The standard catalyst system employs palladium(II) chloride and a copper(II) salt as a co-catalyst to reoxidize the palladium.[8]

Quantitative Data for Wacker-Type Oxidation of Terminal Alkenes

The following table presents data for the Wacker-type oxidation of terminal alkenes, which are structurally similar to this compound.

SubstrateCatalyst SystemSolventTemperatureTime (h)Yield (%)Reference
1-DodecenePdCl₂/CuClDMF/H₂ORoom Temp.--[9]
Indoles and AlkenesPd(NPhth)₂(PhCN)₂/Bu₄NBr---41-97[10]
Terminal OlefinsPd(II)/HPA----[11]
Experimental Protocol: Wacker-Tsuji Oxidation

This protocol is adapted from the procedure for the oxidation of higher alpha-olefins.[9]

Materials:

Procedure:

  • To a round-bottom flask, add PdCl₂ and CuCl.

  • Add a mixture of DMF and water (e.g., 7:1 v/v).

  • Stir the mixture under an oxygen atmosphere (balloon) for about 1 hour until the solution turns green, indicating the oxidation of Cu(I) to Cu(II).

  • Add this compound to the reaction mixture.

  • Continue stirring vigorously at room temperature under the oxygen balloon. The reaction progress can be monitored by TLC or GC.

  • Upon completion, quench the reaction with dilute HCl.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

G cluster_setup Catalyst Activation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification reagents PdCl₂ + CuCl flask Round-bottom Flask reagents->flask solvent DMF/H₂O solvent->flask activate Stir under O₂ flask->activate add_alkene Add this compound activate->add_alkene react Stir at Room Temp. add_alkene->react quench Quench with HCl react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Distillation) dry->purify product 3-Ethyl-2-heptanone purify->product

Caption: Experimental workflow for the Wacker-Tsuji oxidation of this compound.

Epoxidation: Synthesis of 2-Ethyl-2-hexyloxirane

Epoxidation of this compound introduces a reactive three-membered oxirane ring, creating a versatile intermediate for the synthesis of diols, amino alcohols, and other fine chemicals. The Prilezhaev reaction, which utilizes a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), is a common and effective method for this transformation.[12][13][14] Alternatively, catalytic systems using hydrogen peroxide as the oxidant offer a greener approach.[15][16][17]

Quantitative Data for Epoxidation of Alkenes

The following table provides representative yields for the epoxidation of various alkenes, which can serve as an estimate for the epoxidation of this compound.

SubstrateEpoxidizing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Various Alkenesm-CPBA-CH₂Cl₂-10 to 60-60-80[12]
Various AlkenesH₂O₂/Phenylacetic acidNovozym 435Chloroform351275-99[15]
1-Hexene (B165129)H₂O₂TS-1 Zeolite--2~32 (conversion)[18]
Experimental Protocol: Epoxidation with m-CPBA (Prilezhaev Reaction)

This protocol is a general procedure for the epoxidation of an alkene using m-CPBA.[12][19][20]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • In a separate flask, dissolve m-CPBA in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of the alkene over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Upon completion, cool the reaction mixture again in an ice bath and filter to remove the precipitated meta-chlorobenzoic acid.

  • Wash the filtrate successively with saturated sodium sulfite solution (to quench excess peroxy acid), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • The product, 2-Ethyl-2-hexyloxirane, can be purified by distillation under reduced pressure.

G cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification dissolve_alkene Dissolve this compound in CH₂Cl₂ cool_ice Cool to 0 °C dissolve_alkene->cool_ice add_mcpba Add m-CPBA solution dropwise cool_ice->add_mcpba react_rt Stir at Room Temp. add_mcpba->react_rt filter_acid Filter Precipitated Acid react_rt->filter_acid wash_sulfite Wash with Na₂SO₃ filter_acid->wash_sulfite wash_bicarb Wash with NaHCO₃ wash_sulfite->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_concentrate Dry and Concentrate wash_brine->dry_concentrate purify Purify by Distillation dry_concentrate->purify product 2-Ethyl-2-hexyloxirane purify->product

Caption: Experimental workflow for the epoxidation of this compound using m-CPBA.

Signaling Pathways and Logical Relationships

The following diagram illustrates the synthetic pathways from this compound to the target fine chemicals.

G cluster_hydroformylation Hydroformylation cluster_oxidation Wacker-Type Oxidation cluster_epoxidation Epoxidation start This compound aldehydes 2-Ethylheptanal & 2,2-Diethylhexanal start->aldehydes CO, H₂, Rh catalyst ketone 3-Ethyl-2-heptanone start->ketone PdCl₂, CuCl, O₂ epoxide 2-Ethyl-2-hexyloxirane start->epoxide m-CPBA or H₂O₂

Caption: Synthetic pathways for the conversion of this compound.

References

Application Notes and Protocols: 2-Ethyl-1-hexene in the Production of Synthetic Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic lubricants are engineered to provide superior performance under a wider range of operating conditions compared to conventional mineral oils. Poly-alpha-olefins (PAOs) are a prominent class of synthetic lubricants, belonging to Group IV base oils. They are produced by the oligomerization of linear or branched alpha-olefins. 2-Ethyl-1-hexene, a branched alpha-olefin, serves as a valuable monomer in the synthesis of PAOs. Its branched structure can impart desirable low-temperature fluidity (low pour point) and good thermal stability to the resulting lubricant base stock. This document provides detailed application notes and experimental protocols for the synthesis of synthetic lubricants using this compound.

Reaction Mechanism: Cationic Oligomerization

The oligomerization of this compound to form a lubricant base stock is typically achieved through cationic polymerization. A common and effective catalyst for this process is a Lewis acid, such as Boron Trifluoride (BF₃), often used with a promoter like an alcohol.

The general mechanism involves three main stages:

  • Initiation: The Lewis acid, in the presence of a protic promoter (e.g., alcohol, ROH), generates a carbocationic initiating species. This species then attacks the double bond of a this compound monomer, forming a new, more stable tertiary carbocation.

  • Propagation: The newly formed carbocation reacts with subsequent this compound monomers in a chain-growth manner. This process continues, building the polymer chain. The branched nature of the monomer leads to a highly branched polymer structure, which is beneficial for lubricant properties.

  • Termination: The chain growth is terminated through processes such as proton elimination (forming an unsaturated end group) or chain transfer to another monomer, solvent, or counter-ion.

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of a synthetic lubricant base stock from this compound.

Protocol 1: Cationic Oligomerization of this compound using Boron Trifluoride Etherate (BF₃·OEt₂)

Materials:

  • This compound (≥98%, anhydrous)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • n-Butanol (anhydrous)

  • Toluene (B28343) (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet.

  • Ice bath

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Assemble the reaction apparatus and dry it thoroughly. Purge the system with dry nitrogen gas for 15-20 minutes to ensure an inert atmosphere.

  • Charging the Reactor: Charge the flask with this compound (e.g., 100 g, 0.89 mol) and anhydrous toluene (e.g., 200 mL).

  • Initiator Preparation: In the dropping funnel, prepare the initiator solution by dissolving BF₃·OEt₂ (e.g., 2.5 g, 0.018 mol) and n-butanol (e.g., 0.7 g, 0.009 mol) in anhydrous toluene (20 mL).

  • Initiation of Polymerization: Cool the reactor flask to 10-15 °C using an ice bath. Begin vigorous stirring and add the initiator solution dropwise from the dropping funnel over a period of 30 minutes. Maintain the reaction temperature below 20 °C during the addition.

  • Polymerization: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) to check for monomer conversion.

  • Quenching the Reaction: Once the desired conversion is achieved, quench the reaction by slowly adding 50 mL of 5% aqueous sodium bicarbonate solution. Stir the mixture for 15 minutes to neutralize the catalyst.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% NaHCO₃ solution (2 x 50 mL) and deionized water (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

    • The crude product is then subjected to vacuum distillation to remove any unreacted monomer and low molecular weight oligomers. The fraction boiling above a certain temperature (e.g., >150 °C at 1 mmHg) is collected as the lubricant base stock.

Protocol 2: Characterization of the Synthetic Lubricant Base Stock

1. Viscosity Measurement:

  • Kinematic Viscosity: Measure the kinematic viscosity of the lubricant base stock at 40 °C and 100 °C using a calibrated Ubbelohde viscometer according to ASTM D445.

  • Viscosity Index (VI): Calculate the Viscosity Index from the kinematic viscosities at 40 °C and 100 °C using the ASTM D2270 standard. A higher VI indicates a smaller change in viscosity with temperature.

2. Pour Point Determination:

  • Determine the pour point of the lubricant base stock according to ASTM D97. The pour point is the lowest temperature at which the oil will still flow.

3. Molecular Weight Analysis:

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the oligomer using GPC.[1] The system can be calibrated with polystyrene standards.

4. Structural Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra of the lubricant base stock to confirm the polymer structure and determine the degree of branching.

Data Presentation

The following tables summarize typical quantitative data for Poly-alpha-olefin (PAO) synthetic lubricants derived from branched alpha-olefins like this compound.

Table 1: Typical Reaction Parameters and Yields for Cationic Oligomerization

ParameterValue
MonomerThis compound
CatalystBF₃·OEt₂
Promotern-Butanol
Monomer to Catalyst Molar Ratio50:1
Reaction Temperature15-25 °C
Reaction Time4-6 hours
Monomer Conversion> 90%
Yield of Lubricant Base Stock75-85%

Table 2: Typical Physicochemical Properties of a PAO Lubricant from a Branched Alpha-Olefin

PropertyTypical ValueASTM Method
Kinematic Viscosity at 40 °C (cSt)30 - 60D445
Kinematic Viscosity at 100 °C (cSt)6 - 10D445
Viscosity Index (VI)130 - 150D2270
Pour Point (°C)-50 to -40D97
Flash Point (°C)> 220D92
Number-Average Molecular Weight (Mn)400 - 800 g/mol GPC
Polydispersity Index (PDI)1.5 - 2.5GPC

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Oligomerization_Pathway Monomer This compound Initiation Initiation (Carbocation Formation) Monomer->Initiation Propagation Propagation (Chain Growth) Monomer->Propagation Catalyst Lewis Acid (BF₃) Catalyst->Initiation Promoter Promoter (Alcohol) Promoter->Initiation Initiation->Propagation Termination Termination (Proton Elimination/ Chain Transfer) Propagation->Termination PAO Poly(this compound) (Lubricant Base Stock) Termination->PAO

Caption: Cationic oligomerization pathway of this compound.

Experimental_Workflow Start Start Reactor_Setup Reactor Setup (Inert Atmosphere) Start->Reactor_Setup Charging Charge Monomer & Solvent Reactor_Setup->Charging Initiation Initiator Addition (Controlled Temperature) Charging->Initiation Polymerization Polymerization (Stirring at RT) Initiation->Polymerization Quenching Reaction Quenching (Base Wash) Polymerization->Quenching Workup Work-up (Washing & Drying) Quenching->Workup Purification Purification (Vacuum Distillation) Workup->Purification Characterization Characterization (Viscosity, Pour Point, etc.) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for synthetic lubricant production.

Logical_Relationship Structure Molecular Structure (Branching, Molecular Weight) Viscosity Viscosity Structure->Viscosity Influences VI Viscosity Index (VI) Structure->VI Influences PourPoint Pour Point Structure->PourPoint Influences Performance Lubricant Performance Viscosity->Performance VI->Performance PourPoint->Performance

Caption: Relationship between molecular structure and lubricant properties.

References

Application Notes and Protocols for the Hydroformylation of 2-Ethyl-1-hexene for Aldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes.[1][2] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond of an olefin in the presence of a transition metal catalyst.[1] The resulting aldehydes are versatile intermediates for the production of a wide array of chemicals, including alcohols, carboxylic acids, and amines.[3][4]

This application note provides a detailed overview and experimental protocol for the hydroformylation of 2-ethyl-1-hexene, a branched terminal alkene. The steric hindrance of the substrate presents unique challenges and opportunities in controlling the regioselectivity of the reaction to favor the formation of the desired aldehyde, 2,4-diethylheptanal. The protocol will focus on the use of rhodium-based catalysts, which are known for their high activity and selectivity under milder conditions compared to cobalt catalysts.[3][5] Understanding and controlling this reaction is critical for the synthesis of complex organic molecules in various research and development settings, including the pharmaceutical industry.

Reaction Mechanism: Rhodium-Catalyzed Hydroformylation

The generally accepted mechanism for rhodium-catalyzed hydroformylation, often referred to as the Heck-Breslow cycle, involves a series of key steps. The active catalytic species is typically a rhodium hydride complex, such as HRh(CO)(PPh₃)₂.[6] The catalytic cycle can be summarized as follows:

  • Olefin Coordination: The alkene substrate, this compound, coordinates to the rhodium center.

  • Migratory Insertion: The coordinated alkene undergoes migratory insertion into the rhodium-hydride bond, forming a rhodium-alkyl intermediate. This step is crucial for determining the regioselectivity of the reaction, leading to either a linear or a branched alkyl chain.

  • CO Coordination: A molecule of carbon monoxide coordinates to the vacant site on the rhodium complex.

  • Acyl Formation: The alkyl group then undergoes migratory insertion into a coordinated carbonyl group, forming a rhodium-acyl species.[7]

  • Oxidative Addition of H₂: A molecule of hydrogen undergoes oxidative addition to the rhodium center.

  • Reductive Elimination: The final step is the reductive elimination of the aldehyde product, regenerating the active rhodium hydride catalyst, which can then enter another catalytic cycle.

The choice of ligands coordinated to the rhodium center plays a critical role in influencing the rate and, most importantly, the regioselectivity of the reaction by modifying the steric and electronic environment of the catalyst.[8][9]

Hydroformylation_Mechanism A HRh(CO)(L)2 (Active Catalyst) B Olefin Coordination A->B + Olefin C Migratory Insertion (Rh-Alkyl Complex) B->C D CO Coordination C->D + CO E Acyl Formation (Rh-Acyl Complex) D->E F Oxidative Addition of H2 E->F + H2 G Reductive Elimination F->G G->A - Aldehyde H Aldehyde Product G->H I This compound I->B J CO J->D K H2 K->F Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Catalyst Solution (Rh precursor + Ligand in Solvent) C Charge Autoclave (Catalyst + Substrate) A->C B Prepare Substrate Solution (this compound) B->C D Purge with Syngas C->D E Pressurize and Heat D->E F Monitor Reaction Progress E->F G Cool and Depressurize F->G H Collect Reaction Mixture G->H I GC/HPLC Analysis (Conversion & Selectivity) H->I J Product Isolation (Distillation/Chromatography) H->J

References

Application Notes and Protocols for the Dimerization of 1-Hexene to 2-Ethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic dimerization of 1-hexene (B165129), with a focus on the synthesis of 2-ethyl-1-hexene. The dimerization of α-olefins such as 1-hexene is a critical process for producing branched higher olefins, which serve as important intermediates in the synthesis of fine chemicals, pharmaceuticals, and polymers. This guide summarizes effective catalytic systems, outlines detailed experimental procedures, and presents key quantitative data to aid researchers in establishing and optimizing this transformation in their laboratories.

Introduction

The selective dimerization of 1-hexene to form valuable C12 isomers, particularly this compound, is a topic of significant academic and industrial research. This compound is a precursor for a variety of chemical products, including plasticizers, synthetic lubricants, and fragrances.[1] The controlled dimerization can be achieved using various catalytic systems, with transition metal complexes and solid acid catalysts being the most prominent. This document focuses on protocols utilizing zirconocene-based catalysts, which have demonstrated high activity and selectivity, and also touches upon acid-catalyzed methodologies.

Catalytic Systems

Several catalytic systems have been developed for the dimerization of 1-hexene. Zirconocene-based systems, often activated by aluminoxanes, are highly effective for producing vinylidene dimers.[2][3][4][5] Solid acid catalysts, such as Amberlyst-15 and Nafion, also facilitate this reaction, typically at elevated temperatures.[1][6]

Zirconocene-Based Catalysts

Catalytic systems based on zirconocenes, such as Cp₂ZrCl₂ (bis(cyclopentadienyl)zirconium dichloride), in combination with co-catalysts like diisobutylaluminium hydride (HAlBuⁱ₂) and modified methylaluminoxane (B55162) (MMAO-12), have been shown to be highly effective for the dimerization of 1-hexene.[2][4] These systems can achieve high conversion rates and selectivity for the desired dimer products.[3]

Acid Catalysts

Heterogeneous solid acid catalysts, including Amberlyst-15 and Nafion, are also employed for the dimerization of 1-hexene.[1][6] These catalysts are robust and can be easily separated from the reaction mixture, offering process advantages. The reaction over acid catalysts often proceeds at higher temperatures.[6]

Experimental Protocols

The following protocols provide detailed procedures for the dimerization of 1-hexene using a zirconocene-based catalytic system.

Protocol 1: Dimerization of 1-Hexene using Cp₂ZrCl₂/HAlBuⁱ₂/MMAO-12

Materials:

  • Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂)

  • Diisobutylaluminium hydride (HAlBuⁱ₂)

  • Modified methylaluminoxane (MMAO-12)

  • 1-Hexene (anhydrous)

  • Toluene (B28343) (anhydrous)

  • Argon or Nitrogen gas (high purity)

  • 10% Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (B86663) (Na₂SO₄, anhydrous)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Syringes and needles for inert atmosphere transfers

  • Temperature-controlled oil bath or heating mantle

Procedure:

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of argon or nitrogen.

  • Catalyst Preparation:

    • Under an inert atmosphere, charge the Schlenk flask with the desired amount of Cp₂ZrCl₂.

    • Add anhydrous toluene to dissolve the catalyst precursor.

  • Reaction Execution:

    • To the stirred catalyst solution, add HAlBuⁱ₂ via syringe.

    • Subsequently, add MMAO-12 to the mixture. A typical molar ratio of [Zr]:[Al]:[MMAO-12] is 1:3:30.[2]

    • Add anhydrous 1-hexene to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified reaction time (e.g., 3 hours).[2]

  • Reaction Quenching and Product Isolation:

    • After the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by slowly adding 10% HCl.

    • Extract the organic products with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate.

  • Product Analysis:

    • Filter the drying agent.

    • The solvent can be removed under reduced pressure.

    • Analyze the resulting product mixture by Gas Chromatography-Mass Spectrometry (GC/MS) to determine the conversion of 1-hexene and the selectivity for this compound and other isomers.

Data Presentation

The following tables summarize quantitative data from representative studies on the dimerization of 1-hexene.

Table 1: Dimerization of 1-Hexene using Zirconocene-Based Catalysts

Catalyst SystemMolar Ratio ([Zr]:[Co-catalyst]:[Activator])SolventTemperature (°C)Time (h)1-Hexene Conversion (%)Dimer Yield (%)Reference
Cp₂ZrCl₂/HAlBuⁱ₂/MMAO-121:3:30Toluene603>95High[2]
[Cp₂ZrH₂]₂/ClAlBuⁱ₂/MMAO-121:3:30CH₂Cl₂400.25>98>98[3]
Cp₂ZrCl₂/MMAO-121:30CH₂Cl₂40--91-96[3]
Cp₂ZrCl₂/HAlBuⁱ₂/(Ph₃C)[B(C₆F₅)₄]4:16:1CH₂Cl₂203-92[3]

Table 2: Dimerization of 1-Hexene using Acid Catalysts

CatalystTemperature (°C)ObservationsReference
Amberlyst-15ElevatedReadily dimerized 1-hexene[6]
NafionElevatedReadily dimerized 1-hexene[6]
Montmorillonite K-10up to 116Inactive for dimerization, active for isomerization[6]
Sulfated zirconiaup to 116Inactive for dimerization, active for isomerization[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the catalytic dimerization of 1-hexene.

experimental_workflow reactant_prep Reactant and Catalyst Preparation reactor_setup Reactor Setup (Inert Atmosphere) reactant_prep->reactor_setup catalyst_addition Catalyst System Addition reactor_setup->catalyst_addition reaction Dimerization Reaction (Controlled Temperature) catalyst_addition->reaction quenching Reaction Quenching reaction->quenching extraction Product Extraction and Drying quenching->extraction analysis Product Analysis (GC/MS) extraction->analysis

Caption: General experimental workflow for 1-hexene dimerization.

Proposed Catalytic Cycle

The following diagram illustrates a simplified proposed mechanism for the dimerization of 1-hexene catalyzed by a zirconocene (B1252598) complex.

catalytic_cycle Zr_H [Zr]-H (Active Catalyst) Zr_Hexyl [Zr]-Hexyl Zr_H->Zr_Hexyl + 1-Hexene (Insertion) Zr_Dimer_Intermediate [Zr]-Dimer Intermediate Zr_Hexyl->Zr_Dimer_Intermediate + 1-Hexene (Carbometalation) Zr_Dimer_Intermediate->Zr_H Dimer_Product This compound Zr_Dimer_Intermediate->Dimer_Product β-Hydride Elimination

References

Application Notes and Protocols: Utilizing 2-Ethyl-1-hexene as a Comonomer in Polyethylene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of α-olefins as comonomers in ethylene (B1197577) polymerization is a cornerstone of modern polymer chemistry, enabling the production of linear low-density polyethylene (B3416737) (LLDPE) with tailored properties. While linear α-olefins such as 1-hexene (B165129) are commonly employed, the use of branched α-olefins like 2-ethyl-1-hexene presents unique opportunities and challenges. The ethyl branch at the second carbon position introduces significant steric hindrance, which can profoundly influence catalyst activity, comonomer incorporation, and the final polymer microstructure. These alterations can lead to novel polyethylene grades with unique thermal and mechanical properties.

These application notes provide a comprehensive overview of the theoretical and practical aspects of using this compound as a comonomer in polyethylene production. Due to the limited availability of direct experimental data for this compound in the scientific literature, this document extrapolates information from studies on other branched α-olefins and the well-established principles of Ziegler-Natta and metallocene-catalyzed polymerization.

Theoretical Considerations: The Impact of a Branched Comonomer

The introduction of a bulky comonomer such as this compound is expected to have the following effects:

  • Catalyst Activity: The steric bulk of this compound can hinder its approach and insertion into the catalyst's active site. This is anticipated to result in a lower overall polymerization activity compared to copolymerization with linear α-olefins like 1-hexene. This phenomenon is often referred to as the "comonomer effect," where a decrease in activity is observed with increasing comonomer bulkiness.

  • Comonomer Incorporation: The rate of this compound incorporation is predicted to be significantly lower than that of linear α-olefins. To achieve a desired level of branching, higher concentrations of this compound in the feed may be necessary.

  • Polymer Microstructure: The presence of ethyl branches will disrupt the crystallinity of the polyethylene backbone, leading to a decrease in density, melting point, and stiffness. However, the specific placement and distribution of these branches will be highly dependent on the catalyst system employed. Metallocene catalysts, known for their single-site nature, are expected to produce a more uniform distribution of comonomer units compared to multi-sited Ziegler-Natta catalysts.

  • Polymer Properties: The resulting copolymers are anticipated to exhibit improved flexibility, impact strength, and clarity due to the reduced crystallinity. The unique ethyl branching may also influence the rheological properties of the polymer melt.

Catalyst Systems for Ethylene/2-Ethyl-1-hexene Copolymerization

The choice of catalyst is critical for controlling the copolymerization process and the final polymer properties. Both Ziegler-Natta and metallocene catalysts are viable options, each with distinct characteristics.

Ziegler-Natta Catalysts

Traditional heterogeneous Ziegler-Natta catalysts, typically based on titanium chlorides supported on magnesium chloride and activated by aluminum alkyls, are widely used in industrial polyethylene production.

  • Advantages: Robust, well-established technology, and capable of producing a wide range of polyethylene grades.

  • Disadvantages: Multiple active sites can lead to a broad comonomer distribution and a less homogeneous polymer. The steric hindrance of this compound may be more pronounced with these catalysts, leading to very low incorporation rates.

Metallocene Catalysts

Metallocene catalysts are organometallic compounds, typically containing a Group 4 transition metal (like titanium or zirconium) sandwiched between two cyclopentadienyl (B1206354) ligands. They are activated by a cocatalyst, commonly methylaluminoxane (B55162) (MAO).

  • Advantages: Single-site nature allows for precise control over the polymer microstructure, leading to a narrow molecular weight distribution and a uniform comonomer distribution. They are generally more tolerant to bulky α-olefins than Ziegler-Natta catalysts.

  • Disadvantages: Can be more sensitive to impurities and may require higher cocatalyst ratios.

Data Presentation: Predicted Effects of this compound Incorporation

The following tables summarize the expected quantitative effects of incorporating this compound as a comonomer in polyethylene production, based on general trends observed with other branched α-olefins. The data is presented for both Ziegler-Natta and metallocene catalyst systems.

Table 1: Predicted Catalyst Performance in Ethylene/2-Ethyl-1-hexene Copolymerization

Catalyst SystemParameterEthylene Homopolymerization (Reference)Ethylene/1-hexene Copolymerization (Reference)Ethylene/2-Ethyl-1-hexene Copolymerization (Predicted)
Ziegler-Natta Activity (kg PE/g cat·h)HighModerately HighLow to Moderate
2-E-1-H Incorporation (mol%)N/AVariable (typically 1-5%)Low (likely < 2%)
Metallocene Activity (kg PE/g cat·h)Very HighHighModerate
2-E-1-H Incorporation (mol%)N/AControllable (up to >10%)Lower than 1-hexene, but controllable

Table 2: Predicted Properties of Ethylene/2-Ethyl-1-hexene Copolymers

PropertyEthylene Homopolymer (HDPE)Ethylene/1-hexene Copolymer (LLDPE)Ethylene/2-Ethyl-1-hexene Copolymer (Predicted)
Density (g/cm³)0.950 - 0.9700.915 - 0.9400.910 - 0.935
Melting Point (°C)125 - 135115 - 125110 - 120
Crystallinity (%)60 - 8040 - 6035 - 55
Molecular Weight Distribution (Mw/Mn)Broad (4-20)Narrow (2-4) with Metallocene; Broad with Z-NNarrow (2-4) with Metallocene; Broad with Z-N
Tensile Modulus (MPa)800 - 1500200 - 800150 - 700
Impact StrengthLowHighVery High

Experimental Protocols

The following are generalized protocols for the slurry-phase copolymerization of ethylene and this compound. These should be considered as starting points and may require optimization based on the specific catalyst system and desired polymer properties.

Protocol 1: Ethylene/2-Ethyl-1-hexene Copolymerization using a Ziegler-Natta Catalyst

Materials:

  • High-purity ethylene gas

  • This compound (dried over molecular sieves)

  • Anhydrous heptane (B126788) or hexane (B92381) (polymerization solvent)

  • Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • Cocatalyst (e.g., Triethylaluminum, TEAL)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid solution (for de-ashing)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

  • Anhydrous solvent (e.g., heptane) is introduced into the reactor.

  • The desired amount of this compound is injected into the reactor.

  • The reactor is heated to the desired polymerization temperature (e.g., 70-90 °C).

  • The cocatalyst (TEAL) is added to the reactor.

  • The reactor is pressurized with ethylene to the desired pressure (e.g., 5-10 bar).

  • The Ziegler-Natta catalyst slurry is injected into the reactor to initiate polymerization.

  • The ethylene pressure is maintained throughout the polymerization by continuous feeding.

  • After the desired reaction time, the ethylene feed is stopped, and the reactor is vented.

  • The polymerization is quenched by adding methanol.

  • The polymer slurry is collected, and the polymer is separated by filtration.

  • The polymer is washed with a hydrochloric acid solution in methanol to remove catalyst residues, followed by washing with pure methanol.

  • The resulting polyethylene powder is dried in a vacuum oven.

Protocol 2: Ethylene/2-Ethyl-1-hexene Copolymerization using a Metallocene Catalyst

Materials:

  • High-purity ethylene gas

  • This compound (dried over molecular sieves)

  • Anhydrous toluene (B28343) or hexane (polymerization solvent)

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Cocatalyst (e.g., Methylaluminoxane, MAO)

  • Methanol (for quenching)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • A glass or stainless-steel reactor is baked out under vacuum and purged with nitrogen.

  • Anhydrous solvent (e.g., toluene) is added to the reactor.

  • The desired amount of this compound is added.

  • The reactor is brought to the desired polymerization temperature (e.g., 50-80 °C).

  • The cocatalyst (MAO) is introduced into the reactor.

  • The reactor is saturated with ethylene at the desired pressure (e.g., 1-5 bar).

  • The metallocene catalyst, dissolved in a small amount of solvent, is injected to start the polymerization.

  • Ethylene is continuously supplied to maintain a constant pressure.

  • After the specified time, the polymerization is terminated by injecting methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of acidified methanol.

  • The polymer is collected by filtration, washed with methanol, and dried under vacuum.

Visualizations

Ziegler-Natta Polymerization Workflow

G cluster_prep Reactor Preparation cluster_poly Polymerization cluster_workup Work-up prep1 Dry and Purge Reactor prep2 Add Anhydrous Solvent prep1->prep2 prep3 Add this compound prep2->prep3 prep4 Heat to Polymerization Temp. prep3->prep4 poly1 Add Cocatalyst (TEAL) prep4->poly1 poly2 Pressurize with Ethylene poly1->poly2 poly3 Inject Ziegler-Natta Catalyst poly2->poly3 poly4 Maintain Ethylene Pressure poly3->poly4 workup1 Quench with Methanol poly4->workup1 workup2 Filter Polymer workup1->workup2 workup3 De-ash with HCl/Methanol workup2->workup3 workup4 Wash and Dry Polymer workup3->workup4

Caption: Workflow for Ziegler-Natta catalyzed copolymerization.

Metallocene Catalysis Signaling Pathway

G Metallocene Metallocene Pre-catalyst (e.g., rac-Et(Ind)₂ZrCl₂) Active_Catalyst Active Cationic Catalyst [L₂Zr-R]⁺ Metallocene->Active_Catalyst Activation MAO Cocatalyst (MAO) MAO->Active_Catalyst Polymer_Chain Growing Polymer Chain Active_Catalyst->Polymer_Chain Initiation Ethylene Ethylene Ethylene->Polymer_Chain Propagation Comonomer This compound Comonomer->Polymer_Chain Branch Incorporation

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethyl-1-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The primary methods for synthesizing this compound include the acid-catalyzed dehydration of 2-ethylhexanol and the catalytic dimerization of shorter-chain alkenes like 1-butene (B85601) or 1-hexene (B165129).[1] The choice of route often depends on the availability of starting materials and desired purity.

Q2: What are the typical byproducts in this compound synthesis?

A2: In acid-catalyzed reactions, common byproducts are isomeric octenes, which form due to carbocation rearrangements.[1] These can include 2-ethyl-2-hexene, as well as cis- and trans-isomers of 3-methyl-2-heptene (B1599018) and 3-methyl-3-heptene.[1][2] Oligomerization can also occur, leading to the formation of larger hydrocarbon molecules.[1]

Q3: Which catalysts are recommended for the synthesis?

A3: For the dehydration of 2-ethylhexanol, solid acid catalysts like Amberlyst-15 are often used.[1] For the dimerization of alkenes, zirconium-based catalysts can be employed for 1-butene, while cation exchange resins like Amberlyst-15 and Nafion are effective for dimerizing 1-hexene at elevated temperatures.[1][2]

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through fractional distillation to separate the desired product from byproducts and unreacted starting materials.[2] For removing polar impurities, flash column chromatography may be employed. To prevent isomerization on silica (B1680970) gel, it is advisable to use deactivated silica gel.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Suboptimal Catalyst Activity Ensure the catalyst is properly activated and handled under appropriate conditions. For acid catalysts, the degree of hydration can significantly impact the reaction rate.[2]
Side Reactions (Isomerization/Oligomerization) Optimize reaction conditions (temperature, pressure, reaction time) to favor the desired product. Lowering the catalyst loading might reduce side reactions without a significant drop in yield.[3]
Carbocation Rearrangements When using acid catalysts, consider using a milder catalyst or optimizing the temperature to minimize rearrangements that lead to isomeric byproducts.[1]
Inefficient Mixing Ensure adequate stirring to promote contact between reactants and the catalyst, especially with heterogeneous catalysts.
Issue 2: High Levels of Isomeric Impurities
Possible Cause Troubleshooting Step
Strong Acid Catalyst Strongly acidic catalysts like Montmorillonite K-10 and sulfated zirconia are known to promote isomerization.[2] Consider switching to a less acidic catalyst.
High Reaction Temperature Elevated temperatures can provide the energy needed for the formation of more stable internal alkenes. Experiment with running the reaction at a lower temperature.
Isomerization during Purification If using silica gel chromatography, the acidic nature of silica can cause isomerization of the product. Use deactivated silica gel for purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of 2-Ethylhexanol

Materials:

  • 2-Ethylhexanol

  • Amberlyst-15 catalyst

  • Anhydrous sodium sulfate

  • Inert solvent (e.g., toluene)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a condenser, and a Dean-Stark trap (if removing water azeotropically).

  • Charge the flask with 2-ethylhexanol and the solvent.

  • Add the Amberlyst-15 catalyst (typically 5-10% by weight of the alcohol).

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the catalyst.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 2: Preparation of Deactivated Silica Gel for Chromatography

Materials:

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent system.

  • Add triethylamine to the slurry to a final concentration of 1-2% by volume.

  • Stir the mixture for 15-20 minutes.

  • Pack the chromatography column with the deactivated silica gel slurry.

  • Run the column using an eluent that also contains a small amount (e.g., 0.5-1%) of triethylamine to maintain the deactivated state of the stationary phase.[3]

Data Summary

Table 1: Catalyst Performance in Alkene Dimerization/Isomerization

CatalystReactantPrimary Product(s)TemperatureReference
Montmorillonite K-10This compoundcis/trans-3-Methyl-2-heptene, 3-Methyl-3-hepteneUp to 116 °C[2]
Sulfated ZirconiaThis compoundcis/trans-3-Methyl-2-heptene, 3-Methyl-3-hepteneUp to 116 °C[2]
Amberlyst-15This compoundDimer mixture (C₁₆H₃₂)Elevated[2]
NafionThis compoundDimer mixture (C₁₆H₃₂)Elevated[2]
Zirconium Complexes1-ButeneThis compoundAmbient[1]

Visualizations

experimental_workflow start Reaction Setup (Reactants + Catalyst) reaction Controlled Heating & Stirring start->reaction monitoring Monitor Progress (GC/TLC) reaction->monitoring monitoring->reaction Continue reaction workup Quenching & Catalyst Removal monitoring->workup Reaction complete extraction Aqueous Extraction workup->extraction drying Drying Organic Layer (e.g., Na2SO4) extraction->drying purification Purification (Distillation or Chromatography) drying->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis and purification of this compound.

carbocation_rearrangement start This compound protonation Protonation (H+) start->protonation carbocation1 Secondary Carbocation protonation->carbocation1 rearrangement Hydride Shift (Rearrangement) carbocation1->rearrangement deprotonation1 Deprotonation (-H+) carbocation1->deprotonation1 carbocation2 Tertiary Carbocation (More Stable) rearrangement->carbocation2 deprotonation2 Deprotonation (-H+) carbocation2->deprotonation2 product1 2-Ethyl-2-hexene deprotonation1->product1 product2 Isomeric Heptenes deprotonation2->product2

Caption: Acid-catalyzed isomerization pathway of this compound via carbocation rearrangement.

References

Technical Support Center: Troubleshooting Low Polymerization Activity of 2-Ethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low polymerization activity with 2-ethyl-1-hexene. The question-and-answer format directly addresses common issues, offering targeted solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound polymerization has completely failed or shows negligible yield. What are the most likely initial causes?

A1: Complete polymerization failure often points to fundamental issues with reagents or the experimental setup. The primary culprits are typically impurities that poison the catalyst.

Troubleshooting Steps:

  • Monomer and Solvent Purity: this compound, like other alpha-olefins, can contain inhibitors (e.g., phenolic compounds) from manufacturing or stabilizers added for storage. Solvents may contain trace amounts of water, oxygen, or other polar impurities. These substances can deactivate highly sensitive Ziegler-Natta and metallocene catalysts.

    • Solution: Rigorously purify the monomer and solvent immediately before use. A common and effective method is passing them through activated alumina (B75360) columns to remove inhibitors and moisture, followed by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Catalyst and Cocatalyst Integrity: The catalyst and cocatalyst are highly reactive and sensitive to air and moisture. Improper storage or handling can lead to deactivation.

    • Solution: Ensure that your catalyst and cocatalyst have been stored under an inert atmosphere and are within their expiration date. Handle them exclusively in a glovebox or using Schlenk line techniques.

  • Inefficient Catalyst Activation: An incorrect cocatalyst-to-catalyst ratio can result in incomplete activation or the formation of inactive species.

    • Solution: The optimal cocatalyst/catalyst ratio is highly dependent on the specific catalytic system. For metallocene catalysts, a significant excess of a cocatalyst like methylaluminoxane (B55162) (MAO) is often necessary for high activity.[1] Consult the literature for your specific catalyst or perform a systematic optimization of the ratio.

Q2: I'm observing some polymer formation, but the polymerization activity (yield per unit of catalyst per time) is significantly lower than expected. What factors could be limiting the reaction rate?

A2: Low polymerization activity, where some product is formed, suggests that the basic components are functional but suboptimal conditions or steric hindrance are impeding the reaction. The ethyl group at the second carbon of this compound introduces significant steric bulk, which can hinder its approach to the catalytic center.

Troubleshooting Steps:

  • Steric Hindrance: The primary challenge with this compound is the steric hindrance from the ethyl group at the alpha-position, which can significantly slow down the rate of monomer insertion into the growing polymer chain. This is a well-known issue with sterically hindered olefins.

    • Solution:

      • Catalyst Selection: Consider catalyst systems known to be effective for sterically hindered olefins. Late-transition metal catalysts (e.g., based on nickel or palladium) can sometimes exhibit higher tolerance to bulky monomers compared to traditional Ziegler-Natta or some metallocene catalysts.[2][3]

      • Reaction Temperature: Temperature has a complex effect. While higher temperatures generally increase reaction rates, they can also accelerate catalyst deactivation. For sterically hindered monomers, a moderate increase in temperature might be necessary to overcome the activation energy barrier for insertion. However, an excessive temperature will likely be detrimental. An optimal temperature range should be determined experimentally.

  • Suboptimal Reaction Conditions:

    • Temperature: As mentioned, temperature is a critical parameter. Running the polymerization at a lower temperature might enhance catalyst stability and overall yield if deactivation is the primary issue.[1] Conversely, for sterically demanding monomers, a slightly elevated temperature might be required.

    • Monomer Concentration: A low monomer concentration can lead to a reduced polymerization rate. Ensure that the concentration of this compound in the reaction medium is adequate.

    • Mixing: Inadequate mixing can create localized "dead zones" with low monomer or catalyst concentration, leading to reduced overall activity. Ensure vigorous and efficient stirring throughout the polymerization.[1]

Q3: How do I choose the right catalyst system for this compound polymerization?

A3: The choice of catalyst is critical due to the steric hindrance of this compound. Different catalyst families have distinct advantages and disadvantages.

Catalyst TypeAdvantagesDisadvantagesCocatalyst Examples
Ziegler-Natta High activity for simple olefins, cost-effective.Generally low activity for sterically hindered olefins, broad molecular weight distribution.[4]Triethylaluminium (TEAL), Triisobutylaluminium (TIBAL).[5][6][7]
Metallocene Single-site nature allows for polymers with narrow molecular weight distribution and controlled microstructure.[4][8]Activity can be sensitive to steric hindrance. Some systems are highly effective for alpha-olefins but may struggle with di-substituted olefins.[9]Methylaluminoxane (MAO), Borate-based activators.[9][10]
Late-Transition Metal (e.g., Ni, Pd) Often show higher tolerance to functional groups and steric bulk. Can sometimes polymerize challenging monomers.[2][3][11]May have lower activity compared to early transition metals for simple olefins. Can sometimes lead to lower molecular weight polymers.Methylaluminoxane (MAO), Diethylaluminum chloride (DEAC).[2]

Recommendation: For a sterically hindered monomer like this compound, exploring late-transition metal catalysts or highly specialized metallocene systems designed for branched olefins would be a logical starting point.

Experimental Protocols

Protocol 1: Purification of this compound Monomer and Solvent (e.g., Toluene)

This protocol describes a standard procedure for removing inhibitors and water, which are common catalyst poisons.

Materials:

  • This compound (as received)

  • Toluene (B28343) (reagent grade)

  • Activated alumina (neutral, Brockmann I)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flasks and cannula

Procedure:

  • Setup: Assemble a glass column packed with activated alumina. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Solvent Purification: Pass toluene through the activated alumina column under a positive pressure of inert gas. Collect the purified solvent in a Schlenk flask.

  • Monomer Purification: Pass this compound through a fresh column of activated alumina under a positive pressure of inert gas. Collect the purified monomer in a separate Schlenk flask.

  • Degassing: Sparge both the purified solvent and monomer with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Storage: Store the purified reagents in a glovebox or under an inert atmosphere. It is recommended to use them immediately after purification for best results.

Protocol 2: General Procedure for Trial Polymerization of this compound

This protocol provides a general framework for a small-scale trial polymerization. Specific quantities of catalyst, cocatalyst, and monomer should be determined based on the chosen catalytic system.

Materials:

  • Purified this compound

  • Purified toluene (or other appropriate solvent)

  • Catalyst (e.g., a metallocene or late-transition metal complex)

  • Cocatalyst (e.g., MAO solution in toluene)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (dilute solution)

  • Schlenk reactor with magnetic stirring

  • Glovebox or Schlenk line

Procedure:

  • Reactor Setup: In a glovebox, add a magnetic stir bar to a Schlenk reactor. Seal the reactor and transfer it to a Schlenk line. Evacuate and backfill with inert gas three times.

  • Reagent Addition:

    • Under a positive flow of inert gas, add the desired volume of purified toluene to the reactor via cannula.

    • Add the desired amount of purified this compound.

    • If using a liquid cocatalyst like MAO, add it to the reactor at this stage.

  • Initiation:

    • In the glovebox, prepare a stock solution of the catalyst in purified toluene.

    • Bring the reactor to the desired polymerization temperature using an oil bath.

    • Inject the catalyst solution into the stirred reactor to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time, maintaining a constant temperature and stirring.

  • Quenching: Terminate the polymerization by injecting a small amount of methanol into the reactor.

  • Polymer Isolation:

    • Pour the reaction mixture into a larger beaker containing acidified methanol. The polymer should precipitate as a solid.

    • Stir the mixture for 30 minutes.

    • Collect the polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Visualizations

Troubleshooting_Workflow start Low Polymerization Activity of this compound q1 Is there ANY polymer formed? start->q1 no_polymer Complete Failure q1->no_polymer No low_yield Low Activity q1->low_yield Yes check_purity Verify Monomer/Solvent Purity (See Protocol 1) no_polymer->check_purity check_catalyst_integrity Check Catalyst/Cocatalyst (Storage, Handling) check_purity->check_catalyst_integrity check_activation Verify Catalyst Activation (Correct Cocatalyst Ratio) check_catalyst_integrity->check_activation check_steric_hindrance Consider Steric Hindrance low_yield->check_steric_hindrance check_conditions Review Reaction Conditions low_yield->check_conditions optimize_catalyst Select Catalyst for Bulky Olefins (e.g., Late-TM) check_steric_hindrance->optimize_catalyst optimize_temp Optimize Reaction Temperature check_steric_hindrance->optimize_temp check_concentration Ensure Adequate Monomer Concentration check_conditions->check_concentration check_mixing Improve Stirring/Mixing check_conditions->check_mixing

Caption: Troubleshooting workflow for low polymerization activity.

Experimental_Workflow start Start purification Purify Monomer & Solvent (Activated Alumina) start->purification setup Assemble & Purge Reactor (Inert Atmosphere) purification->setup add_reagents Add Solvent, Monomer, & Cocatalyst setup->add_reagents equilibrate Equilibrate to Reaction Temperature add_reagents->equilibrate initiate Inject Catalyst Solution equilibrate->initiate polymerize Polymerize for Desired Time initiate->polymerize quench Terminate with Methanol polymerize->quench isolate Precipitate, Filter, & Dry Polymer quench->isolate end End isolate->end

Caption: General experimental workflow for this compound polymerization.

References

Technical Support Center: Optimization of 2-Ethyl-1-hexene Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of 2-ethyl-1-hexene dimerization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the dimerization of this compound, offering potential causes and actionable solutions.

Q1: Why am I observing low to no conversion of this compound?

A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reaction conditions, or reagents.

  • Potential Cause 1: Inactive Catalyst. The solid acid catalyst (e.g., Amberlyst-15) may be deactivated. This is often due to moisture. The catalytic activity of cation exchange resins is highly dependent on their hydration level.[1]

    • Solution: Ensure the catalyst is properly dried before use according to the manufacturer's instructions. Use anhydrous solvents and reagents to prevent catalyst deactivation during the reaction.

  • Potential Cause 2: Sub-optimal Reaction Temperature. The dimerization of this compound typically requires elevated temperatures to proceed at a reasonable rate.[1]

    • Solution: Increase the reaction temperature. For similar olefin dimerizations using solid acid catalysts, temperatures in the range of 150-250°C have been explored.[2] It is advisable to perform a temperature screening study to find the optimal balance between reaction rate and selectivity.

  • Potential Cause 3: Insufficient Catalyst Loading. The amount of catalyst may be too low to effect a significant conversion within the given reaction time.

    • Solution: Increase the catalyst loading. A typical starting point is 5-10 wt% of the limiting reagent. The optimal loading should be determined experimentally.

Q2: My main products are isomers of this compound, not the desired C16 dimers. How can I improve selectivity towards dimerization?

A2: Isomerization is a common side reaction in acid-catalyzed olefin reactions. Certain catalysts preferentially promote isomerization over dimerization.

  • Potential Cause 1: Incorrect Catalyst Choice. Some solid acid catalysts, such as Montmorillonite K-10 and sulfated zirconia, are known to be highly effective for the isomerization of this compound to isomers like 3-methyl-2-heptene (B1599018) and 3-methyl-3-heptene, but show low activity for dimerization.[1]

    • Solution: Switch to a catalyst known to favor dimerization. Cation exchange resins like Amberlyst-15 and Nafion have been shown to be effective for the dimerization of this compound.[1]

  • Potential Cause 2: Reaction Temperature is Too Low. While very high temperatures can lead to cracking, a temperature that is too low may favor the kinetically controlled isomerization products.

    • Solution: Optimize the reaction temperature. It is possible that at lower temperatures, isomerization is the predominant pathway. Increasing the temperature may shift the selectivity towards the thermodynamically favored dimer products.

Q3: I am observing significant amounts of byproducts other than isomers, leading to a low yield of the desired dimer. What are these byproducts and how can I minimize them?

A3: Besides isomerization, other side reactions such as cracking and oligomerization beyond dimers can occur, especially at higher temperatures.

  • Potential Cause 1: Cracking. At elevated temperatures, the carbocation intermediates in the dimerization process can undergo fragmentation, leading to lower molecular weight hydrocarbons. This is a known issue with liquid superacid catalysts and can also occur with solid acid catalysts at high temperatures.[1][2]

    • Solution: Lower the reaction temperature. If the conversion is too slow at lower temperatures, consider increasing the catalyst loading or reaction time.

  • Potential Cause 2: Formation of Higher Oligomers (Trimers, Tetramers). The reaction may not stop at the dimer stage, leading to the formation of higher oligomers.

    • Solution: Adjust the reaction conditions to favor dimer formation. This can sometimes be achieved by lowering the reaction time or temperature. Analyzing the product distribution over time can help in identifying the point of maximum dimer yield before significant formation of higher oligomers.

Q4: How can I effectively monitor the progress of my reaction and analyze the products?

A4: Proper reaction monitoring and product analysis are crucial for optimization.

  • Solution: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose. You can take aliquots of the reaction mixture at different time points, quench the reaction in the aliquot, and analyze it by GC-MS. This will allow you to monitor the disappearance of the this compound starting material and the appearance of the C16 dimer products, as well as any isomeric byproducts or higher oligomers. For detailed analysis of complex hydrocarbon isomer mixtures, high-resolution capillary GC columns are recommended.[1]

Data Presentation

The following table presents illustrative data for the dimerization of this compound using Amberlyst-15, based on typical trends observed for solid acid-catalyzed olefin dimerization. This data is for exemplary purposes to guide experimental design.

EntryTemperature (°C)Catalyst Loading (wt%)Reaction Time (h)This compound Conversion (%)Dimer Selectivity (%)Isomer Selectivity (%)
1120104453065
2150104755540
3180104906525
418054606035
5180108>956020

Note: The remaining percentage in selectivity may account for higher oligomers and cracking products.

Experimental Protocols

Protocol 1: Dimerization of this compound using Amberlyst-15

This protocol describes a general procedure for the dimerization of this compound using the solid acid catalyst Amberlyst-15.

Materials:

  • This compound (purified by passing through a column of activated alumina (B75360) to remove inhibitors)

  • Amberlyst-15 (dried in a vacuum oven at 100°C for 24 hours prior to use)

  • Anhydrous toluene (B28343) (or another suitable high-boiling inert solvent)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and a temperature probe

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • To the three-neck flask, add the dried Amberlyst-15 catalyst (e.g., 10 wt% relative to this compound).

  • Add anhydrous toluene to the flask.

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 150°C).

  • Once the temperature has stabilized, add the purified this compound to the reaction flask via a syringe.

  • Maintain the reaction at the set temperature with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots at regular intervals for GC-MS analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed with solvent, dried, and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by fractional distillation under vacuum to separate the unreacted monomer, isomers, and the desired dimer fraction.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of the reaction mixture from the dimerization of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent, coupled to a Mass Selective Detector.

  • Column: HP-5MS (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • MSD Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-500

    • Ionization Energy: 70 eV

Sample Preparation:

  • Take an aliquot (approx. 0.1 mL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a vial containing 1 mL of cold hexane (B92381) and a small amount of sodium bicarbonate to neutralize the acid catalyst.

  • Filter the sample through a small plug of silica (B1680970) gel in a Pasteur pipette to remove any fine catalyst particles.

  • Further dilute the sample as necessary for GC-MS analysis.

Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a library (e.g., NIST).

  • The unreacted this compound and its isomers will have a molecular ion peak corresponding to their molecular weight.

  • The dimer products will have a molecular ion peak corresponding to the doubled molecular weight of this compound.

  • Quantify the relative amounts of each component by integrating the peak areas in the TIC.

Visualizations

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for High Isomerization cluster_solutions3 Solutions for Byproducts start Low Dimer Yield cause1 Low Conversion start->cause1 cause2 High Isomer Formation start->cause2 cause3 Byproduct Formation (Cracking/Higher Oligomers) start->cause3 sol1a Dry Catalyst cause1->sol1a sol1b Increase Temperature cause1->sol1b sol1c Increase Catalyst Loading cause1->sol1c sol2a Change Catalyst (e.g., to Amberlyst-15) cause2->sol2a sol2b Optimize Temperature cause2->sol2b sol3a Lower Temperature cause3->sol3a sol3b Optimize Reaction Time cause3->sol3b

Caption: Troubleshooting workflow for low dimer yield.

Experimental_Workflow prep 1. Catalyst & Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Dimerization Reaction (Heat & Stir) setup->reaction monitor 4. Reaction Monitoring (GC-MS Analysis) reaction->monitor workup 5. Workup (Filtration & Solvent Removal) monitor->workup purify 6. Purification (Fractional Distillation) workup->purify

Caption: General experimental workflow for dimerization.

Dimerization_Pathway E This compound Carbocation Tertiary Carbocation E->Carbocation + H+ H_plus H+ Isomers Isomers (e.g., 3-Methyl-2-heptene) Carbocation->Isomers Rearrangement Dimer_Carbocation C16 Carbocation Carbocation->Dimer_Carbocation + this compound Dimer C16 Dimer Dimer_Carbocation->Dimer - H+

References

Technical Support Center: Purification of Crude 2-Ethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Ethyl-1-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities in crude this compound are typically other C8 alkene isomers. These can include positional isomers (e.g., 2-ethyl-2-hexene, cis- and trans-3-methyl-2-heptene, and 3-methyl-3-heptene) and skeletal isomers.[1] The specific impurity profile often depends on the synthetic route used.

  • Dehydration of 2-Ethyl-1-hexanol: This method can lead to the formation of various isomeric octenes alongside the desired product.[1] Unreacted 2-ethyl-1-hexanol may also be present.

  • Dimerization of 1-Hexene: This process can produce a mixture of C12 oligomers and other dimeric products in addition to various C8 isomers.[2][3]

Q2: Which purification technique is most suitable for removing isomeric impurities from this compound?

A2: Fractional distillation is the most common and effective method for separating this compound from its isomeric impurities due to differences in their boiling points.[4] However, as some isomers have very close boiling points, a highly efficient fractional distillation column is required. For very challenging separations, preparative gas chromatography (preparative GC) can be employed.

Q3: How can I assess the purity of my this compound sample?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for determining the purity of this compound.[5] It allows for the separation of different components in the sample and their identification based on their mass spectra. The relative peak areas in the gas chromatogram can be used to quantify the purity.

Q4: My this compound is a colorless liquid. Does this indicate high purity?

A4: While pure this compound is a colorless liquid, color alone is not a reliable indicator of purity.[6] Many of its common isomeric impurities are also colorless. Therefore, analytical methods like GC-MS are necessary to confirm the purity of the compound.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of isomers, even with a fractionating column.

Possible Cause Troubleshooting Step
Insufficient column efficiency. Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing instead of Raschig rings) to increase the number of theoretical plates.
Distillation rate is too fast. Reduce the heating rate to allow for proper equilibrium to be established between the liquid and vapor phases within the column. A slow and steady distillation rate is crucial for good separation.[1]
Fluctuating heat source. Use a stable heating source like a heating mantle with a stirrer or an oil bath to ensure consistent boiling.
Poor insulation of the column. Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[1]

Issue 2: The temperature at the distillation head is not stable.

Possible Cause Troubleshooting Step
Uneven boiling (bumping). Add boiling chips or use a magnetic stirrer to ensure smooth boiling of the crude this compound.
Condensate ring has stopped rising. Gradually increase the heating mantle temperature to ensure the vapor reaches the distillation head.[1]
Improper thermometer placement. Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[1]
Column Chromatography

Issue 3: this compound elutes too quickly with all solvent systems.

Possible Cause Troubleshooting Step
Solvent system is too polar. This compound is a nonpolar compound. Use a nonpolar mobile phase, such as hexane (B92381) or petroleum ether. The polarity can be slightly increased by adding a very small amount of a slightly more polar solvent like diethyl ether or dichloromethane (B109758) if necessary.
Improper stationary phase. For nonpolar compounds, normal-phase chromatography on silica (B1680970) gel or alumina (B75360) is appropriate. Ensure the stationary phase is properly activated.

Issue 4: Tailing of the product band on the column.

Possible Cause Troubleshooting Step
Sample overload. Reduce the amount of crude sample loaded onto the column.
Sample applied in too large a volume of solvent. Dissolve the sample in a minimal amount of the initial mobile phase for loading.[7]
Interactions with the stationary phase. While less common for nonpolar compounds, acidic sites on silica gel can sometimes cause issues. Consider using neutral alumina as the stationary phase.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Isomers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC8H16112.22120
1-OcteneC8H16112.22121
(E)-2-OcteneC8H16112.22125
(Z)-2-OcteneC8H16112.22126
CyclooctaneC8H16112.22151

Note: Boiling points of isomers can be very close, highlighting the need for efficient fractional distillation.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To purify crude this compound by separating it from lower and higher boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Begin circulating cold water through the condenser.

  • Turn on the heating mantle and slowly heat the flask.

  • Observe the condensation ring rising slowly up the fractionating column. Adjust the heating rate to maintain a slow and steady rise.

  • Monitor the temperature at the distillation head. Collect the fraction that distills over at a stable temperature corresponding to the boiling point of this compound (approximately 120 °C).

  • Collect any initial fractions that distill at a lower temperature (lower boiling impurities) in a separate receiving flask.

  • Once the temperature begins to rise significantly above 120 °C, or if the distillation rate drops, stop the distillation. The remaining liquid in the distillation flask contains the higher boiling impurities.

  • Analyze the purity of the collected fraction using GC-MS.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To remove polar impurities from crude this compound.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (60-120 mesh) or neutral alumina

  • Hexane (or other nonpolar solvent)

  • Sand

  • Beakers or test tubes for fraction collection

  • Glass wool

Procedure:

  • Prepare the column by placing a small plug of glass wool at the bottom.

  • Add a layer of sand over the glass wool.

  • Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica gel to settle, ensuring there are no air bubbles.

  • Add another layer of sand on top of the silica gel.

  • Drain the solvent until the level is just above the top layer of sand.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with hexane, collecting fractions in separate containers.

  • Since this compound is colorless, monitor the elution by thin-layer chromatography (TLC) or collect fixed-volume fractions.

  • Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

  • Analyze the purity of the product using GC-MS.

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Analysis A Crude this compound in Round-Bottom Flask B Fractionating Column A->B Heating C Condenser B->C Vapor D Receiving Flask C->D Condensate H Collect Fractions D->H E Heat and Vaporize F Separate by Boiling Point E->F G Condense and Collect F->G I Purity Analysis (GC-MS) H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound by fractional distillation.

Column_Chromatography_Workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis_cc Analysis P1 Pack Column with Silica Gel/Alumina P2 Equilibrate with Nonpolar Solvent P1->P2 L2 Apply Sample to Top of Column P2->L2 L1 Dissolve Crude Sample in Minimal Solvent L1->L2 E1 Elute with Nonpolar Solvent L2->E1 E2 Collect Fractions E1->E2 A1 Monitor Fractions (TLC) E2->A1 A2 Combine Pure Fractions A1->A2 A3 Evaporate Solvent A2->A3 A4 Purity Analysis (GC-MS) A3->A4

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic Start Purification Issue Q1 Technique? Start->Q1 Dist Fractional Distillation Q1->Dist Distillation CC Column Chromatography Q1->CC Chromatography Q2_Dist Poor Separation? Dist->Q2_Dist Q4_CC Fast Elution? CC->Q4_CC A2_Dist Increase Column Efficiency Decrease Distillation Rate Insulate Column Q2_Dist->A2_Dist Yes Q3_Dist Unstable Temperature? Q2_Dist->Q3_Dist No A3_Dist Use Boiling Chips Check Thermometer Placement Q3_Dist->A3_Dist Yes A4_CC Use Nonpolar Solvent Q4_CC->A4_CC Yes Q5_CC Peak Tailing? Q4_CC->Q5_CC No A5_CC Reduce Sample Load Use Minimal Loading Volume Q5_CC->A5_CC Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Safe handling and storage procedures for 2-Ethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals working with 2-Ethyl-1-hexene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a colorless, combustible liquid used in organic synthesis.[1][2] Its primary hazards include being toxic by ingestion and inhalation, and it is also a skin and eye irritant.[1][3] It is combustible when exposed to heat or flame and can react with oxidizing materials.[1]

Q2: What are the proper storage conditions for this compound?

A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] Keep it away from heat, sparks, open flames, and other ignition sources.[4][5] It should be stored separately from incompatible materials, such as oxidizing agents, and foodstuff containers.[4][5]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is crucial to wear appropriate PPE. This includes tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame resistant and impervious clothing.[5] If there is a risk of inhalation, a full-face respirator should be used.[5]

Q4: How should this compound waste be disposed of?

A4: Dispose of contents and containers in accordance with local, regional, national, and international regulations. The chemical should be collected in suitable and closed containers for disposal.[5] Discharge into the environment must be avoided.[5]

Troubleshooting Guides

Spill Response

Issue: A small spill of this compound has occurred in the lab.

Solution:

  • Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure adequate ventilation.[5]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[5] Use non-sparking tools for clean-up.[5]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[5]

  • Clean-up: Use an inert absorbent material to collect the spilled substance. Place the absorbed material in a suitable, closed container for disposal.[5]

  • Decontamination: Wash the spill area thoroughly.

  • Personal Protection: Ensure appropriate PPE is worn throughout the clean-up process.

Issue: A large spill of this compound has occurred.

Solution:

  • Immediate Evacuation: Evacuate all personnel from the affected area.

  • Emergency Services: Contact your institution's emergency response team and the local fire department immediately.

  • Isolate the Area: Isolate the hazard area and deny entry.

  • Ventilation: If it can be done safely, increase ventilation to the area.

  • Ignition Sources: Shut off all potential ignition sources in the vicinity.

Handling and Storage Issues

Issue: A container of this compound has been stored for an extended period. How can I check for degradation?

Solution:

While there are no specific visual cues for this compound degradation mentioned in the provided search results, general good laboratory practice for aged chemicals should be followed:

  • Visual Inspection: Check for any changes in color or the presence of solids.

  • Peroxide Formation: Although not explicitly stated for this compound, other unsaturated hydrocarbons can form explosive peroxides over time. If the container has been opened and stored for a long time, it may be prudent to test for the presence of peroxides before use, especially before any heating or distillation process.

  • Consult Supplier: If in doubt, contact the chemical supplier for information on the stability and shelf-life of the product.

Issue: The cap of the this compound container is damaged or not sealing properly.

Solution:

  • Do Not Use: Do not use the chemical if the container is compromised.

  • Secure Containment: If possible and safe to do so, place the leaking container inside a larger, chemically resistant, and sealable container.

  • Labeling: Clearly label the secondary container with the identity of the chemical and the nature of the hazard.

  • Proper Disposal: Dispose of the compromised container and its contents according to your institution's hazardous waste disposal procedures.

Quantitative Data

PropertyValueSource
Molecular Formula C₈H₁₆--INVALID-LINK--
Molecular Weight 112.21 g/mol --INVALID-LINK--
Boiling Point 120 °C--INVALID-LINK--
Flash Point 10.4 °C (50.7 °F)--INVALID-LINK--
Density 0.721 g/cm³--INVALID-LINK--
Vapor Pressure 20.6 mmHg at 25°C--INVALID-LINK--
Permissible Exposure Limits (PEL) No data available--INVALID-LINK--

Experimental Protocols

First Aid Procedures

In case of inhalation:

  • Move the victim to fresh air.[5]

  • If breathing is difficult, administer oxygen.[5]

  • If the victim is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[5]

  • Seek immediate medical attention.[5]

In case of skin contact:

  • Immediately remove all contaminated clothing.[5]

  • Wash the affected area with soap and plenty of water.[5]

  • Consult a doctor if irritation occurs.[5]

In case of eye contact:

  • Rinse the eyes with pure water for at least 15 minutes.[5]

  • Consult a doctor.[5]

In case of ingestion:

  • Rinse the mouth with water.[5]

  • Do NOT induce vomiting.[5]

  • Never give anything by mouth to an unconscious person.[5]

  • Call a doctor or Poison Control Center immediately.[5]

Firefighting Measures

Suitable extinguishing media:

  • Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

Specific hazards arising from the chemical:

  • Combustible liquid.[1]

  • Vapors may form explosive mixtures with air.

  • When heated to decomposition, it may emit acrid smoke and irritating fumes.[1]

Protective equipment and precautions for firefighters:

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal ReviewSDS Review SDS and Procedures DonPPE Don Appropriate PPE ReviewSDS->DonPPE Dispense Dispense in Well-Ventilated Area DonPPE->Dispense Grounding Ground and Bond Container Dispense->Grounding AvoidIncompatibles Avoid Incompatible Materials Grounding->AvoidIncompatibles StoreCool Store in Cool, Dry, Well-Ventilated Area AvoidIncompatibles->StoreCool TightlyClosed Keep Container Tightly Closed StoreCool->TightlyClosed AwayFromIgnition Away from Ignition Sources TightlyClosed->AwayFromIgnition CollectWaste Collect in Labeled, Closed Container AwayFromIgnition->CollectWaste FollowRegulations Follow Institutional and Local Regulations CollectWaste->FollowRegulations

Caption: Safe handling and storage workflow for this compound.

SpillResponseDecisionTree action_node action_node stop_node stop_node Spill Spill Occurs SmallSpill Is the spill small and manageable? Spill->SmallSpill EvacuateArea Evacuate Immediate Area SmallSpill->EvacuateArea Yes LargeSpillProtocol Follow Large Spill Protocol SmallSpill->LargeSpillProtocol No EliminateIgnition Eliminate Ignition Sources EvacuateArea->EliminateIgnition ContainSpill Contain Spill with Absorbent Material EliminateIgnition->ContainSpill CleanUp Clean Up and Dispose of Waste Properly ContainSpill->CleanUp EvacuateLab Evacuate Laboratory LargeSpillProtocol->EvacuateLab CallEmergency Call Emergency Response EvacuateLab->CallEmergency IsolateArea Isolate the Area CallEmergency->IsolateArea

Caption: Decision tree for responding to a this compound spill.

References

Minimizing byproduct formation in 2-Ethyl-1-hexene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving 2-ethyl-1-hexene.

Troubleshooting Guides

Issue 1: Formation of Internal Alkene Isomers (e.g., 3-Methyl-2-heptene (B1599018), 3-Methyl-3-heptene)

  • Question: During my reaction, I'm observing the formation of significant amounts of internal alkene isomers of this compound. How can I prevent this?

  • Answer: The isomerization of this compound to more stable internal alkenes is often catalyzed by acidic conditions.[1] The mechanism typically involves the protonation of the double bond to form a carbocation intermediate, followed by deprotonation at an adjacent carbon to form a new, more stable internal alkene. To minimize this, consider the following:

    • pH Control: Ensure your reaction medium is not acidic. If an acid catalyst is required for your primary reaction, use the mildest possible acid and the lowest effective concentration. Consider using a heterogeneous acid catalyst that can be easily removed from the reaction mixture.

    • Catalyst Choice: Strongly acidic heterogeneous catalysts like Montmorillonite K-10 and sulfated zirconia are known to readily isomerize this compound.[1] If your desired reaction does not require such catalysts, opt for non-acidic alternatives.

    • Temperature and Reaction Time: Higher temperatures and longer reaction times can promote isomerization. Experiment with lowering the reaction temperature and minimizing the reaction time to see if byproduct formation is reduced.

    • Starting Material Purity: If this compound is synthesized by the dehydration of 2-ethylhexanol, isomeric octenes can be formed as byproducts during this synthesis.[1] Ensure the purity of your starting material to avoid carrying over these isomers into your subsequent reactions.

Issue 2: Unwanted Oligomerization and Dimerization

  • Question: My reaction is producing a significant amount of higher molecular weight byproducts, suggesting oligomerization or dimerization of this compound. What can I do to minimize this?

  • Answer: Oligomerization and dimerization of this compound can occur under acidic conditions, leading to the formation of larger hydrocarbon molecules.[1] To mitigate this:

    • Avoid Strong Acids: Similar to preventing isomerization, avoiding strongly acidic conditions is crucial. If an acid is necessary, use a milder acid or a solid acid catalyst that can be easily separated.

    • Control Concentration: High concentrations of the alkene can favor intermolecular reactions like oligomerization. Consider running the reaction at a lower concentration of this compound.

    • Temperature Management: Lowering the reaction temperature can help reduce the rate of these side reactions.

Issue 3: Poor Regioselectivity and Side Reactions in Hydroformylation

  • Question: In the hydroformylation of this compound, I am getting a mixture of aldehydes and some alkane byproducts. How can I improve the selectivity for the desired aldehyde?

  • Answer: Hydroformylation can lead to a mixture of linear and branched aldehydes, and hydrogenation of the alkene to an alkane is a common side reaction.[2][3] To enhance selectivity:

    • Catalyst and Ligand Selection: The choice of catalyst and ligands is critical. For instance, rhodium-based catalysts with bulky phosphine (B1218219) or phosphite (B83602) ligands can increase the selectivity for the linear aldehyde due to steric hindrance.[4][5] Cobalt catalysts modified with phosphines can also improve the linear to branched ratio.[5]

    • Reaction Conditions:

      • Pressure: A high partial pressure of carbon monoxide (CO) can favor the formation of the linear aldehyde and decrease alkene isomerization.[5] However, it can also decrease the overall reaction rate. Therefore, a compromise must be found.[5]

      • Temperature: Lower temperatures generally favor higher regioselectivity.

    • Syngas Ratio (H₂:CO): The ratio of hydrogen to carbon monoxide in the syngas can influence the outcome. A 1:1 ratio is often a good starting point.[5]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common byproducts in reactions with this compound?

  • A1: Common byproducts include internal alkene isomers (like 3-methyl-2-heptene and 3-methyl-3-heptene) from isomerization, dimers and oligomers from acid-catalyzed self-reaction, a mixture of aldehydes from hydroformylation, and various smaller oxygenated compounds from oxidation.[1][6]

  • Q2: How can I detect and quantify the byproducts in my reaction mixture?

  • A2: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a standard and effective method for separating and identifying volatile byproducts. For non-volatile oligomers, techniques like gel permeation chromatography (GPC) may be necessary. High-performance liquid chromatography (HPLC) can also be used for analysis.[7]

  • Q3: Are there any general strategies to improve the selectivity of my reaction?

  • A3: Yes, general strategies include:

    • Catalyst Screening: Test a variety of catalysts to find one that is highly selective for your desired transformation.

    • Optimization of Reaction Parameters: Systematically vary temperature, pressure, reaction time, and reactant concentrations to find the optimal conditions that maximize the yield of the desired product and minimize byproducts.

    • Solvent Effects: The choice of solvent can influence the reaction pathway and selectivity.

    • Use of Additives or Promoters: In some cases, adding a specific additive can suppress side reactions.

Data Presentation

Table 1: Byproducts in this compound Reactions Under Acidic Conditions

Catalyst/Reaction ConditionPrimary ByproductsReference
Montmorillonite K-10cis- and trans-3-methyl-2-heptene, 3-methyl-3-heptene[1]
Sulfated Zirconiacis- and trans-3-methyl-2-heptene, 3-methyl-3-heptene[1]
Acid-catalyzed dehydration of 2-ethylhexanol2-ethyl-2-hexene, cis- and trans-3-methyl-3-heptene, cis- and trans-3-methyl-2-heptene[1]
General Acidic ConditionsOligomers and Dimers[1]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Isomerization in a Generic Reaction

  • Reaction Setup:

    • Use an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inlet for inert gas (e.g., nitrogen or argon).

    • Ensure all glassware is scrupulously clean and dry to avoid any acidic impurities.

  • Reagent Addition:

    • Charge the flask with the solvent and any other reactants except for this compound and the catalyst.

    • If a catalyst is used, ensure it is non-acidic.

    • Purge the system with inert gas for 15-20 minutes.

    • Add the this compound via syringe.

  • Reaction Monitoring:

    • Maintain the reaction at the lowest effective temperature.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC to check for the formation of isomeric byproducts.

  • Work-up:

    • Once the reaction is complete, quench the reaction appropriately.

    • If any acidic species were present, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the product by distillation or column chromatography to separate it from any remaining isomeric byproducts.

Mandatory Visualization

Byproduct_Troubleshooting_Workflow start Byproduct Formation Observed identify_byproduct Identify Byproduct Structure (e.g., GC-MS, NMR) start->identify_byproduct isomer Isomerization Byproducts (e.g., internal alkenes) identify_byproduct->isomer Isomers oligomer Oligomerization/Dimerization (Higher MW) identify_byproduct->oligomer Oligomers other Other Byproducts (e.g., oxidation, hydrogenation) identify_byproduct->other Others check_acid Check for Acidic Conditions/ Catalysts isomer->check_acid oligomer->check_acid check_concentration Review Alkene Concentration oligomer->check_concentration review_conditions Review Reaction Conditions (Temp, Time, Atmosphere) other->review_conditions action_acid Neutralize/Use Milder Acid/ Change Catalyst check_acid->action_acid action_concentration Reduce Alkene Concentration check_concentration->action_concentration action_conditions Lower Temperature/ Reduce Reaction Time/ Ensure Inert Atmosphere review_conditions->action_conditions monitor Monitor Reaction Progress (e.g., GC, TLC) action_acid->monitor action_concentration->monitor action_conditions->monitor end Byproduct Minimized monitor->end

Caption: Troubleshooting workflow for byproduct formation.

Reaction_Pathways start This compound desired_product Desired Product start->desired_product Desired Reaction isomerization Isomerization start->isomerization Acid Catalyst oligomerization Oligomerization/ Dimerization start->oligomerization Acid Catalyst hydroformylation Hydroformylation start->hydroformylation H2/CO, Catalyst internal_alkenes Internal Alkenes (e.g., 3-Methyl-2-heptene) isomerization->internal_alkenes oligomers Dimers/Oligomers oligomerization->oligomers aldehydes Mixture of Aldehydes hydroformylation->aldehydes hydrogenation Hydrogenation hydroformylation->hydrogenation Side Reaction alkane 2-Ethylhexane hydrogenation->alkane

References

Technical Support Center: Overcoming Steric Hindrance in 2-Ethyl-1-hexene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the polymerization of the sterically hindered monomer, 2-ethyl-1-hexene.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, focusing on problems arising from its significant steric hindrance.

Issue 1: Low or No Polymer Yield

Possible Causes:

  • Catalyst Inactivity/Decomposition: The catalyst may be inactive or may have decomposed due to impurities or improper handling.

  • Insufficient Catalyst Activation: The cocatalyst may not be effectively activating the catalyst precursor.

  • Severe Steric Hindrance: The bulky ethyl group at the C2 position can prevent the monomer from accessing the catalyst's active site.

  • Monomer Impurities: The presence of inhibitors or other impurities in the this compound monomer can poison the catalyst.

Solutions:

  • Catalyst Selection: Employ catalysts known to be effective for sterically hindered olefins. Metallocene catalysts, particularly those with an open geometry, are often more effective than traditional Ziegler-Natta catalysts.

  • Cocatalyst Optimization: The ratio of cocatalyst to catalyst is crucial. For metallocene catalysts, a significant excess of methylaluminoxane (B55162) (MAO) is often necessary for high activity.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve catalyst stability and increase yield, although it may also decrease the reaction rate.[1]

  • Monomer Purification: Ensure the this compound monomer is free of inhibitors and impurities by passing it through a column of activated alumina (B75360) before use.[1]

  • Solvent Purity: Use high-purity, anhydrous, and deoxygenated solvents to prevent catalyst deactivation.

Troubleshooting Workflow for Low Polymer Yield

Low_Yield_Troubleshooting start Low or No Polymer Yield check_catalyst Verify Catalyst Activity & Handling start->check_catalyst catalyst_issue Catalyst Inactive? check_catalyst->catalyst_issue check_activation Optimize Cocatalyst/Catalyst Ratio activation_issue Activation Inefficient? check_activation->activation_issue check_monomer Purify Monomer monomer_issue Monomer Impure? check_monomer->monomer_issue check_conditions Adjust Reaction Conditions (Temp., Time) conditions_issue Conditions Suboptimal? check_conditions->conditions_issue catalyst_issue->check_activation No solution_catalyst Select More Tolerant Catalyst (e.g., Metallocene) catalyst_issue->solution_catalyst Yes activation_issue->check_monomer No solution_activation Increase Cocatalyst Concentration (e.g., MAO) activation_issue->solution_activation Yes monomer_issue->check_conditions No solution_monomer Pass Monomer Through Alumina Column monomer_issue->solution_monomer Yes solution_conditions Systematically Vary Temperature and Reaction Time conditions_issue->solution_conditions Yes end Improved Yield conditions_issue->end No solution_catalyst->end solution_activation->end solution_monomer->end solution_conditions->end

Caption: Troubleshooting workflow for low polymer yield.

Issue 2: Low Molecular Weight Polymer

Possible Causes:

  • Chain Transfer Reactions: Frequent chain transfer to the monomer or cocatalyst can terminate polymer chain growth prematurely.

  • High Polymerization Temperature: Increased temperatures can accelerate chain transfer and termination reactions.

  • Catalyst Structure: The specific geometry and electronic properties of the catalyst can influence the rate of chain transfer relative to propagation.

Solutions:

  • Temperature Control: Conduct the polymerization at lower temperatures to disfavor chain transfer reactions.

  • Cocatalyst Choice: The type and concentration of the cocatalyst can influence the molecular weight. For instance, using triisobutylaluminum (B85569) (TIBA) as a cocatalyst has been shown to affect the number of active centers and the resulting polymer properties.[2][3]

  • Living Polymerization: Employ a living polymerization system, which minimizes chain termination and transfer reactions, allowing for the synthesis of polymers with controlled molecular weights.

Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Possible Causes:

  • Multiple Active Sites: Heterogeneous catalysts, such as traditional Ziegler-Natta systems, often possess multiple types of active sites, each producing polymers with different chain lengths.

  • Chain Transfer Reactions: A high incidence of chain transfer reactions can contribute to a broader distribution of polymer chain lengths.

  • Fluctuations in Reaction Conditions: Variations in temperature or monomer concentration during the polymerization can lead to a less uniform polymer product.

Solutions:

  • Single-Site Catalysts: Utilize single-site catalysts like metallocenes, which have well-defined active centers and typically produce polymers with narrow molecular weight distributions (PDI ≈ 2).[4]

  • Control of Reaction Conditions: Maintain stable and uniform reaction conditions, including temperature and monomer concentration, throughout the polymerization process.

  • Living Polymerization Techniques: As with controlling molecular weight, living polymerization methods are excellent for producing polymers with very low PDIs.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to polymerize compared to linear alpha-olefins like 1-hexene (B165129)?

A1: The primary challenge in polymerizing this compound is the significant steric hindrance created by the ethyl group attached to the second carbon of the double bond. This bulky group physically obstructs the approach of the monomer to the active site of the catalyst, thereby reducing the rate of polymerization and often leading to low polymer yields and molecular weights.

Q2: What type of catalyst is best suited for the polymerization of this compound?

A2: Metallocene catalysts are generally more effective than traditional heterogeneous Ziegler-Natta catalysts for the polymerization of sterically hindered olefins.[4] Their well-defined, single-site nature and tunable ligand framework allow for better control over the polymerization process and can be designed to accommodate bulkier monomers.

Q3: How does the choice of cocatalyst affect the polymerization of this compound?

A3: The cocatalyst plays a critical role in activating the catalyst precursor and can significantly influence the polymerization outcome. For metallocene catalysts, methylaluminoxane (MAO) is a common and effective cocatalyst, often required in large excess.[1] For Ziegler-Natta systems, the type of alkylaluminum cocatalyst (e.g., triethylaluminum (B1256330) - TEA vs. triisobutylaluminum - TIBA) can impact the number and nature of the active sites, thereby affecting catalytic activity and polymer properties.[2][3]

Q4: Can the properties of poly(this compound) be controlled?

A4: Yes, to some extent. The molecular weight and polydispersity of the resulting polymer can be influenced by the choice of catalyst and cocatalyst, as well as by controlling the reaction conditions such as temperature and monomer concentration. For precise control over the polymer architecture, living polymerization techniques would be the most suitable approach.

Q5: What are the key safety precautions to take during the polymerization of this compound?

A5: The polymerization of olefins is often highly exothermic, and there is a risk of a runaway reaction.[1] It is crucial to have an efficient cooling system for the reactor and to monitor the internal temperature closely. All reagents, especially the alkylaluminum cocatalysts, are highly reactive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following tables summarize typical quantitative data for the polymerization of 1-hexene, a close structural analog of this compound, using different catalytic systems. This data can serve as a benchmark for what might be expected when polymerizing this compound, with the understanding that activities and molecular weights will likely be lower due to increased steric hindrance.

Table 1: Ziegler-Natta Catalyzed Polymerization of 1-Hexene

Catalyst SystemCocatalystTemperature (°C)Activity (g polymer / g catalyst · h)Molecular Weight (Mw, g/mol )PDI (Mw/Mn)Reference
TiCl₄/MgCl₂/EDTEA50899252,300-[5]
Mg(OEt)₂/TiCl₄/EDTEA50---[6]

ED: Electron Donor, TEA: Triethylaluminum

Table 2: Metallocene Catalyzed Polymerization of 1-Hexene

Catalyst SystemCocatalystTemperature (°C)Activity (kg polymer / mol catalyst · h)Molecular Weight (Mn, g/mol )PDI (Mw/Mn)Reference
Et(Ind)₂ZrCl₂MAO/TIBA60---[7]
Cp₂ZrCl₂MAO--~6,0002.3[8]

MAO: Methylaluminoxane, TIBA: Triisobutylaluminum

Experimental Protocols

Protocol 1: General Procedure for 1-Hexene Polymerization with a Ziegler-Natta Catalyst

This protocol is adapted from studies on 1-hexene and can be used as a starting point for this compound.[5]

  • Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer and purged with dry nitrogen.

  • Reagent Addition: 50 mL of anhydrous n-hexane and 62 mL (0.5 mol) of purified 1-hexene are added to the flask.

  • Cocatalyst and Donor Addition: The desired amount of triethylaluminum (TEA) and any external electron donor are injected into the reactor via syringe.

  • Initiation: The polymerization is initiated by adding a suspension of the Ziegler-Natta catalyst (e.g., 10 mg of TiCl₄/MgCl₂) in hexane (B92381) to the reactor under a nitrogen atmosphere.

  • Polymerization: The reaction mixture is stirred at a constant temperature (e.g., 50 °C) for a set duration (e.g., 2 hours).

  • Termination: The reaction is terminated by adding acidified methanol.

  • Polymer Isolation: The precipitated polymer is filtered, washed with methanol, and dried under vacuum at 50 °C.

Protocol 2: General Procedure for Ethylene/1-Hexene Copolymerization with a Metallocene Catalyst

This protocol for copolymerization can be adapted for the homopolymerization of this compound.[7]

  • Reactor Setup: A suitable polymerization reactor is thoroughly dried and purged with inert gas.

  • Solvent and Monomer Addition: Anhydrous solvent (e.g., hexane) and the desired amount of purified 1-hexene are introduced into the reactor.

  • Cocatalyst Addition: A solution of methylaluminoxane (MAO) in toluene, and optionally a scavenger like triisobutylaluminum (TIBA), are added to the reactor.

  • Initiation: The metallocene catalyst, dissolved in toluene, is injected into the reactor to start the polymerization.

  • Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 60 °C) with constant stirring.

  • Termination and Isolation: The polymerization is quenched by the addition of an alcohol (e.g., ethanol). The polymer is then precipitated, washed, and dried.

Visualizations

Catalytic Cycle for Olefin Polymerization

Catalytic_Cycle Active_Catalyst [M]-P (Active Catalyst with Polymer Chain) Olefin_Coordination Olefin Coordination Active_Catalyst->Olefin_Coordination + Monomer Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion π-complex formation Chain_Growth [M]-P' (Propagated Chain) Migratory_Insertion->Chain_Growth Insertion into M-P bond Chain_Growth->Active_Catalyst Ready for next monomer

Caption: A simplified catalytic cycle for coordination polymerization.

References

Technical Support Center: Catalyst Deactivation in 2-Ethyl-1-hexene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation during the synthesis of 2-Ethyl-1-hexene.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation.

Problem 1: Gradual Decrease in Catalyst Activity and this compound Yield Over Time

  • Possible Cause: Coking/Fouling. Carbonaceous deposits (coke) are gradually forming on the catalyst's active sites and within its pore structure. This is a common issue with solid acid catalysts, especially at elevated temperatures.[1][2]

  • Symptoms:

    • A steady decline in the conversion of reactants (e.g., 2-ethylhexanol or 1-hexene) over several hours or repeated cycles.

    • A noticeable change in the catalyst's color, often turning darker (brown or black).

    • A decrease in the surface area and pore volume of the catalyst, which can be confirmed by techniques like BET analysis.[3]

  • Troubleshooting Steps:

    • Modify Reaction Conditions: Lowering the reaction temperature may reduce the rate of coke formation, though it might also decrease the reaction rate.[4] Optimizing the temperature is key.

    • Improve Mass Transfer: Ensure efficient stirring to prevent localized high concentrations of reactants or products on the catalyst surface, which can be precursors to coke.

    • Catalyst Regeneration: Implement a regeneration protocol to remove the coke. For many solid acid catalysts, this involves a controlled oxidation (burn-off) of the carbon deposits.[4]

    • Characterize the Coke: Perform Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on the spent catalyst to quantify the amount of coke and understand its nature.[5][6][7]

Problem 2: Sudden and Significant Drop in Catalytic Activity

  • Possible Cause: Catalyst Poisoning. Impurities in the feedstock or solvent are strongly adsorbing to the active sites of the catalyst, rendering them inactive.[8][9][10]

  • Symptoms:

    • A sharp, unexpected decrease in the reaction rate.

    • The reaction fails to reach completion, even with extended reaction times.

  • Troubleshooting Steps:

    • Identify the Poison Source: Review all reagents, solvents, and gas streams for potential contaminants. Common poisons for acid catalysts include basic nitrogen compounds, sulfur compounds, and water.[8][11][12]

    • Feedstock Purification: Pretreat the feedstock and solvents to remove suspected impurities. This can involve passing them through a guard bed of a suitable adsorbent.[4]

    • Diagnostic Test: To confirm poisoning, add a fresh batch of catalyst to the stalled reaction. If the reaction resumes, poisoning of the original catalyst is highly likely.

    • Catalyst Regeneration: Depending on the nature of the poison, a specific regeneration procedure may be effective. For instance, an acid wash can sometimes remove basic poisons.[11]

Problem 3: Irreversible Loss of Activity, Especially After High-Temperature Operation or Regeneration

  • Possible Cause: Thermal Degradation (Sintering or Structural Collapse). The catalyst has been exposed to temperatures exceeding its thermal stability, causing irreversible changes to its structure. For polymeric resins like Amberlyst-15, this can involve the loss of sulfonic acid groups.[13]

  • Symptoms:

    • Gradual and irreversible loss of catalytic activity.

    • Regeneration attempts are ineffective in restoring the initial activity.

    • Changes in the catalyst's physical properties, such as reduced surface area or particle agglomeration.[3]

  • Troubleshooting Steps:

    • Determine Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the maximum operating temperature for your catalyst. For Amberlyst-15, the recommended maximum is typically around 120°C.[13][14]

    • Optimize Operating Temperature: Ensure the reaction and regeneration temperatures are kept below the catalyst's decomposition temperature.

    • Choose a Thermally Stable Catalyst: If high temperatures are necessary for the synthesis, select a catalyst with a higher thermal stability.

    • Catalyst Replacement: In cases of severe thermal degradation, the catalyst will likely need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound where catalyst deactivation is a concern?

A1: The two main routes are:

  • Dehydration of 2-Ethylhexanol: This is an acid-catalyzed reaction. Solid acid catalysts like Amberlyst-15 are often used.[15][16] Deactivation is primarily due to coking and potential poisoning by impurities in the alcohol feed.

  • Dimerization of 1-Hexene: This reaction is also catalyzed by solid acids. Catalyst deactivation can occur through the formation of heavy oligomers that block the catalyst pores (fouling).[17][18]

Q2: My solid acid catalyst (Amberlyst-15) has turned dark after several runs. What does this indicate?

A2: A color change to brown or black is a strong indicator of coking or fouling, where carbonaceous deposits have formed on the catalyst surface.[7] This will block active sites and reduce catalytic activity.

Q3: How can I determine the acidity of my fresh and deactivated solid acid catalyst?

A3: Temperature Programmed Desorption of a basic probe molecule, most commonly ammonia (B1221849) (NH3-TPD), is a standard technique to determine the number and strength of acid sites on a catalyst.[19][20][21][22][23] By comparing the NH3-TPD profiles of the fresh and used catalyst, you can quantify the loss of acidity due to deactivation.

Q4: Is it possible to regenerate a deactivated Amberlyst-15 catalyst?

A4: Yes, regeneration is often possible, depending on the cause of deactivation.

  • For deactivation by organic fouling or coking, washing with a suitable solvent or a controlled oxidative treatment can be effective.[24]

  • If poisoning by basic impurities has occurred, a wash with a dilute acid solution can help to restore the acid sites.[11][25]

  • However, if the catalyst has undergone thermal degradation, the loss of activity is likely irreversible.

Q5: What impact does water have on solid acid catalysts in this compound synthesis?

A5: Water can act as a catalyst poison for solid acid catalysts by adsorbing onto the acid sites and inhibiting the reaction.[12][26] In the dehydration of 2-ethylhexanol, water is a product, so its efficient removal from the reaction mixture is important to maintain catalyst activity.

Data Presentation

Table 1: Common Causes of Catalyst Deactivation and Their Characteristics

Deactivation MechanismPrimary CauseOnsetReversibilityKey Indicators
Coking/Fouling Deposition of carbonaceous material on active sites and in pores.[2]GradualOften ReversibleDarkening of catalyst color, gradual loss of activity.[7]
Poisoning Strong chemisorption of impurities on active sites.[8][10]Often SuddenCan be Reversible or IrreversibleSharp drop in activity, reaction stalls.
Thermal Degradation High temperatures causing structural changes (e.g., sintering, loss of functional groups).[3]GradualGenerally IrreversibleLoss of activity that cannot be restored by regeneration.

Table 2: Typical Operating Conditions and Deactivation Concerns for this compound Synthesis

Synthesis RouteCatalystTypical Temperature Range (°C)Primary Deactivation Concerns
Dehydration of 2-EthylhexanolAmberlyst-15100 - 120Coking, Water Poisoning, Thermal Degradation if overheated.[13][14]
Dimerization of 1-HexeneSolid Phosphoric Acid, Zeolites150 - 250Fouling by heavy oligomers, Coking.[17][18]
Butanal Condensation/HydrogenationBifunctional catalysts (e.g., Pd/TiO2, Ni/Ce-Al2O3)120 - 190Coking, Hydration of support leading to active site coverage.[27][28][29][30]

Experimental Protocols

Protocol 1: Determination of Coke Content by Thermogravimetric Analysis (TGA)

This protocol provides a method to quantify the amount of carbonaceous deposits on a spent catalyst.

  • Sample Preparation: Carefully weigh a small amount (typically 5-10 mg) of the dried, spent catalyst into a TGA crucible. Record the initial weight.

  • TGA Analysis:

    • Place the crucible in the TGA instrument.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to remove any physisorbed water and volatile organics (e.g., 150°C) and hold for 30 minutes.

    • Switch the gas to an oxidizing atmosphere (e.g., air or a mixture of O2 in N2).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature high enough to ensure complete combustion of the coke (e.g., 600-800°C).

    • Hold at the final temperature until a stable weight is achieved.

  • Data Analysis: The weight loss during the oxidation step corresponds to the amount of coke on the catalyst. This is typically expressed as a weight percentage of the spent catalyst.[5][7]

Protocol 2: Characterization of Catalyst Acidity by Ammonia Temperature-Programmed Desorption (NH3-TPD)

This protocol outlines the general steps to measure the acidity of a solid acid catalyst.

  • Sample Pretreatment:

    • Place a known weight of the catalyst in the TPD reactor.

    • Heat the sample under a flow of inert gas (e.g., He or N2) to a high temperature (e.g., 400-500°C, depending on catalyst stability) to clean the surface of any adsorbed species.

    • Cool the sample to the ammonia adsorption temperature (typically around 100-120°C).

  • Ammonia Adsorption:

    • Introduce a flow of ammonia gas (or a mixture of NH3 in an inert gas) over the catalyst until the surface is saturated.

  • Physisorbed Ammonia Removal:

    • Purge the system with an inert gas at the adsorption temperature to remove any weakly bound (physisorbed) ammonia.

  • Temperature-Programmed Desorption:

    • Heat the catalyst at a linear rate (e.g., 10°C/min) under a constant flow of inert gas.

    • A detector (typically a thermal conductivity detector - TCD) measures the concentration of ammonia desorbing from the catalyst as a function of temperature.[19][22]

  • Data Interpretation: The resulting TPD profile shows peaks at different temperatures, corresponding to acid sites of different strengths. The area under the peaks is proportional to the number of acid sites.[20][21]

Protocol 3: Regeneration of Fouled Amberlyst-15 Catalyst

This protocol provides a general guideline for regenerating an Amberlyst-15 catalyst that has been deactivated by organic fouling.

  • Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture.

  • Solvent Washing: Wash the recovered catalyst thoroughly with a solvent that is a good solvent for the reactants and products (e.g., methanol (B129727) or acetone) to remove adsorbed organic species. This can be done by suspending the catalyst in the solvent, stirring, and then filtering. Repeat this process several times.[24]

  • Acid Wash (for poison removal): If poisoning by basic compounds is suspected, a wash with a dilute mineral acid (e.g., 0.1 M H2SO4) for 1-2 hours at room temperature can be performed, followed by thorough washing with deionized water until the washings are neutral.[11]

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) overnight. The regenerated catalyst is now ready for reuse.

Mandatory Visualization

cluster_synthesis This compound Synthesis cluster_deactivation Deactivation Pathways cluster_regeneration Regeneration Cycle Reactants Reactants Active Catalyst Active Catalyst Reactants->Active Catalyst Reaction Product (this compound) Product (this compound) Active Catalyst->Product (this compound) Catalysis Deactivated Catalyst Deactivated Catalyst Active Catalyst->Deactivated Catalyst Deactivation Regeneration Process Regeneration Process Deactivated Catalyst->Regeneration Process Treatment Impurities (Poisons) Impurities (Poisons) Impurities (Poisons)->Deactivated Catalyst Poisoning High Temperature High Temperature High Temperature->Deactivated Catalyst Thermal Degradation Reactant/Product Precursors Reactant/Product Precursors Coke Formation Coke Formation Reactant/Product Precursors->Coke Formation Coke Formation->Deactivated Catalyst Fouling/Coking Regeneration Process->Active Catalyst Reactivation

Caption: Catalyst lifecycle in this compound synthesis.

start Problem: Decreased Catalyst Performance q1 Is the activity loss gradual or sudden? start->q1 gradual Gradual Loss q1->gradual Gradual sudden Sudden Loss q1->sudden Sudden q2 Has the catalyst been exposed to high temperatures? gradual->q2 poisoning Likely Poisoning sudden->poisoning coking Likely Coking/Fouling q2->coking No thermal Likely Thermal Degradation q2->thermal Yes action_coking Action: - Modify reaction conditions - Regenerate (e.g., oxidation) coking->action_coking action_poisoning Action: - Purify feedstock - Use guard bed - Regenerate (e.g., acid wash) poisoning->action_poisoning action_thermal Action: - Lower operating temperature - Replace catalyst thermal->action_thermal

Caption: Troubleshooting workflow for catalyst deactivation.

cluster_workflow Experimental Workflow for Catalyst Characterization start Spent Catalyst Sample split Divide Sample start->split tga TGA/TPO Analysis split->tga Portion 1 tpd NH3-TPD Analysis split->tpd Portion 2 bet BET Surface Area Analysis split->bet Portion 3 coke_content Result: Quantify Coke Content tga->coke_content acidity Result: Determine Acidity Loss tpd->acidity surface_area Result: Measure Surface Area/Pore Volume bet->surface_area conclusion Correlate findings to identify dominant deactivation mechanism coke_content->conclusion acidity->conclusion surface_area->conclusion

Caption: Workflow for characterizing a deactivated catalyst.

References

Technical Support Center: Scaling Up 2-Ethyl-1-hexene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the scale-up of 2-Ethyl-1-hexene production.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial routes for synthesizing this compound?

A1: The two main industrial routes for this compound production are:

  • Catalytic Dimerization of 1-Butene (B85601): This process involves the direct coupling of two 1-butene molecules using various metal-based catalysts. Catalysts based on vanadium and aluminum are known to favor the production of branched dimers like 2-ethyl-1-butene, which is an isomer of this compound.[1]

  • Aldol (B89426) Condensation of n-Butyraldehyde and Subsequent Dehydration: This is a multi-step process. First, n-butyraldehyde undergoes an aldol condensation to form 2-ethyl-2-hexenal (B1232207).[2] This intermediate is then hydrogenated to produce 2-ethyl-1-hexanol, which is subsequently dehydrated to yield this compound.[3]

Q2: What are the main applications of this compound?

A2: this compound is a valuable chemical intermediate used in the synthesis of a variety of products.[3] Its applications include the production of fragrances, perfumes, plasticizers, synthetic lubricants, and as a starting material in the pharmaceutical and dye industries.[3]

Q3: What are the key safety precautions when working with this compound at scale?

A3: this compound is a combustible liquid and can be toxic by ingestion and inhalation.[4] Key safety measures include:

  • Working in a well-ventilated area.

  • Using spark-proof tools and explosion-proof equipment.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and flame-resistant clothing.

  • Storing in tightly closed containers away from heat and ignition sources.

  • Having emergency procedures in place for spills and fires.

Troubleshooting Guides

Route 1: Catalytic Dimerization of 1-Butene

Issue 1: Low Yield of Dimerization Product

  • Question: My butene dimerization reaction is showing low conversion and a poor yield of C8 products. What are the likely causes and how can I improve it?

  • Answer: Low yield in butene dimerization can be attributed to several factors:

    • Catalyst Deactivation: The catalyst may be poisoned by impurities in the feed stream (e.g., water, sulfur compounds) or may have a limited lifespan. Ensure the 1-butene feed is of high purity. If catalyst deactivation is suspected, consider regeneration (if possible) or replacement.

    • Suboptimal Reaction Conditions: Temperature and pressure play a crucial role. Higher pressures can increase catalyst activity by improving monomer diffusion to the active sites.[5] However, excessively high temperatures can lead to unwanted side reactions or catalyst degradation. A systematic optimization of temperature and pressure is recommended.

    • Poor Mixing: Inadequate mixing can lead to poor contact between the catalyst and reactants, especially in heterogeneous catalysis. Ensure the reactor's agitation system is functioning optimally.

Issue 2: Poor Selectivity towards this compound

  • Question: The dimerization process is producing a mixture of C8 isomers, with a low percentage of the desired this compound. How can I improve selectivity?

  • Answer: The selectivity of butene dimerization is highly dependent on the catalyst system used.

    • Catalyst Choice: Different metal catalysts yield different product distributions. For instance, cobalt and iron-based catalysts tend to produce highly linear dimers, while vanadium and aluminum-based systems favor branched dimers.[1] Nickel catalysts often produce a mix of linear and branched products.[1] For branched products like this compound, catalysts that promote this specific dimerization pathway should be selected.

    • Formation of Isomers: A significant side reaction is the isomerization of 1-butene to 2-butene (B3427860).[1] Since 2-butene is less reactive in dimerization, this can lower the overall yield of the desired product. Catalyst systems that minimize this isomerization, such as those based on aluminum, iron, and vanadium, are preferable.[1]

    • Byproduct Formation: Besides isomers, higher oligomers (C12, C16, etc.) and polymers can form, reducing the selectivity for C8 products.[6] This is often a result of non-selective catalyst sites or suboptimal reaction conditions. Adjusting the catalyst-to-cocatalyst ratio and controlling the reaction temperature can help minimize these byproducts.

Logical Troubleshooting Flowchart: Low Dimerization Yield

low_yield_troubleshooting start Low Dimerization Yield check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_feed Analyze 1-Butene Feed Purity feed_pure Feed Pure? check_feed->feed_pure catalyst_ok->check_feed Yes regenerate_catalyst Regenerate or Replace Catalyst catalyst_ok->regenerate_catalyst No purify_feed Purify 1-Butene Feed feed_pure->purify_feed No check_conditions Review Reaction Conditions (Temp, Pressure, Mixing) feed_pure->check_conditions Yes regenerate_catalyst->check_catalyst purify_feed->check_feed optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions yield_improved Yield Improved optimize_conditions->yield_improved butene_dimerization_workflow butene_feed 1-Butene Feed reactor Dimerization Reactor (Catalyst + Co-catalyst) butene_feed->reactor separation Product Separation (Distillation) reactor->separation product This compound separation->product byproducts Byproducts (Isomers, Oligomers) separation->byproducts recycle Unreacted Butene (Recycle) separation->recycle recycle->reactor aldol_workflow butyraldehyde (B50154) n-Butyraldehyde aldol_condensation Aldol Condensation (Base Catalyst) butyraldehyde->aldol_condensation hexenal 2-Ethyl-2-hexenal aldol_condensation->hexenal hydrogenation Hydrogenation (Ni Catalyst, H2) hexenal->hydrogenation hexanol 2-Ethyl-1-hexanol hydrogenation->hexanol dehydration Dehydration (Acid Catalyst) hexanol->dehydration product This compound dehydration->product

References

Technical Support Center: Improving Selectivity in the Catalytic Dimerization of 1-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic dimerization of 1-hexene (B165129). The focus is on enhancing selectivity towards desired dimer products and mitigating common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the catalytic dimerization of 1-hexene.

Issue 1: Low Selectivity Towards Dimer Products

Question: My reaction is producing a high proportion of trimers and higher oligomers, resulting in low selectivity for the desired C12 dimers. What are the potential causes and how can I improve dimer selectivity?

Answer: Low selectivity towards dimers is a common issue and can often be attributed to several factors related to the catalyst system and reaction conditions.

Potential Causes and Solutions:

  • Catalyst System:

    • Catalyst Choice: The choice of catalyst is crucial. For instance, zirconocene-based systems, particularly those with sterically unhindered cyclopentadienyl (B1206354) ligands, tend to favor dimerization.[1] In contrast, zirconocenes with bulky ligands may promote the formation of higher oligomers.[1]

    • Activator/Co-catalyst Ratio: The ratio of the activator (e.g., methylaluminoxane (B55162) - MMAO) to the catalyst can significantly influence selectivity. A lower activator-to-zirconocene ratio can favor dimerization over oligomerization.[2] For tungsten-based systems, a low tungsten-to-aluminum ratio (W:Al of 8–20) with EtAlCl₂ as the activator has been shown to yield high selectivity.[3]

    • Catalyst Modifiers: The addition of catalyst modifiers like Oct₄NCl or Et₃N can significantly enhance the performance of some catalytic systems.[3]

  • Reaction Conditions:

    • Temperature: Higher temperatures can sometimes favor the formation of higher oligomers. Running the reaction at a lower temperature may improve selectivity towards dimers.[4] For example, in some zirconocene-catalyzed systems, a reaction temperature of 60°C has been found to be optimal for high dimer selectivity.[5]

    • Solvent: The choice of solvent can impact selectivity. Chlorinated solvents like CH₂Cl₂ have been shown to promote high activity and selectivity towards vinylidene dimers in certain zirconocene-based systems.[6]

Issue 2: High Proportion of Isomerized Byproducts

Question: My product mixture contains a significant amount of internal hexene isomers (e.g., 2-hexene, 3-hexene) and branched dimers instead of the desired linear or specific branched dimers. How can I minimize isomerization?

Answer: Isomerization of the 1-hexene starting material is a frequent side reaction that can lead to a mixture of undesired products.

Potential Causes and Solutions:

  • Catalyst System:

    • Catalyst Ligand Structure: In tungsten-based systems, imido ligands with electron-withdrawing groups can promote isomerization of 1-hexene, leading to lower productivity of the desired dimers.[7] Conversely, tungsten pro-catalysts with electron-donating imido ligands show good selectivity towards methyl-branched dimers.[3]

    • Catalyst Type: Some catalysts are inherently more prone to causing isomerization. For instance, certain solid acid catalysts can promote double bond migration.

  • Reaction Conditions:

    • Reaction Time: Longer reaction times can sometimes lead to increased isomerization. Optimizing the reaction time to achieve good conversion while minimizing side reactions is important.

    • Temperature: Higher temperatures can also accelerate isomerization.[4] Conducting the reaction at the lowest effective temperature can help suppress this side reaction.

Issue 3: Low or No Catalyst Activity

Question: My 1-hexene dimerization reaction is showing very low conversion or is not proceeding at all. What are the possible reasons for this lack of activity?

Answer: Low or no catalyst activity can be frustrating. The issue often lies with the integrity of the catalyst system or the purity of the reagents.

Potential Causes and Solutions:

  • Catalyst Deactivation:

    • Impurities: Catalysts for olefin dimerization are often highly sensitive to impurities. Traces of water, oxygen, or other polar compounds in the 1-hexene, solvent, or inert gas can poison the catalyst. Ensure all reagents and the reaction setup are rigorously dried and deoxygenated. Commercial 1-hexene may contain inhibitors that need to be removed.[4]

    • Incorrect Activator: The choice and handling of the activator are critical. For example, with tungsten imido complexes, EtAlCl₂ has been identified as a highly effective activator.[3] Ensure the correct activator is used and that it has not degraded.

  • Improper Reaction Setup:

    • Inadequate Mixing: Poor mixing can lead to localized concentrations and inefficient interaction between the catalyst, co-catalyst, and substrate.[4] Ensure efficient stirring throughout the reaction.

    • Temperature Control: Some catalytic systems have a narrow optimal temperature range. Ensure the reaction temperature is accurately controlled.

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is generally best for achieving high selectivity to linear dimers of 1-hexene?

A1: While various catalysts can dimerize 1-hexene, achieving high selectivity for linear dimers is a specific challenge. Some cobalt-based heterogeneous catalysts have shown promise in producing linear internal octenes from 1-butene, suggesting their potential for linear dimerization of 1-hexene.[8] The majority of the highly selective systems based on tungsten and zirconium tend to produce branched dimers.[3][6]

Q2: What is the role of the co-catalyst or activator in the dimerization reaction?

A2: The co-catalyst, often an organoaluminum compound like methylaluminoxane (MMAO) or ethylaluminum dichloride (EtAlCl₂), plays a crucial role in activating the transition metal pre-catalyst.[1][3] It typically alkylates the metal center and abstracts a ligand to generate the catalytically active cationic species. The nature and concentration of the co-catalyst can significantly impact the catalyst's activity and selectivity.[2]

Q3: How can I analyze the product mixture to determine the selectivity of my reaction?

A3: The product mixture from a 1-hexene dimerization reaction is typically analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). These techniques allow for the separation and identification of the different isomers of dodecene (C12), as well as any unreacted 1-hexene, hexene isomers, and higher oligomers. For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed.

Q4: Are there any safety precautions I should be aware of when working with these catalytic systems?

A4: Yes, many of the catalysts and co-catalysts used for 1-hexene dimerization are pyrophoric and/or air- and moisture-sensitive. Organoaluminum compounds like MMAO and EtAlCl₂ react violently with water and can ignite upon exposure to air. All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques. Always consult the safety data sheets (SDS) for all chemicals before use.

Data Presentation

Table 1: Comparison of Catalytic Systems for 1-Hexene Dimerization

Catalyst SystemCo-catalyst/ActivatorSolventTemperature (°C)Dimer Selectivity (%)Key Observations
[WCl₄(NAr)(thf)] (Ar = 2,6-iPr₂C₆H₃)EtAlCl₂Chlorobenzene6099High selectivity towards methyl-branched dimers.[3]
Cp₂ZrCl₂HAlBuⁱ₂-MMAO-12Toluene (B28343)60HighHigh yield and selectivity for vinylidene dimer.
[Cp₂ZrH₂]₂MMAO-12CH₂Cl₂40>98High activity and selectivity towards vinylidene head-to-tail dimers.[6]
Solid Phosphoric Acid--150-250VariesSelectivity to dimers is higher at lower temperatures.
Cobalt Oxide on Carbon--15083 (for linear dimers)Demonstrates potential for linear dimerization.[8]

Experimental Protocols

Protocol 1: 1-Hexene Dimerization using a Tungsten Imido Catalyst

This protocol is a general guideline based on reported procedures.[9]

  • Catalyst Preparation: All manipulations are to be performed under a nitrogen atmosphere in a glovebox. Prepare a stock solution of the tungsten pro-catalyst (e.g., [WCl₄(NR)(thf)]) in dry chlorobenzene.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of dry, degassed chlorobenzene.

  • Reagent Addition: Add 1-hexene to the solvent. Place the flask in an oil bath pre-heated to the desired reaction temperature (e.g., 60°C).

  • Initiation: Add the tungsten pro-catalyst stock solution to the reaction mixture. Subsequently, add the activator solution (e.g., EtAlCl₂ in heptane) to initiate the dimerization.

  • Reaction Monitoring: Stir the reaction mixture for the desired period. Samples can be taken periodically for analysis.

  • Quenching and Analysis: To quench the reaction, take an aliquot of the reaction mixture and add it to a solution of 10% HCl. Extract the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), and analyze the product distribution by GC and GC-MS.

Protocol 2: 1-Hexene Dimerization using a Zirconocene (B1252598) Catalyst

This protocol is a general guideline based on reported procedures.[1][5]

  • Catalyst System Preparation: All operations should be conducted under an inert atmosphere. In a Schlenk flask, dissolve the zirconocene pre-catalyst (e.g., Cp₂ZrCl₂) in dry toluene.

  • Co-catalyst Addition: Add the co-catalyst (e.g., HAlBuⁱ₂) to the zirconocene solution.

  • Reaction Setup: In a separate, dry Schlenk flask, add dry, degassed toluene and 1-hexene. Heat the mixture to the desired reaction temperature (e.g., 60°C).

  • Initiation: Add the activator solution (e.g., MMAO-12) to the 1-hexene solution, followed by the pre-mixed catalyst/co-catalyst solution to start the reaction.

  • Reaction Progression: Allow the reaction to proceed with vigorous stirring for the specified time.

  • Workup and Analysis: Quench the reaction by slowly adding a dilute acid solution (e.g., 10% HCl). Separate the organic layer, wash it with water, dry it, and analyze the products by GC and GC-MS.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Dry & Degas Reagents & Solvents catalyst_prep Prepare Catalyst & Co-catalyst Solutions reagents->catalyst_prep setup Assemble Reactor Under Inert Atmosphere catalyst_prep->setup addition Add Solvent, 1-Hexene, & Catalyst setup->addition initiation Initiate with Activator addition->initiation monitoring Monitor Temperature & Stirring initiation->monitoring quench Quench Reaction monitoring->quench extraction Product Extraction & Purification quench->extraction analysis GC, GC-MS, NMR Analysis extraction->analysis Dimerization_Pathway cluster_main Main Dimerization Pathway cluster_side Side Reactions Hexene 1-Hexene Active_Catalyst Active Catalyst [M-H]⁺ or [M-R]⁺ Hexene->Active_Catalyst Coordination Isomerization Isomerization Hexene->Isomerization Insertion1 First 1-Hexene Insertion Active_Catalyst->Insertion1 Intermediate Metallocycle or Alkyl Intermediate Insertion1->Intermediate Insertion2 Second 1-Hexene Insertion Intermediate->Insertion2 Oligomerization Further Insertion Intermediate->Oligomerization Dimer_Release β-Hydride Elimination Insertion2->Dimer_Release Dimer_Release->Active_Catalyst Regeneration Dimer Dimer Product (C12) Dimer_Release->Dimer Internal_Hexene Internal Hexenes (2-hexene, 3-hexene) Isomerization->Internal_Hexene Trimer Trimer & Higher Oligomers (C18+) Oligomerization->Trimer Troubleshooting_Tree Start Low Dimer Selectivity? High_Oligomers High Oligomers? Start->High_Oligomers Yes High_Isomers High Isomers? Start->High_Isomers No Check_Catalyst Check Catalyst Type & Ligands High_Oligomers->Check_Catalyst Yes Adjust_Ratio Adjust Activator/ Catalyst Ratio High_Oligomers->Adjust_Ratio Lower_Temp Lower Reaction Temperature High_Oligomers->Lower_Temp Check_Ligands Check Ligand Electronic Effects High_Isomers->Check_Ligands Yes Optimize_Time Optimize Reaction Time High_Isomers->Optimize_Time No_Activity Low/No Activity? High_Isomers->No_Activity No Check_Purity Check Reagent & Solvent Purity Check_Setup Verify Inert Atmosphere & Mixing No_Activity->Check_Purity Yes No_Activity->Check_Setup

References

Technical Support Center: 2-Ethyl-1-hexene Safety and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling, waste disposal, and environmental management of 2-Ethyl-1-hexene in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What is the correct procedure for disposing of this compound waste?

A1: this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.[1] Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[1][2][3] The container should be stored in a cool, well-ventilated area away from ignition sources.[2][4] Do not mix this compound waste with non-hazardous waste.[5] All disposal must be handled by an approved waste disposal plant or a certified hazardous waste management service.[2][4][6]

Q2: What should I do in case of a this compound spill?

A2: In the event of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources (e.g., open flames, sparks, hot surfaces).[2][7][8] Ensure the area is well-ventilated.[9] Wearing appropriate Personal Protective Equipment (PPE), prevent the spill from spreading or entering drains.[2] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed container for hazardous waste disposal.[8]

Q3: What are the primary environmental hazards of this compound?

A3: this compound is classified as hazardous to the aquatic environment with long-term effects (Chronic, Category 2).[2][4] Therefore, its release into the environment, particularly into drains or waterways, must be strictly avoided.[2] Improper disposal can lead to contamination of soil and groundwater.[6][10]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: When handling this compound, you must wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat or other protective clothing.[2][4][8][9] All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[2][9]

Q5: Can I store this compound with other chemicals?

A5: this compound is a flammable liquid and should be stored away from incompatible materials such as oxidizing agents and acids.[3][8] It must be kept in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][4][7] Ensure the storage area has measures in place to prevent static discharge.[8]

Q6: How should I manage empty this compound containers?

A6: Empty containers retain product residue and vapors and can be hazardous.[8][9] They should be handled as hazardous waste. Containers can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) and then offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to make it unusable and disposed of via a licensed hazardous waste contractor.[2]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number1632-16-2[2][4][11]
Molecular FormulaC8H16[2][11]
AppearanceColorless liquid[11]
Hazard ClassHighly flammable liquid and vapor[2][7][12]
Vapor Pressure19.7 mm Hg[11]

Table 2: Health and Safety Data

ParameterValueReference
Skin IrritationCauses skin irritation[2]
Eye IrritationCauses eye irritation[2]
Aspiration HazardMay be fatal if swallowed and enters airways[6][7][12]
Aquatic ToxicityHazardous to the aquatic environment (long-term)[2][4]
Inhalation Toxicity (Rat)LCLo = 4,000 ppm/4hr[11]

Experimental Protocols

Protocol 1: Standard Procedure for this compound Waste Collection
  • Designate a Waste Container: Obtain a clean, chemically compatible container with a secure, screw-on cap. The container must be clearly labeled "Hazardous Waste: this compound" and include the relevant hazard symbols (e.g., flammable, irritant, environmentally hazardous).[1]

  • Segregate Waste: Do not mix this compound waste with any other waste streams, especially incompatible materials like oxidizers or non-hazardous waste.[3][5]

  • Transfer Waste: In a well-ventilated fume hood, carefully transfer the waste into the designated container. Use non-sparking tools and ensure all equipment is properly grounded to prevent static electricity buildup.[2][7][8]

  • Container Volume: Do not fill the liquid waste container beyond 75% of its capacity to allow for vapor expansion.[5]

  • Seal and Store: Securely close the container lid immediately after adding waste.[1] Store the container in a designated, cool, and well-ventilated secondary containment bin in a flammable storage cabinet.[2][4]

  • Request Pickup: Once the container is full or the experiment is complete, arrange for pickup by your institution's environmental health and safety (EHS) department or a certified hazardous waste contractor.[1]

Protocol 2: Emergency Spill Cleanup Procedure
  • Alert and Evacuate: Alert personnel in the immediate area of the spill. Evacuate all non-essential personnel.[2][9]

  • Eliminate Ignition Sources: Immediately turn off all potential ignition sources, including hot plates, stirrers, and other electrical equipment.[2][7][8]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open sashes or windows if it is safe to do so.[9]

  • Don PPE: Put on the required personal protective equipment: chemical splash goggles, a face shield, chemical-resistant gloves, and a lab coat. A respirator may be necessary depending on the spill size and ventilation.[9]

  • Contain the Spill: Prevent the spill from spreading by creating a dike around it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not allow the chemical to enter drains.[2]

  • Absorb and Collect: Cover the spill with the absorbent material. Once fully absorbed, use non-sparking tools to carefully scoop the material into a labeled hazardous waste container.[2][8]

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), collecting the cleaning materials as hazardous waste.

  • Dispose: Seal the waste container and manage it according to the waste collection protocol above.

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.

Visualizations

WasteDisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage & Disposal start Experiment Generates This compound Waste container Select & Label Compatible Waste Container start->container transfer Transfer Waste in Fume Hood (Use PPE) container->transfer check_fill Ensure Container is < 75% Full transfer->check_fill check_fill->transfer No, add more later seal Securely Seal Container check_fill->seal Yes store Store in Flammable Cabinet (Secondary Containment) seal->store request Request EHS Pickup store->request end_node Proper Disposal by Certified Vendor request->end_node

Caption: Workflow for the safe collection and disposal of this compound waste.

EnvironmentalImpactPathway cluster_source Source of Release cluster_pathways Environmental Pathways cluster_impact Potential Impact source Improper Disposal of This compound (e.g., Drain, General Trash) drain Entry into Sewer System source->drain landfill Leaching from Landfill source->landfill water Contamination of Waterways & Groundwater drain->water soil Soil Contamination landfill->soil aquatic Long-term Harm to Aquatic Organisms water->aquatic soil->water Runoff

Caption: Potential environmental impact pathways from improper this compound disposal.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Ethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Ethyl-1-hexene's NMR Spectral Features Against Its Isomers.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For comparative purposes, spectral data for its isomers, specifically 1-octene, cis-2-octene, and trans-2-octene, are also presented. This document aims to equip researchers with the necessary data and methodologies to distinguish these structurally similar alkenes, a critical step in chemical synthesis, quality control, and drug development processes where precise molecular characterization is paramount.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) provide a unique fingerprint for each molecule. Below are the detailed ¹H and ¹³C NMR spectral data for this compound and its selected isomers, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data Comparison
CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H1 (a)4.70s-
H1 (b)4.65s-
H31.98q7.5
H41.35m-
H51.28m-
H60.88t7.0
H71.01t7.5
H82.02t7.8
1-Octene H1 (a)4.98d17.2
H1 (b)4.92d10.4
H25.81ddt17.2, 10.4, 6.8
H32.04q6.8
H4-H71.2-1.4m-
H80.89t6.8
cis-2-Octene H2, H35.35m-
H11.60d6.8
H42.03m-
H5-H71.2-1.4m-
H80.90t7.0
trans-2-Octene H2, H35.40m-
H11.65d6.4
H41.96m-
H5-H71.2-1.4m-
H80.88t7.0

Note: 's' denotes singlet, 'd' doublet, 't' triplet, 'q' quartet, 'm' multiplet, and 'ddt' doublet of doublet of triplets.

Table 2: ¹³C NMR Spectral Data Comparison
CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C1108.4
C2148.6
C334.2
C429.5
C523.1
C614.1
C712.5
C829.1
1-Octene C1114.1
C2139.2
C333.8
C428.9
C529.1
C631.8
C722.6
C814.1
cis-2-Octene C112.4
C2123.3
C3130.8
C427.2
C529.5
C631.9
C722.6
C814.0
trans-2-Octene C117.7
C2124.6
C3131.5
C432.6
C529.2
C631.8
C722.7
C814.0

Experimental Protocols

The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for liquid organic compounds such as this compound and its isomers.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable timeframe.[1]

  • Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which is a common choice for nonpolar compounds. The choice of solvent is critical as it can influence chemical shifts.

  • Sample Filtration: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (B1202638) (TMS) is often added as an internal standard (δ = 0.00 ppm).

Data Acquisition
  • Instrumentation: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to ensure sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse is commonly used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses.

    • Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: A 45° pulse is standard.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: A 2-second delay is a common starting point.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

    • Proton Decoupling: Broad-band proton decoupling is applied to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atoms numbered to correspond with the assignments in the NMR data tables.

Caption: Molecular structure of this compound with carbon numbering.

This guide provides a foundational dataset and protocol for the NMR analysis of this compound and related isomers. The distinct chemical shifts and coupling patterns presented serve as a reliable basis for the identification and differentiation of these compounds in complex mixtures, thereby supporting rigorous chemical analysis in research and development.

References

GC-MS: The Gold Standard for Validating 2-Ethyl-1-hexene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the synthesis of 2-Ethyl-1-hexene, a key intermediate in the production of various chemicals, ensuring the purity and identity of the final product is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity in identifying the target compound and potential byproducts. This guide provides an objective comparison of GC-MS with alternative methods and presents detailed experimental protocols to support its application in validating this compound synthesis products.

Performance Comparison: GC-MS vs. Alternatives

The choice of an analytical method for validating this compound synthesis hinges on several factors, including the need for definitive identification of impurities, required sensitivity, and sample throughput. While techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) are viable alternatives, GC-MS provides the most comprehensive analysis.

ParameterGC-MSGC-FIDHPLC with UV Detection
Principle Separation by volatility and interaction with a stationary phase, followed by mass-based detection and identification.Separation by volatility and interaction with a stationary phase, with detection based on the ionization of analytes in a hydrogen-air flame.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.
Selectivity Very High (mass spectra provide structural information for definitive peak identification).Moderate (retention time is the primary identifier).Moderate to Low (dependent on chromophores; isomers may co-elute).
Sensitivity (LOD) High (~0.1 µg/mL).[1]High (sensitive to hydrocarbons).Low to Moderate (~1 µg/mL).[1]
Quantitative Analysis Excellent linearity and accuracy.Excellent linearity and accuracy for hydrocarbons.Good, but dependent on the purity of standards.
Analysis Time 10 - 30 minutes.10 - 30 minutes.5 - 20 minutes.
Impurity Identification Excellent (structural elucidation from mass spectra).Poor (requires reference standards for all potential impurities).Poor (based on retention time comparison with standards).
Suitability for Volatiles Excellent.Excellent.Limited (not ideal for highly volatile compounds).

Experimental Protocol: GC-MS Validation of this compound

This protocol outlines a standard GC-MS method for the analysis of this compound and its potential isomers resulting from synthesis.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound synthesis product into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile solvent, such as hexane (B92381) or dichloromethane, and dilute to the mark.

  • Further dilute the stock solution as necessary to fall within the calibrated concentration range of the instrument.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • GC Column: A non-polar capillary column, such as a DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating hydrocarbons based on their boiling points. For better separation of geometric isomers, a more polar column like a Carbowax may be employed.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference spectrum (e.g., from the NIST library).

  • Identify any impurity peaks by interpreting their mass spectra and comparing them to known byproducts of the synthesis route. Common byproducts can include isomeric octenes such as 2-ethyl-2-hexene.

  • Quantify the purity of this compound and the relative amounts of impurities using the peak area percentages from the total ion chromatogram (TIC).

Logical Workflow for GC-MS Validation

The following diagram illustrates the logical workflow for the validation of this compound synthesis products using GC-MS.

GCMS_Workflow A This compound Synthesis Product B Sample Preparation (Dilution in Volatile Solvent) A->B C GC-MS Analysis B->C D Data Acquisition (Total Ion Chromatogram & Mass Spectra) C->D E Data Processing & Analysis D->E F Peak Identification (Retention Time & Mass Spectrum Comparison) E->F G Quantification (Peak Area Integration) E->G H Validation Report (Purity & Impurity Profile) F->H G->H

Caption: Workflow for the validation of this compound synthesis products using GC-MS.

Conclusion

GC-MS stands out as the most robust and reliable method for the validation of this compound synthesis products. Its ability to separate complex mixtures and provide definitive structural information for each component is crucial for ensuring the quality and purity of the final product. While other techniques have their merits, the comprehensive data provided by GC-MS is invaluable for researchers, scientists, and drug development professionals who require a thorough understanding of their synthesized materials.

References

A Comparative Analysis of 2-Ethyl-1-hexene and 1-hexene as Comonomers in Ethylene Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Insights

The incorporation of α-olefin comonomers in ethylene (B1197577) polymerization is a cornerstone of producing linear low-density polyethylene (B3416737) (LLDPE), a versatile polymer with tunable properties. The choice of comonomer significantly influences the polymerization kinetics and the final polymer characteristics. This guide provides a comparative analysis of two C8 α-olefins: the linear 1-hexene (B165129) and the branched 2-ethyl-1-hexene, as comonomers in ethylene copolymerization. While extensive experimental data is available for 1-hexene, the information on this compound is less documented in publicly available literature. Therefore, this comparison pairs established data for 1-hexene with theoretically predicted and inferred performance characteristics for this compound based on the principles of polymer chemistry and data from analogous branched comonomers.

Executive Summary

1-Hexene is a widely utilized comonomer that effectively reduces the crystallinity and density of polyethylene, leading to enhanced flexibility and toughness. Its linear structure allows for relatively straightforward incorporation into the growing polymer chain. In contrast, this compound, with its ethyl branch at the vinylic position, presents significant steric hindrance. This branching is expected to have a more pronounced impact on disrupting polymer crystallinity but at the cost of reduced polymerization activity and lower incorporation rates compared to 1-hexene under similar conditions.

Data Presentation: Performance Comparison

The following tables summarize the key performance indicators for 1-hexene and the expected performance of this compound.

Parameter 1-Hexene (Experimental Data) This compound (Predicted Performance) Supporting Rationale for Prediction
Catalyst Activity High activity with both Ziegler-Natta and metallocene catalysts.[1][2][3][4]Lower activity compared to 1-hexene.Increased steric hindrance around the double bond makes coordination and insertion at the catalyst active site more difficult.
Comonomer Incorporation Readily incorporated, with incorporation levels tunable by adjusting reaction conditions.[5][6][7]Lower incorporation levels compared to 1-hexene under identical conditions.The bulky ethyl group at the C2 position sterically hinders the approach of the monomer to the catalytic center.
Effect on Polymer Density Effective in reducing density.More effective in reducing density at similar incorporation levels.The branched structure is more disruptive to the crystalline packing of polyethylene chains.[8][9]
Effect on Polymer Crystallinity Significant reduction in crystallinity with increasing incorporation.More significant reduction in crystallinity at similar incorporation levels.The ethyl branch creates a more significant disruption in the polymer backbone, hindering lamellar formation.[8][9]
Effect on Melting Point (Tm) Decreases with increasing comonomer content.Expected to cause a greater depression of Tm for a given molar incorporation.The increased disruption of the crystalline structure leads to smaller, less perfect crystallites which melt at lower temperatures.[8][9]
Mechanical Properties Improves flexibility, impact strength, and puncture resistance.[10][11]Expected to further enhance flexibility, but potentially at the cost of lower tensile strength due to reduced crystallinity.Increased disruption of crystallinity generally leads to lower modulus and higher elongation at break.

Experimental Protocols

Detailed experimental protocols for ethylene/1-hexene copolymerization are well-established. A typical procedure using a supported metallocene catalyst is outlined below. The same protocol could be adapted for a comparative study with this compound.

Exemplary Experimental Protocol: Slurry-Phase Ethylene/1-Hexene Copolymerization

  • Catalyst System: A supported metallocene catalyst, for instance, a zirconocene (B1252598) catalyst on a silica (B1680970) support, activated with methylaluminoxane (B55162) (MAO).

  • Reactor Setup: A temperature-controlled stainless-steel autoclave reactor equipped with a mechanical stirrer, monomer and comonomer feed lines, and a catalyst injection system.

  • Polymerization Procedure:

    • The reactor is first dried under vacuum at an elevated temperature and then purged with nitrogen.

    • A specified amount of a hydrocarbon solvent (e.g., hexane) is introduced into the reactor, followed by the desired amount of 1-hexene (or this compound).

    • The reactor is heated to the desired polymerization temperature (e.g., 80°C).

    • Ethylene is introduced into the reactor to achieve the desired partial pressure.

    • The polymerization is initiated by injecting the prepared catalyst slurry (metallocene/MAO in toluene) into the reactor.

    • The ethylene pressure is maintained constant throughout the polymerization by a continuous feed.

    • After a predetermined time, the polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol).

    • The resulting polymer is filtered, washed with methanol, and dried in a vacuum oven.

  • Characterization:

    • Comonomer Incorporation: Determined by ¹³C NMR spectroscopy.

    • Molecular Weight and Molecular Weight Distribution: Analyzed by Gel Permeation Chromatography (GPC).

    • Thermal Properties (Tm and Crystallinity): Measured using Differential Scanning Calorimetry (DSC).

    • Density: Measured using a density gradient column.

    • Mechanical Properties: Evaluated using tensile testing on compression-molded plaques.

Mandatory Visualization

Logical Relationship: Impact of Comonomer Structure on Polymer Properties

The following diagram illustrates the logical flow from the molecular structure of the comonomer to the macroscopic properties of the resulting ethylene copolymer.

G 1_Hexene 1-Hexene (Linear α-Olefin) Reactivity Reactivity at Catalyst Site 1_Hexene->Reactivity Higher 2_Ethyl_1_Hexene This compound (Branched α-Olefin) 2_Ethyl_1_Hexene->Reactivity Lower (Steric Hindrance) Incorporation Comonomer Incorporation Reactivity->Incorporation Branching Short Chain Branching Incorporation->Branching Crystallinity Degree of Crystallinity Branching->Crystallinity Density Density Crystallinity->Density Mechanical Mechanical Properties (Flexibility, Strength) Crystallinity->Mechanical Thermal Thermal Properties (Melting Point) Crystallinity->Thermal

Caption: Impact of comonomer structure on polymerization and polymer properties.

Experimental Workflow: Copolymer Synthesis and Characterization

This diagram outlines the typical workflow for the synthesis and characterization of ethylene-α-olefin copolymers.

G cluster_analysis Polymer Analysis Start Start Reactor_Prep Reactor Preparation (Drying, Purging) Start->Reactor_Prep Solvent_Comonomer_Addition Solvent & Comonomer Addition Reactor_Prep->Solvent_Comonomer_Addition Heating_Pressurizing Heating & Pressurizing with Ethylene Solvent_Comonomer_Addition->Heating_Pressurizing Catalyst_Injection Catalyst Injection (Initiation) Heating_Pressurizing->Catalyst_Injection Polymerization Polymerization (Constant T & P) Catalyst_Injection->Polymerization Termination Termination (Quenching) Polymerization->Termination Polymer_Isolation Polymer Isolation (Filtration, Washing, Drying) Termination->Polymer_Isolation Characterization Characterization Polymer_Isolation->Characterization NMR ¹³C NMR (Comonomer Content) Characterization->NMR GPC GPC (MW, MWD) Characterization->GPC DSC DSC (Tm, Crystallinity) Characterization->DSC Density_Test Density Measurement Characterization->Density_Test Mechanical_Test Mechanical Testing Characterization->Mechanical_Test End End

Caption: Workflow for ethylene-α-olefin copolymer synthesis and analysis.

Conclusion

References

Catalyst Performance in 2-Ethyl-1-hexene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The selective synthesis of 2-Ethyl-1-hexene, a valuable chemical intermediate, is predominantly achieved through the catalytic dimerization of 1-butene (B85601). The choice of catalyst is paramount in determining the efficiency and selectivity of this process. This guide provides a comparative overview of two prominent classes of catalysts employed for this reaction: Zirconium-based Ziegler-Natta type catalysts and Nickel-based heterogeneous catalysts.

Performance Comparison of Catalytic Systems

The performance of Zirconium-based and Nickel-based catalysts for the dimerization of 1-butene to produce this compound is summarized below. The data highlights significant differences in their activity and selectivity under optimized conditions.

Catalyst SystemCatalyst Composition1-Butene Conversion (%)Dimer Selectivity (%)This compound Selectivity (%)Reaction Conditions
Zirconium-based Zirconium Catalyst with Methylaluminoxane (B55162) (MAO)Quantitative (>99%)HighReported as the single and specific dimerAmbient Temperature
Zirconium-based Zr(CCl₃CO₂)₄ / Et₂AlCl / Ph₃P95.185.4Not specifiedNot specified
Nickel-based Nickel-exchanged Zeolite LTA (Ni-LTA)~35>95 (to n-octenes and methylheptenes)Not specifically high; part of methylheptene fraction160 °C, 50 bar

Zirconium-based catalysts, particularly when activated with methylaluminoxane (MAO), demonstrate exceptional performance, achieving quantitative conversion of 1-butene with high regioselectivity, yielding this compound as the specific and sole C8 dimer product.[1] Another zirconium-based system, Zr(CCl₃CO₂)₄-Et₂AlCl-Ph₃P, also shows high conversion and dimer selectivity of 95.1% and 85.4%, respectively.[2]

In contrast, while Nickel-based catalysts, such as those supported on zeolites like Ni-LTA, are effective for 1-butene dimerization, they typically yield a mixture of C8 isomers.[3][4][5] These catalysts exhibit high selectivity (>95%) towards C8 dimers, primarily n-octenes and methylheptenes.[3][5] However, the formation of multiple isomers is a key characteristic, with the product distribution being sensitive to reaction conditions and the isomerization of 1-butene to 2-butene.[5] Industrially applied nickel catalysts on amorphous aluminosilicates are noted for their low selectivity towards linear dimers.[6] More advanced single-site nickel catalysts supported on metal-organic frameworks (MOFs) are active and selective for dimerization to linear and mono-branched C8 isomers, but detailed performance data for this compound production from 1-butene remains limited.[7]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalyst systems are outlined below.

Zirconium-Catalyzed Dimerization of 1-Butene

This protocol describes a general procedure for the highly selective dimerization of 1-butene to this compound using a Group 4 transition-metal catalyst with an aluminoxane cocatalyst.

Materials:

  • Group 4 transition-metal catalyst (e.g., a zirconocene (B1252598) dichloride)

  • Methylaluminoxane (MAO) solution

  • 1-Butene (high purity)

  • Anhydrous toluene (B28343) (solvent)

  • Standard Schlenk line and glassware

  • Pressurized reaction vessel

Procedure:

  • All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • The reaction vessel is dried in an oven and purged with an inert gas.

  • Anhydrous toluene is transferred to the reaction vessel.

  • The desired amount of the Group 4 transition-metal catalyst is dissolved in toluene in the reaction vessel.

  • The vessel is cooled to the desired reaction temperature (e.g., ambient temperature).

  • The cocatalyst, methylaluminoxane (MAO), is added to the reactor.

  • A measured quantity of liquid 1-butene is then introduced into the sealed reaction vessel.

  • The reaction mixture is stirred for a predetermined duration, during which the conversion of 1-butene is monitored.

  • Upon completion, the reaction is quenched, for example, by the addition of an alcohol.

  • The product mixture is then analyzed by gas chromatography-mass spectrometry (GC-MS) to determine conversion and product distribution.[1]

  • This compound can be isolated from the product mixture by distillation.[1]

Nickel-Catalyzed Dimerization of 1-Butene over Ni-exchanged Zeolite LTA

This protocol outlines the dimerization of 1-butene using a heterogeneous nickel-based catalyst.

Catalyst Preparation (Ion-Exchange):

  • A sodium-form Zeolite LTA is used as the starting material.

  • An aqueous solution of a nickel salt (e.g., Ni(NO₃)₂) is prepared.

  • The zeolite is stirred in the nickel salt solution at a specified temperature for a set duration to facilitate ion exchange.

  • The resulting Ni-exchanged zeolite (Ni-LTA) is filtered, washed thoroughly with deionized water, and dried.

  • The catalyst is then calcined in air at an elevated temperature to ensure the nickel is in its active oxide form.

Dimerization Reaction:

  • The dimerization reaction is carried out in a high-pressure fixed-bed reactor.

  • A packed bed of the prepared Ni-LTA catalyst is placed within the reactor.

  • The catalyst is activated in situ under an inert gas flow at high temperature.

  • A feed of 1-butene is passed through the catalyst bed at elevated temperature and pressure (e.g., 160 °C and 50 bar).[5]

  • The reaction products are collected at the reactor outlet and analyzed by gas chromatography (GC) to determine the conversion of 1-butene and the selectivity to various C8 isomers.[4][5]

Catalytic Pathways and System Overview

The dimerization of 1-butene to this compound is a key transformation, with different catalytic systems offering distinct selectivities. The following diagram illustrates the general process and the divergence in product outcomes between the highly selective Zirconium-based catalysts and the less selective, isomer-producing Nickel-based systems.

G cluster_input Reactant cluster_process Catalytic Dimerization cluster_output Products Butene 1-Butene Zr_cat Zirconium-based Catalyst (e.g., Zirconocene/MAO) Butene->Zr_cat Highly Regioselective Ni_cat Nickel-based Catalyst (e.g., Ni-LTA) Butene->Ni_cat Less Selective E2H1 This compound (High Selectivity) Zr_cat->E2H1 Isomers C8 Isomer Mixture (n-octenes, methylheptenes) Ni_cat->Isomers

Caption: Catalytic pathways for 1-butene dimerization.

References

A Comparative Guide to Purity Validation of 2-Ethyl-1-hexene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis and development of novel chemical entities and pharmaceuticals, the purity of starting materials and intermediates is paramount. 2-Ethyl-1-hexene, a common building block, is no exception. Ensuring its purity is critical for reaction efficiency, yield, and the safety of the final product. This guide provides a comparative analysis of the primary analytical methods for validating the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Below is a summary of the performance of GC-FID, qNMR, and HPLC for the analysis of this compound.

ParameterGas Chromatography-FID (GC-FID)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on boiling point and polarity, with detection by flame ionization.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. The signal is proportional to the number of nuclei.Separation based on partitioning between a mobile phase and a stationary phase.
Selectivity Excellent for volatile isomers and related compounds.Excellent structural elucidation capabilities, allowing for the identification and quantification of impurities without a reference standard for each.Good for non-volatile or thermally labile impurities. May require method development to separate closely related isomers.
Linearity (R²) > 0.999[1]Inherently linear over a wide dynamic range.> 0.995
Limit of Detection (LOD) ~0.01%~0.1%~0.05%
Limit of Quantification (LOQ) ~0.03%~0.3%~0.15%
Precision (RSD) < 2%[2]< 1%< 3%
Sample Throughput HighModerateModerate to High
Primary Use Routine purity testing and quantification of volatile impurities.Absolute purity determination, structural confirmation, and quantification without the need for identical standards.Analysis of a wide range of impurities, including non-volatile and polymeric residues.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and accurate results.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is ideal for separating and quantifying volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Capillary column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like hexane (B92381) at a concentration of approximately 10 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 2 mg/mL.

  • Prepare the sample for analysis by diluting it in the same solvent to fall within the calibration range.

Data Analysis: The purity of this compound is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a direct measurement of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) with a known internal standard (e.g., maleic acid).

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add approximately 0.75 mL of CDCl₃, cap the tube, and gently mix until fully dissolved.

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

For this compound, a non-polar compound, a reverse-phase HPLC method is appropriate.[3] This method is particularly useful for detecting any non-volatile or polar impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as alkenes have weak UV absorbance at higher wavelengths).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.

Data Analysis: Purity is determined by comparing the peak area of the sample to a calibration curve generated from the standards.

Visualizing the Workflow and Comparison

To better understand the logical flow of purity validation and the relationship between these methods, the following diagrams are provided.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample This compound Sample Preparation Sample Preparation (Dilution/Weighing) Sample->Preparation GC GC-FID Analysis Preparation->GC NMR qNMR Analysis Preparation->NMR HPLC HPLC Analysis Preparation->HPLC Data_Analysis Data Analysis (Peak Integration, Calculation) GC->Data_Analysis NMR->Data_Analysis HPLC->Data_Analysis Comparison Compare Results Data_Analysis->Comparison Report Final Purity Report Comparison->Report

Caption: Workflow for the purity validation of this compound.

Method_Comparison center This compound Purity Validation GC GC-FID center->GC Volatile Impurities NMR qNMR center->NMR Absolute Purity & Structure HPLC HPLC center->HPLC Non-Volatile Impurities GC_pros High Sensitivity High Throughput Excellent for Isomers GC->GC_pros Pros GC_cons For Volatile Compounds Requires Reference Standards GC->GC_cons Cons NMR_pros Primary Method No Reference Needed Structural Info NMR->NMR_pros Pros NMR_cons Lower Sensitivity Longer Acquisition NMR->NMR_cons Cons HPLC_pros Wide Applicability Good for Non-Volatiles HPLC->HPLC_pros Pros HPLC_cons Weaker for Volatiles Solvent Consumption HPLC->HPLC_cons Cons

Caption: Comparison of analytical methods for this compound purity.

References

2-Ethyl-1-hexene in Polymerization: A Comparative Analysis Against Other Alpha-Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of alpha-olefin comonomer in polymerization reactions is critical in tailoring the final properties of a polymer. This guide provides an objective comparison of 2-ethyl-1-hexene with other common alpha-olefins, supported by experimental data, to inform monomer selection in the synthesis of polyolefins.

The structure of the alpha-olefin, particularly the presence of branching near the double bond, significantly influences its reactivity in polymerization and the microstructure of the resulting polymer. This compound, a C8 alpha-olefin, is a structural isomer of the widely used 1-octene (B94956). The key difference lies in the ethyl group at the 2-position of this compound, which introduces steric hindrance around the polymerizable double bond. This structural feature has profound effects on its polymerization behavior compared to linear alpha-olefins like 1-hexene (B165129) and 1-octene.

Performance in Polymerization Reactions

The steric bulk of this compound generally leads to lower polymerization activity and reduced incorporation into the polymer chain compared to its linear isomers when using traditional Ziegler-Natta or metallocene catalysts. This is attributed to the difficulty the bulkier monomer has in approaching and inserting into the active site of the catalyst.

Comparative Data with Ziegler-Natta Catalysts

Ziegler-Natta catalysts, the workhorses of the polyolefin industry, exhibit marked differences in their ability to polymerize sterically hindered alpha-olefins. While data directly comparing this compound is scarce, studies on similar branched alpha-olefins and the general principles of steric hindrance provide valuable insights. In ethylene (B1197577) copolymerization, the incorporation of bulkier alpha-olefins is generally less efficient than that of linear alpha-olefins.

ComonomerCatalyst SystemPolymerization Activity (kg PE/mol·h)Comonomer Incorporation (mol%)Polymer Molecular Weight (Mw/10^4 g/mol )Reference
1-HexeneTiCl₄/MgCl₂/TEAL926.74 (g copolymer/g Cat·h)5.99-[1]
1-OcteneTiCl₄/MgCl₂/TEAL----
This compound-Data not available in cited literatureData not available in cited literatureData not available in cited literature

Note: Direct comparative data for this compound under the same conditions as 1-hexene and 1-octene is limited in publicly available literature.

Comparative Data with Metallocene Catalysts

Metallocene catalysts are known for their single-site nature, which often leads to more uniform comonomer incorporation and narrower molecular weight distributions. However, they are also sensitive to the steric profile of the monomer.

In the copolymerization of ethylene, the presence of a comonomer can influence the polymerization rate, a phenomenon known as the "comonomer effect". With 1-hexene, an enhancement of the polymerization rate is often observed at low comonomer concentrations.[2] Due to the increased steric hindrance of this compound, a less pronounced or even negative comonomer effect might be expected.

ComonomerCatalyst SystemPolymerization Activity (kg PE/mol·h·bar)Comonomer Incorporation (mol%)Polymer Molecular Weight (Mw/10^4 g/mol )Reference
1-HexenesMAO-Me₂SB(tBuN,I*)TiCl₂3600up to 14.233[3]
1-Octene-----
This compound-Data not available in cited literatureData not available in cited literatureData not available in cited literature

Note: Direct comparative data for this compound under the same conditions as 1-hexene and 1-octene is limited in publicly available literature.

Experimental Protocols

The following are representative experimental protocols for the polymerization of alpha-olefins using Ziegler-Natta and metallocene catalysts. These can be adapted for comparative studies involving this compound.

Ziegler-Natta Catalyzed Ethylene/1-Hexene Copolymerization

Catalyst System: A modified TiCl₄/MgCl₂ catalyst with triethylaluminum (B1256330) (TEAL) as a cocatalyst.[1]

Procedure:

  • A three-necked flask equipped with a mechanical stirrer is thoroughly dried and purged with nitrogen.

  • A specific amount of the solid Ziegler-Natta catalyst is introduced into the flask.

  • A solvent, such as n-hexane, is added to the reactor.

  • The desired amount of 1-hexene is injected into the reactor.

  • The reactor is heated to the desired polymerization temperature (e.g., 50°C).

  • The cocatalyst (e.g., TEAL solution) is injected into the reactor.

  • Ethylene gas is then introduced and maintained at a constant pressure to start the polymerization.

  • The reaction is carried out for a specific duration with continuous stirring.

  • The polymerization is terminated by adding acidified methanol.

  • The resulting polymer is filtered, washed with methanol, and dried under vacuum at 50°C.[4]

Metallocene-Catalyzed Ethylene/1-Hexene Copolymerization

Catalyst System: A supported metallocene catalyst such as sMAO-Me₂SB(tBuN,I*)TiCl₂ with triisobutylaluminium (TIBA) as a scavenger.[3]

Procedure:

  • A high-pressure parallel reactor (PPR) is used for the polymerization.

  • Each reactor cell is charged with a solvent (e.g., heptane) and a scavenger (e.g., TIBA).

  • The desired amount of 1-hexene is injected into each cell.

  • The reactor is heated to the polymerization temperature (e.g., 80°C) and pressurized with ethylene to the desired pressure (e.g., 8.3 bar).

  • The polymerization is initiated by injecting a suspension of the supported metallocene catalyst.

  • The ethylene consumption is monitored, and the reaction is quenched after a specific time or ethylene uptake.

  • The resulting polymer is collected and dried.

Logical Relationships and Experimental Workflows

The selection of a comonomer and catalyst system directly impacts the polymerization process and the final polymer properties. This relationship can be visualized as a decision-making workflow.

logical_relationship cluster_input Input Selection cluster_process Polymerization Process cluster_output Output & Analysis Monomer Monomer Polymerization Polymerization Monomer->Polymerization Structure (e.g., Steric Hindrance) Catalyst_System Catalyst System (Ziegler-Natta or Metallocene) Catalyst_System->Polymerization Polymer_Properties Polymer Properties (MW, MWD, Branching) Polymerization->Polymer_Properties Catalyst_Activity Catalyst Activity Polymerization->Catalyst_Activity

Figure 1: Logical workflow illustrating the influence of monomer and catalyst selection on polymerization outcomes.

The experimental workflow for comparing different alpha-olefins in polymerization is a systematic process designed to ensure that the only variable is the comonomer itself.

experimental_workflow Start Start Reactor_Setup Reactor Setup & Purging Start->Reactor_Setup Catalyst_Prep Catalyst & Cocatalyst Preparation Reactor_Setup->Catalyst_Prep Monomer_Addition Addition of Solvent & Alpha-Olefin (e.g., 2-E-1-H, 1-Hexene) Catalyst_Prep->Monomer_Addition Polymerization_Initiation Pressurize with Ethylene & Inject Catalyst Monomer_Addition->Polymerization_Initiation Reaction Polymerization Reaction (Constant T & P) Polymerization_Initiation->Reaction Termination Quench Reaction Reaction->Termination Polymer_Isolation Filtration, Washing, Drying Termination->Polymer_Isolation Analysis Characterization (GPC, NMR, DSC) Polymer_Isolation->Analysis End End Analysis->End

Figure 2: A generalized experimental workflow for comparative alpha-olefin polymerization.

Conclusion

While direct, comprehensive comparative data for this compound against other alpha-olefins in polymerization reactions is limited in the public domain, the established principles of polymerization kinetics and steric effects provide a strong indication of its behavior. The ethyl group at the 2-position is expected to significantly reduce its reactivity compared to linear alpha-olefins like 1-hexene and 1-octene. This would likely manifest as lower catalyst activity and lower incorporation rates into the polymer backbone under identical polymerization conditions.

For researchers and professionals in drug development and materials science, where precise control over polymer microstructure is paramount, the choice of this compound as a comonomer would likely be dictated by the need to introduce specific, bulky side chains to modify polymer properties such as crystallinity, solubility, and mechanical behavior, despite the potential trade-off in polymerization efficiency. Further experimental studies directly comparing this compound with its linear isomers under a range of catalyst systems and conditions are warranted to fully elucidate its potential in advanced polymer synthesis.

References

Synthesis Efficiency Face-Off: Dimerization vs. Dehydration Routes from Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing synthetic routes is a critical endeavor. The choice between dimerization and dehydration pathways for a common starting material can significantly impact yield, purity, and overall process efficiency. This guide provides an objective comparison of these two routes, using the acid-catalyzed conversion of ethanol (B145695) into diethyl ether (dimerization) and ethene (dehydration) as a case study. The information presented is supported by experimental data to aid in making informed decisions for your synthetic needs.

The acid-catalyzed reaction of ethanol serves as a classic example of a competitive reaction where temperature is the key determinant of the major product. At lower temperatures, the intermolecular dehydration of two ethanol molecules, a form of dimerization, leads to the formation of diethyl ether. Conversely, higher temperatures favor the intramolecular dehydration of a single ethanol molecule to yield ethene.

Quantitative Comparison of Synthesis Efficiency

The following table summarizes the quantitative data from various experimental studies, highlighting the effect of reaction temperature on the yield and selectivity of diethyl ether and ethene from ethanol.

Product RouteCatalystTemperature (°C)Ethanol Conversion (%)Product Yield (%)Product Selectivity (%)Reference
Dimerization Sulfuric Acid~140-~70 (diethyl ether)Favors diethyl ether[1]
(Diethyl Ether)Heteropolyacid (TPA)< 180-Diethyl ether is the main productFavors diethyl ether[2]
Dehydration γ-Alumina300-~70 (ethene)-[3]
(Ethene)γ-Alumina450>99>99 (ethene)>99 (ethene)[3][4]
ZSM-5280>9994.7 (ethene)94.7 (ethene)[5]
Heteropolyacid (HSiW/SiO₂)22097-9998 (ethene)-[6]

Experimental Protocols

Synthesis of Diethyl Ether (Dimerization Route)

Catalyst: Concentrated Sulfuric Acid

Procedure:

  • Reaction Setup: A distillation apparatus is assembled with a dropping funnel and a heating mantle. A mixture of ethanol and concentrated sulfuric acid is placed in the reaction flask.

  • Reaction: The flask is heated to approximately 140°C. Additional ethanol is slowly added from the dropping funnel at a rate that matches the distillation rate of the diethyl ether. Maintaining the temperature below 150°C is crucial to minimize the formation of ethene gas.

  • Purification: The collected distillate, which contains diethyl ether, unreacted ethanol, and traces of acid, is washed with a sodium bicarbonate solution to neutralize the acid, followed by a saturated sodium chloride solution to remove ethanol.

  • Drying and Final Distillation: The washed ether is dried over an anhydrous drying agent, such as calcium chloride, and then redistilled to obtain pure diethyl ether.[1]

Synthesis of Ethene (Dehydration Route)

Catalyst: γ-Alumina or supported Heteropolyacid

Procedure:

  • Reaction Setup: A fixed-bed catalytic reactor is used. The reactor is packed with the chosen catalyst (e.g., γ-alumina pellets).

  • Reaction: Ethanol vapor is passed through the heated catalyst bed. The reaction temperature is maintained at a higher level, typically ranging from 300°C to 450°C, to favor the intramolecular dehydration to ethene.[3]

  • Product Collection: The gaseous product, ethene, is cooled and can be collected over water or in a gas bag.

  • Analysis: The yield and purity of the ethene gas can be determined using gas chromatography. Byproducts such as diethyl ether and acetaldehyde (B116499) may also be detected depending on the reaction conditions.[3]

Visualizing the Pathways

The following diagrams illustrate the logical relationship between the reaction conditions and the resulting synthetic pathway, as well as a general experimental workflow.

G cluster_conditions Reaction Conditions cluster_pathways Synthetic Pathways Temperature Temperature Ethanol Ethanol Dimerization Dimerization Ethanol->Dimerization Low Temp (~140°C) Dehydration Dehydration Ethanol->Dehydration High Temp (>180°C) Diethyl Ether Diethyl Ether Dimerization->Diethyl Ether Ethene Ethene Dehydration->Ethene

Caption: Temperature dictates the synthetic outcome from ethanol.

G cluster_input Starting Material cluster_process Process cluster_output Products Ethanol Ethanol Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, γ-Al₂O₃) Ethanol->Acid_Catalyst Heating Heating Acid_Catalyst->Heating Low_Temp_Product Diethyl Ether (Dimerization) Heating->Low_Temp_Product Low Temp High_Temp_Product Ethene (Dehydration) Heating->High_Temp_Product High Temp

Caption: General experimental workflow for ethanol conversion.

References

A Comparative Guide to the Cross-Validation of Analytical Results for 2-Ethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of 2-Ethyl-1-hexene: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. The objective is to offer a framework for cross-validating analytical results to ensure accuracy, precision, and reliability in research and development settings.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for this compound depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired level of structural confirmation. Below is a summary of typical performance characteristics for each technique. These values are representative and may vary based on the specific instrumentation, method parameters, and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection and identification.[1][2]Separation based on polarity and interaction with stationary phase, with UV or other detection.[2][3]Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of nuclei.[4][5]
Linearity (R²) ≥ 0.998[6][7]> 0.99[8]Excellent, inherently linear over a wide dynamic range.
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow µg/mL to ng/mL rangeTypically in the µg/mL to mg/mL range.[9]
Limit of Quantification (LOQ) Low µg/mL to ng/mL range.[10]µg/mL range.[8]Typically in the µg/mL to mg/mL range.[9]
Accuracy (% Recovery) Typically 80-120%[6][7]Typically 98-102%[8]High accuracy, often considered a primary ratio method.[11]
Precision (%RSD) < 15%[6][7]< 5%[8]High precision, with RSDs typically below 2%.
Specificity High, based on retention time and mass spectrum.[1]Moderate, dependent on chromatographic resolution.High, provides detailed structural information.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized experimental protocols for the analysis of this compound using GC-MS, HPLC, and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile compounds like this compound.[1][2]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-200.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Create a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve a precisely weighed amount in the chosen solvent.

High-Performance Liquid Chromatography (HPLC)

While less common for highly volatile compounds, HPLC can be employed for the analysis of this compound, particularly for non-volatile impurities.[2][3]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: this compound lacks a strong chromophore, so detection in the low UV range (e.g., 205-210 nm) is necessary.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve unknown samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical technique that provides a direct and highly accurate quantification without the need for a calibration curve of the analyte, instead using a certified internal standard.[4][5][12]

Instrumentation:

  • NMR spectrometer with a proton probe (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and internal standard protons to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a specific amount of the internal standard.

  • Dissolve both in a known volume of the deuterated solvent in an NMR tube.

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the concentration of this compound using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * (MW_analyte / MW_IS) * P_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • m = mass

    • MW = Molecular weight

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the logical workflows for the analytical techniques and their cross-validation.

Cross-Validation Workflow for this compound Analysis cluster_GCMS GC-MS Analysis cluster_HPLC HPLC Analysis cluster_qNMR qNMR Analysis GCMS_Sample Sample Preparation GCMS_Inject GC Injection & Separation GCMS_Sample->GCMS_Inject GCMS_Detect MS Detection GCMS_Inject->GCMS_Detect GCMS_Data Data Analysis (Quantification) GCMS_Detect->GCMS_Data CrossValidation Cross-Validation (Compare Results) GCMS_Data->CrossValidation HPLC_Sample Sample Preparation HPLC_Inject HPLC Injection & Separation HPLC_Sample->HPLC_Inject HPLC_Detect UV Detection HPLC_Inject->HPLC_Detect HPLC_Data Data Analysis (Quantification) HPLC_Detect->HPLC_Data HPLC_Data->CrossValidation qNMR_Sample Sample & Internal Std Prep qNMR_Acquire NMR Data Acquisition qNMR_Sample->qNMR_Acquire qNMR_Process Data Processing & Integration qNMR_Acquire->qNMR_Process qNMR_Data Purity/Concentration Calculation qNMR_Process->qNMR_Data qNMR_Data->CrossValidation Final_Report Final Report & Conclusion CrossValidation->Final_Report

Caption: Workflow for Cross-Validation of Analytical Results.

Signaling Pathway of Analytical Method Selection cluster_Properties Key Properties cluster_Techniques Suitable Analytical Techniques Analyte Analyte: this compound (Volatile Alkene) Volatility High Volatility Analyte->Volatility Polarity Low Polarity Analyte->Polarity Chromophore Weak UV Chromophore Analyte->Chromophore qNMR qNMR Analyte->qNMR Provides structural and quantitative data GCMS GC-MS Volatility->GCMS Favors Polarity->GCMS HPLC HPLC (with low UV detection) Polarity->HPLC Requires appropriate reverse phase Chromophore->HPLC Challenges Decision Method Selection & Cross-Validation GCMS->Decision HPLC->Decision qNMR->Decision

Caption: Decision Pathway for Analytical Method Selection.

References

Benchmarking 2-Ethyl-1-hexene Derivatives for Specialized Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Ethyl-1-hexene derivatives in key industrial and potential therapeutic applications. By presenting objective performance data alongside detailed experimental protocols, this document serves as a vital resource for professionals seeking to evaluate and utilize these versatile compounds. We will explore their efficacy as plasticizers, lubricants, and fragrance components, and delve into the emerging research on their potential pharmacological activities.

Performance as Plasticizers

Derivatives of this compound, particularly esters of its hydrogenated form, 2-ethyl-1-hexanol, are gaining traction as alternatives to traditional phthalate (B1215562) plasticizers like Di(2-ethylhexyl) phthalate (DEHP). Their performance is evaluated based on their ability to impart flexibility, durability, and stability to polymer matrices, most notably polyvinyl chloride (PVC).

Quantitative Performance Comparison

The following table summarizes the performance of various dicarboxylate esters synthesized from 2-ethyl-1-hexanol in PVC formulations, with DEHP included for comparison.

Plasticizer DerivativePolymer MatrixTensile Strength (MPa)Elongation at Break (%)Migration Loss (%)*Reference
Di-2-ethylhexyl suberate (B1241622) (D2EHSu)PVCNot ReportedNot ReportedLower than DEHP[1]
Di-2-ethylhexyl azelate (D2EHAz)PVCNot ReportedNot ReportedLower than DEHP[1]
Di-2-ethylhexyl sebacate (B1225510) (D2EHSe)PVCNot ReportedNot ReportedLower than DEHP[1]
Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF)PVC17.46330~9 (in hexane)[2]
Di(2-ethylhexyl) phthalate (DEHP)PVC/PMMA BlendsVariable (decreases with higher concentration)VariableHigher than suberate, azelate, and sebacate esters[1][3][4]

*Migration loss is a critical indicator of plasticizer permanence and is tested under various solvent conditions.

Experimental Protocols

Synthesis of Dicarboxylate Ester Plasticizers: The synthesis of dicarboxylate esters from 2-ethyl-1-hexanol involves a Fischer esterification reaction. For example, to synthesize Di-2-ethylhexyl suberate (D2EHSu), suberic acid is reacted with a molar excess of 2-ethyl-1-hexanol.[1]

Workflow for Plasticizer Synthesis:

Reactants Dicarboxylic Acid + 2-Ethyl-1-hexanol Esterification Fischer Esterification (Acid Catalyst, Heat) Reactants->Esterification Purification Washing and Distillation Esterification->Purification Product Dicarboxylate Ester Plasticizer Purification->Product

Caption: General workflow for the synthesis of dicarboxylate ester plasticizers.

Evaluation of Mechanical Properties: The mechanical properties of the plasticized PVC are determined using a universal testing machine according to ASTM D638 for tensile properties and ASTM D2240 for hardness.

Workflow for Mechanical Property Evaluation:

Preparation Prepare PVC blend with plasticizer (e.g., Two-roll mill) Molding Hot press molding of test specimens Preparation->Molding Testing Universal Testing Machine (ASTM D638, D2240) Molding->Testing Data Tensile Strength, Elongation at Break, Hardness Testing->Data

Caption: Workflow for evaluating the mechanical properties of plasticized PVC.

Migration Resistance Test: The resistance of the plasticizer to migrate out of the polymer matrix is a crucial performance indicator. This is typically evaluated by immersing the plasticized PVC specimens in various solvents (e.g., petroleum ether, ethanol, acetic acid, distilled water) for a specified duration at a controlled temperature.[1] The weight loss of the specimen is then calculated to determine the percentage of plasticizer that has leached out.

Performance as Lubricants

Esters derived from 2-ethyl-1-hexanol also show promise as base oils or additives in synthetic lubricants, valued for their high viscosity indices, good low-temperature properties, and oxidative stability.[5]

Quantitative Performance Comparison

The following table presents the yield percentages of various branched dicarboxylate esters synthesized from 2-ethyl-1-hexanol, which are indicative of the efficiency of their production for lubricant applications.

Lubricant DerivativeYield Percentage (%)Reference
Di-2-ethyhexyl dodecanedioate (B1236620) (D2EHD)~85[5]
Di-2-ethyhexyl azelate (D2EHAz)87[1]
Di-2-ethyhexyl suberate (D2EHSub)88[1]
Di-2-ethybutyl dodecanedioate (D2EBD)Not Reported[5]
Di-2-ethybutyl sebacate (D2EBS)Not Reported[5]
Di-2-ethybutyl suberate (D2EBSub)92[5]
Experimental Protocols

Synthesis of Dicarboxylate Ester Lubricants: The synthesis follows a similar Fischer esterification process as described for plasticizers, reacting a dicarboxylic acid with 2-ethyl-1-hexanol.[5]

Lubricity Property Analysis: The performance of the synthesized esters as lubricants is evaluated through a series of standardized tests to determine properties such as viscosity index, pour point, and oxidative stability. A comparative study on the tribological properties can be conducted using a ball-on-disk tribometer to measure the friction coefficient and wear volume.[6]

Performance in Fragrances

2-Ethyl-1-hexanol itself is utilized as a fragrance ingredient.[7] Its derivatives, particularly esters, can be synthesized to create a range of aroma chemicals. The performance of these fragrance materials is assessed based on their odor profile, intensity, and longevity.

Performance Aspects

The branched structure of esters formed from 2-ethyl-1-hexanol can influence their volatility and, consequently, their scent profile and persistence.[5] While specific quantitative data for the olfactory performance of this compound derivatives is not widely published in comparative tables, the evaluation methodologies are well-established.

Experimental Protocols

Sensory Panel Evaluation: The most direct method for evaluating fragrance performance is through a trained sensory panel. The panel assesses the fragrance on blotters or skin at various time intervals to determine its odor profile, intensity, and longevity.

Workflow for Sensory Panel Evaluation:

Preparation Prepare fragrance solution and control samples Application Apply to blotters or skin Preparation->Application Evaluation Sensory panel assesses odor at time intervals Application->Evaluation Data Odor profile, Intensity rating, Longevity assessment Evaluation->Data

Caption: Workflow for the sensory evaluation of fragrance compounds.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a key instrumental technique used to identify and quantify the volatile components of a fragrance, providing an objective measure of its composition.

Potential in Drug Development and Biological Activity

Emerging research into the biological activities of this compound and its derivatives has opened new avenues for their potential application in the pharmaceutical and life sciences sectors. While this area of research is still in its nascent stages, preliminary findings are promising.

Antifungal Activity of 2-Ethyl-1-hexanol

A notable study has demonstrated the antifungal properties of 2-ethyl-1-hexanol against several priority fungal pathogens.[8]

In Vitro Susceptibility: The study evaluated the Minimum Inhibitory Concentration (MIC) of 2-ethyl-1-hexanol against planktonic cells of Aspergillus fumigatus, Candida spp., and Fusarium spp.. The results indicated that 2-ethyl-1-hexanol inhibits the growth of these fungi, with MIC values ranging from 0.0260 to 0.0520 g·mL⁻¹.[8]

Toxicity Profile: In silico analysis suggested that 2-ethyl-1-hexanol does not exhibit mutagenic, tumorigenic, or carcinogenic effects.[8] In vitro Ames mutagenicity tests and in vivo toxicity studies using the larval model of Tenebrio molitor supported the low toxicity profile of the compound at effective concentrations.[8]

Signaling Pathways: An Area for Future Research

Currently, there is a lack of specific research detailing the interaction of this compound derivatives with specific cellular signaling pathways. However, the demonstrated biological activity of the related compound, 2-ethyl-1-hexanol, suggests that its derivatives could potentially modulate various cellular processes. The general approach to identifying such interactions is outlined below.

Logical Framework for Investigating Signaling Pathway Modulation:

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Screening High-throughput screening of This compound derivatives against a panel of cell lines GeneExpression Gene expression profiling of treated cells Screening->GeneExpression Identified bioactive derivatives PathwayAnalysis Bioinformatic analysis to identify modulated pathways GeneExpression->PathwayAnalysis TargetValidation Biochemical and cellular assays to validate pathway modulation PathwayAnalysis->TargetValidation

Caption: A logical workflow for the pharmacological screening and mechanism of action studies of novel compounds.

This framework highlights the systematic approach required to move from initial biological screening to the identification and validation of specific signaling pathway modulation, a critical step in the drug discovery and development process.

References

A Comparative Analysis of Acidic Catalysts for 1-Hexene Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Catalytic Performance in 1-Hexene (B165129) Dimerization

The dimerization of 1-hexene is a critical industrial process for the production of valuable C12 olefins, which serve as precursors for plasticizers, surfactants, and lubricants. The selection of an appropriate catalyst is paramount to achieving high conversion rates and desired product selectivity. This guide provides a comparative study of various solid acid catalysts, presenting experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and process optimization.

Catalytic Performance Comparison

The efficiency of acidic catalysts in 1-hexene dimerization is primarily evaluated based on 1-hexene conversion and selectivity towards C12 dimers. The following tables summarize the performance of several key catalyst types under various reaction conditions as reported in the literature.

Table 1: Performance of Solid Phosphoric Acid (SPA) Catalysts

Temperature (°C)Pressure (bar)1-Hexene Conversion (%)Dimer Selectivity (%)Trimer Selectivity (%)Reference
15034.5458510[1][2]
20034.5757025[1][2][3]
25034.5905540[1][2][3]

Table 2: Performance of Zeolite Catalysts

CatalystTemperature (°C)Pressure (MPa)1-Hexene Conversion (%)Dimer Selectivity (%)Trimer Selectivity (%)Reference
H-ZSM-52503.5>95~20~50[4]
H-Y2005High--[5]
H-Beta200 - 3000.1Increased with temp.Decreased with temp.-[6]
MCM-2280 - 3005HighHighLow[5]

Table 3: Performance of Amorphous Silica-Alumina (ASA) and Mesoporous Catalysts

CatalystTemperature (°C)Pressure (MPa)1-Hexene Conversion (%)Dimer Selectivity (%)Trimer Selectivity (%)Reference
Amorphous Silica-Alumina120Atmospheric17>93 (Monoalkylated Toluene)-[7]
Al-MCM-412005>75~40~30[8]
Al-SBA-152005>75~47~25[8]
Al-MTS2005>75~35~30[8]

Table 4: Performance of Sulfated Zirconia Catalysts

CatalystTemperature (°C)Pressure1-Hexene Conversion (%)Dimer Selectivity (%)Reference
Sulfated Zirconia220-~80~60[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of catalytic results. Below are generalized protocols for catalyst preparation and 1-hexene dimerization reactions, based on common practices reported in the literature.

General Catalyst Preparation
  • Solid Phosphoric Acid (SPA): Typically prepared by calcining a mixture of phosphoric acid and a siliceous support (e.g., kieselguhr) at high temperatures (200-300 °C). The acid loading and calcination temperature are critical parameters influencing the final catalyst acidity and activity.[1][2]

  • Zeolites: Commercial zeolites are often used in their ammonium (B1175870) form (e.g., NH4-ZSM-5). To generate the acidic protonic form (H-form), the ammonium-exchanged zeolite is calcined in air at temperatures typically ranging from 500 to 550 °C for several hours.

  • Amorphous Silica-Alumina (ASA): These catalysts are generally synthesized by co-precipitation or sol-gel methods involving silicon and aluminum precursors (e.g., tetraethyl orthosilicate (B98303) and aluminum nitrate). The Si/Al ratio is a key parameter controlling the acidity of the final material.

  • Sulfated Zirconia: Prepared by treating zirconium hydroxide (B78521) with sulfuric acid or ammonium sulfate, followed by calcination. The calcination temperature significantly affects the crystal phase and the superacidity of the catalyst.

General 1-Hexene Dimerization Procedure
  • Reactor Setup: The dimerization reaction is typically carried out in a high-pressure batch or fixed-bed continuous-flow reactor.

  • Catalyst Loading: A known amount of the prepared catalyst is loaded into the reactor. For fixed-bed reactors, the catalyst is often pelletized.

  • Pre-treatment: The catalyst is typically pre-treated in situ by heating under an inert gas flow (e.g., nitrogen or argon) to a specific temperature to remove any adsorbed moisture.

  • Reaction: Liquid 1-hexene, often with a solvent, is fed into the reactor. The reaction is conducted at a set temperature and pressure for a specified duration.

  • Product Analysis: The reaction products are collected and analyzed using gas chromatography (GC) to determine the conversion of 1-hexene and the selectivity for various products (dimers, trimers, and other isomers).

Mechanistic Insights and Visualizations

The dimerization of 1-hexene over solid acid catalysts proceeds via a well-established carbocation mechanism. The key steps are visualized in the following diagrams.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Dimerization Reaction cluster_analysis Product Analysis Precursor Precursor Calcination Calcination Precursor->Calcination High Temp Active Catalyst Active Catalyst Calcination->Active Catalyst Reactor Reactor Active Catalyst->Reactor Product Separation Product Separation Reactor->Product Separation 1-Hexene Feed 1-Hexene Feed 1-Hexene Feed->Reactor GC Analysis GC Analysis Product Separation->GC Analysis Sampling Data Interpretation Data Interpretation GC Analysis->Data Interpretation Performance Metrics Performance Metrics Data Interpretation->Performance Metrics Conversion & Selectivity

Caption: Experimental workflow for 1-hexene dimerization.

The logical relationship between the key steps in the catalytic cycle for 1-hexene dimerization is illustrated below. The process initiates with the protonation of a 1-hexene molecule on a Brønsted acid site of the catalyst, forming a secondary hexyl carbocation. This carbocation can then undergo isomerization or react with another 1-hexene molecule.

reaction_mechanism 1-Hexene 1-Hexene Hexyl Carbocation Hexyl Carbocation 1-Hexene->Hexyl Carbocation + H+ H+ H+ Isomerized Carbocation Isomerized Carbocation Hexyl Carbocation->Isomerized Carbocation Isomerization Dimer Carbocation Dimer Carbocation Hexyl Carbocation->Dimer Carbocation + 1-Hexene Isomerized Carbocation->Dimer Carbocation + 1-Hexene Dimer Product Dimer Product Dimer Carbocation->Dimer Product - H+

Caption: Carbocation mechanism for 1-hexene dimerization.

The strength and accessibility of the acid sites on the catalyst surface play a crucial role in determining the reaction pathway and, consequently, the product distribution. Stronger acid sites tend to promote further oligomerization and cracking reactions, while catalysts with tailored acidity and pore structures can enhance the selectivity towards the desired dimer products.[1] This comparative guide aims to provide a solid foundation for researchers to navigate the complex landscape of acidic catalysts for 1-hexene dimerization and to facilitate the development of more efficient and selective catalytic systems.

References

A Comparative Guide to Isomer Analysis of 2-Ethyl-1-hexene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate qualitative and quantitative analysis of isomeric impurities in chemical reaction mixtures is a critical aspect of process development and quality control in the chemical and pharmaceutical industries. The synthesis of 2-Ethyl-1-hexene, a valuable chemical intermediate, often results in a mixture of structural and geometric isomers. The presence and concentration of these isomers can significantly impact the reaction yield, product purity, and the physicochemical properties of the final product. This guide provides an objective comparison of the three primary analytical techniques for the analysis of this compound reaction mixtures: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to Isomer Formation in this compound Synthesis

The formation of isomers is common in the synthesis of this compound, particularly in processes such as the acid-catalyzed dehydration of 2-ethylhexanol. Carbocation rearrangements during this process can lead to the formation of various C8 alkene isomers. A representative reaction mixture might contain the desired product, this compound, along with isomers such as 2-ethyl-2-hexene, and various positional and geometric isomers of octene. The effective separation and quantification of these closely related compounds are paramount for process optimization and ensuring product specifications are met.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomer analysis depends on several factors, including the complexity of the isomeric mixture, the required level of sensitivity and resolution, and the desired quantitative accuracy. Below is a comparative overview of GC, HPLC, and NMR spectroscopy for the analysis of this compound reaction mixtures.

Data Summary: Performance Comparison
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Separation Volatility and interaction with stationary phasePolarity and interaction with stationary phaseDifferences in the magnetic properties of atomic nuclei
Resolution of Isomers Excellent for volatile isomers, especially with high-resolution capillary columns.Good to excellent, dependent on column chemistry and mobile phase composition.Can resolve isomers with distinct chemical environments; may require high-field instruments for complex mixtures.
Quantitative Analysis High precision and accuracy with Flame Ionization Detection (FID).Good precision and accuracy with UV or other suitable detectors.Excellent for quantification (qNMR) with an internal standard; provides molar ratios directly.
Analysis Time Typically faster for volatile compounds (minutes).Can be longer depending on the separation complexity (minutes to an hour).Relatively fast for simple spectra; can be longer for complex mixtures or 2D experiments.
Strengths High resolution, speed, and sensitivity for volatile compounds.Versatile for a wide range of compounds, including non-volatile ones.Provides detailed structural information, enabling unambiguous identification and quantification without the need for individual isomer standards.
Limitations Limited to thermally stable and volatile compounds.Can be more complex to develop methods; may consume larger volumes of solvents.Lower sensitivity compared to GC and HPLC; complex spectra can be challenging to interpret.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible and accurate isomer analysis. The following sections provide representative protocols for GC, HPLC, and NMR analysis of a this compound reaction mixture.

Gas Chromatography (GC-FID) Protocol

Gas chromatography is a powerful technique for separating volatile compounds like C8 alkene isomers. A flame ionization detector (FID) is commonly used for its high sensitivity and linear response to hydrocarbons.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. For enhanced separation of geometric isomers, a more polar column like a wax-type column can be used.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector: Split/splitless injector.

Procedure:

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., hexane) to a concentration of approximately 100 ppm.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes

      • Ramp: 5 °C/min to 150 °C

    • Carrier Gas Flow: 1.0 mL/min

    • Split Ratio: 50:1

  • Data Analysis: Identify peaks based on their retention times by analyzing a certified reference standard of this compound. Quantify the isomers by peak area normalization, assuming a similar response factor for all C8 isomers with the FID.

Expected Data: The following table provides representative retention indices for common C8 alkene isomers on a standard non-polar GC column. Actual retention times will vary depending on the specific instrument and conditions.

CompoundRetention Index (Non-polar column)
This compound~834
(Z)-3-Octene~840
(E)-3-Octene~845
(Z)-2-Octene~850
(E)-2-Octene~855
2-Ethyl-2-hexene~860
High-Performance Liquid Chromatography (HPLC) Protocol

HPLC, particularly in reversed-phase mode, can be an effective alternative for separating isomers with differences in polarity.

Instrumentation:

  • HPLC system with a UV detector or a Refractive Index Detector (RID).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water.

Procedure:

  • Sample Preparation: Dilute the reaction mixture in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 205 nm (alkenes have a weak chromophore) or RID.

  • Data Analysis: Identify peaks by comparing retention times with a standard of this compound. Quantification is performed using an external standard calibration curve.

Expected Data: The separation of non-polar isomers like octenes on a C18 column can be challenging. The retention will be influenced by subtle differences in hydrophobicity. The elution order would need to be determined empirically.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification and quantification of isomers in a mixture without the need for chromatographic separation.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher for better resolution).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve a known mass of the reaction mixture in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a distinct signal (e.g., 1,3,5-trinitrobenzene) for quantitative analysis (qNMR).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum for further structural confirmation.

  • Data Analysis:

    • Identify the characteristic signals for this compound and its isomers. Key diagnostic signals include those of the vinylic protons and carbons.

    • Quantify the molar ratio of the isomers by integrating their unique, well-resolved signals and comparing them to the integral of the internal standard.

Expected Data: The following table summarizes the expected ¹H NMR chemical shifts for this compound. The chemical shifts of other octene isomers will differ, particularly in the vinylic region (4.5-6.0 ppm), allowing for their differentiation.

ProtonsChemical Shift (ppm)Multiplicity
=CH₂ (vinylic)~4.7s
-CH₂- (allylic)~2.0t
-CH₂-~1.4m
-CH₂-~1.3m
-CH₃~0.9t
-CH₂-CH₃~1.0t

Visualization of Experimental Workflow and Logical Relationships

To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in isomer analysis.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis ReactionMixture This compound Reaction Mixture Dilution Dilution ReactionMixture->Dilution NMR Nuclear Magnetic Resonance (NMR) Spectroscopy ReactionMixture->NMR With Internal Standard GC Gas Chromatography (GC-FID) Dilution->GC Volatile Sample HPLC High-Performance Liquid Chromatography (HPLC) Dilution->HPLC Soluble Sample Chromatogram_GC GC Chromatogram GC->Chromatogram_GC Chromatogram_HPLC HPLC Chromatogram HPLC->Chromatogram_HPLC NMR_Spectrum NMR Spectrum NMR->NMR_Spectrum Quantification Quantification & Identification Chromatogram_GC->Quantification Chromatogram_HPLC->Quantification NMR_Spectrum->Quantification FinalReport FinalReport Quantification->FinalReport Final Report: Isomer Distribution & Purity logical_relationships cluster_properties Isomer Properties cluster_techniques Analytical Technique cluster_output Analytical Output Volatility Volatility GC GC Volatility->GC determines separation in Polarity Polarity HPLC HPLC Polarity->HPLC determines separation in Structure Molecular Structure NMR NMR Structure->NMR determines RetentionTime Retention Time GC->RetentionTime HPLC->RetentionTime ChemicalShift Chemical Shift NMR->ChemicalShift IsomerID IsomerID RetentionTime->IsomerID Isomer Identification (with standards) IsomerID_NMR IsomerID_NMR ChemicalShift->IsomerID_NMR Isomer Identification (ab initio)

Safety Operating Guide

Proper Disposal of 2-Ethyl-1-hexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Ethyl-1-hexene is critical for ensuring laboratory safety and environmental protection. Due to its chemical properties, this substance is classified as a hazardous waste and requires a carefully managed disposal process. This guide provides detailed, step-by-step procedures for its safe handling and disposal.

Immediate Safety and Handling

Before handling this compound, it is imperative to be aware of its hazards and to use appropriate personal protective equipment (PPE). The substance is a flammable liquid and can cause skin and eye irritation.[1][2][3]

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[3] Keep away from heat, sparks, open flames, and hot surfaces.[1][4] All equipment used must be explosion-proof and non-sparking tools should be used.[1][4]

  • Health Hazards: Causes skin and serious eye irritation.[1][5] May cause respiratory irritation.[5]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear chemically impermeable gloves and protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use in a well-ventilated area.[1] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[6]

Waste Classification and Regulations

This compound is classified as a hazardous waste due to its ignitability.[7][8] It has a flash point below 60°C (140°F), which meets the criteria for an ignitable waste under the Resource Conservation and Recovery Act (RCRA) with the EPA hazardous waste code D001.[7][8] It is the responsibility of the waste generator to ensure compliance with all applicable local, state, and federal regulations.[1]

Quantitative Data for this compound

The following table summarizes the key quantitative data relevant to the safe handling and disposal of this compound.

PropertyValueCitation(s)
CAS Number 1632-16-2[3]
Molecular Formula C₈H₁₆[3]
Molecular Weight 112.21 g/mol [3]
Physical State Liquid[3]
Boiling Point 120°C[4]
Flash Point 10.4°C (50.7°F)[3]
Vapor Pressure 19.7 mm Hg[2]
Lower Explosive Limit 1.1%[5]
Upper Explosive Limit 7.4%[5]
RCRA Waste Code D001 (Ignitability)[7][8]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, typically via high-temperature incineration.[7] The following protocol outlines the steps for researchers to safely accumulate and prepare this waste for pickup.

1. Waste Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves) in a designated, compatible waste container.[8]

  • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[8]

  • Do not mix this compound with incompatible materials. It is best to keep halogenated and non-halogenated solvent wastes separate.[8]

2. Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[9]

  • The label must include the full chemical name ("this compound") and a clear indication of the hazards (e.g., "Ignitable").[8]

  • Ensure the container is marked with the date when waste was first added.

3. Storage:

  • Store the sealed waste container in a well-ventilated, cool, and dry area, away from sources of ignition.[1][4]

  • The storage location should be a designated satellite accumulation area.

  • Ensure that the container is stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

4. Spill Management:

  • In the event of a spill, immediately evacuate the area and remove all ignition sources.[1]

  • Ventilate the area.

  • Use an inert absorbent material, such as vermiculite (B1170534) or dry sand, to contain the spill.[7]

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[1]

  • Do not allow the chemical to enter drains or waterways.[1]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Dispose of the contents and the container in accordance with all applicable local, regional, and national regulations through an approved waste disposal plant.[5][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Spill Response cluster_3 Final Disposal A This compound Waste Generated B Select Compatible, Labeled Container A->B C Collect Waste in Sealed Container B->C D Store in Cool, Dry, Well-Ventilated Area C->D F Spill Occurs C->F Accidental Release E Away from Ignition Sources & Incompatibles D->E J Contact EHS for Pickup E->J G Evacuate & Remove Ignition Sources F->G H Absorb with Inert Material G->H I Collect in Sealed Container for Disposal H->I I->J K Transport to Licensed Disposal Facility J->K L High-Temperature Incineration K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2-Ethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the safe handling and disposal of 2-Ethyl-1-hexene, a colorless, flammable liquid utilized in various organic synthesis processes.[1][2] Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Physicochemical and Hazard Data

Understanding the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data.

PropertyValueSource
Molecular FormulaC₈H₁₆[2]
Molecular Weight112.21 g/mol [2][3]
AppearanceColorless liquid[1][2]
Boiling Point120 °C[2][4]
Melting Point-103.01 °C (estimate)[2]
Flash Point10.4 °C (50.7 °F)[3]
Density0.73 g/cm³[2]
Vapor Pressure19.7 mm Hg[5]
SolubilityInsoluble in water; Soluble in organic solvents like alcohol, acetone, and ether.[1][2]

Hazard Summary: this compound is a highly flammable liquid and vapor.[6][7] It is a skin and eye irritant and may be toxic by ingestion and inhalation.[1][5][6]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to prevent exposure:

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[4][8]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile gloves, are required.[8][9] Gloves must be inspected before each use and replaced if signs of degradation appear.[8]

  • Skin and Body Protection: A flame-resistant lab coat or impervious clothing should be worn to protect the skin.[8] In situations with a higher risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][9] If ventilation is inadequate, a properly fitted air-purifying or air-fed respirator is necessary.[9]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[9]
  • Work should be conducted within a certified chemical fume hood.
  • Remove all potential ignition sources from the work area, as the substance is highly flammable.[4][8] This includes open flames, hot surfaces, and spark-producing equipment.[4][8]
  • Use non-sparking tools and explosion-proof equipment.[7][8]
  • Ground and bond containers and receiving equipment to prevent static discharge.[4][7]

2. Handling and Use:

  • Wear the appropriate PPE as detailed above.
  • Dispense the chemical carefully to avoid splashing.
  • Keep the container tightly closed when not in use to minimize vapor release.[4][6][8]
  • Avoid contact with skin and eyes.[8]
  • Do not breathe in the vapors.[9]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][8][9]
  • Keep containers tightly sealed and store them in a segregated and approved area.[9]
  • Cylinders should be stored upright and firmly secured.[9]

4. First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the affected area with plenty of water.[4][8] If skin irritation occurs, seek medical attention.[4][8]
  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[9] Seek medical attention.[9]
  • If inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[9] If not breathing or if breathing is irregular, provide artificial respiration or oxygen by trained personnel.[9] Seek medical attention if adverse health effects persist or are severe.[9]
  • If ingested: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention or call a poison control center.[8]

Spill Management Workflow

In the event of a spill, a clear and immediate response is crucial. The following diagram outlines the necessary steps.

Spill_Management_Workflow Chemical Spill Response Workflow for this compound cluster_immediate_response Immediate Response cluster_assessment_containment Assessment & Containment cluster_cleanup_disposal Cleanup & Disposal spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert assess Assess Spill Size and Risk alert->assess ignition Remove All Ignition Sources assess->ignition ventilate Ensure Proper Ventilation ignition->ventilate contain Contain Spill with Absorbent Material ventilate->contain ppe Don Appropriate PPE contain->ppe cleanup Clean Up Spill with Non-Sparking Tools ppe->cleanup collect Collect Waste in a Sealed Container cleanup->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Workflow for handling a this compound spill.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Collection: Collect waste this compound and any spill cleanup materials in a suitable, sealed, and properly labeled container.[8]

  • Regulatory Compliance: Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.[4][8] It is imperative to consult with your institution's environmental health and safety (EHS) department to ensure compliance with all applicable laws.

  • Prohibited Disposal: Do not dispose of this compound down the drain or into the environment.[4][8]

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.